1-(3-Pyridyl)-3-(dimethylamino)-2-propen-1-one
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
(E)-3-(dimethylamino)-1-pyridin-3-ylprop-2-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O/c1-12(2)7-5-10(13)9-4-3-6-11-8-9/h3-8H,1-2H3/b7-5+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZLRFUCMBQWLNV-FNORWQNLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=CC(=O)C1=CN=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=C/C(=O)C1=CN=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55314-16-4, 123367-26-0 | |
| Record name | (E)-3-Dimethylamino-1-(pyridin-3-yl)prop-2-en-1-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055314164 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Dimethylamino-1-(3-pyridinyl)-2-propen-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.126.025 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-(dimethylamino)-1-(pyridin-3-yl)prop-2-en-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | (E)-3-DIMETHYLAMINO-1-(PYRIDIN-3-YL)PROP-2-EN-1-ONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MD6L0C82BN | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
1-(3-Pyridyl)-3-(dimethylamino)-2-propen-1-one basic properties
An In-Depth Technical Guide to the Basic Properties of 1-(3-Pyridyl)-3-(dimethylamino)-2-propen-1-one
Abstract
This compound, a prominent member of the enaminone class of compounds, serves as a highly versatile and valuable intermediate in modern organic and medicinal chemistry. Its unique electronic structure, featuring both electron-donating and electron-withdrawing moieties, imparts a dual reactivity profile that is instrumental in the synthesis of complex heterocyclic systems. This guide provides a detailed examination of the fundamental properties of this compound, including its synthesis, physicochemical characteristics, spectroscopic signature, and core basic properties. We delve into the causality behind its reactivity, exploring the principal sites of protonation and its behavior as both a nucleophile and an electrophile. This document is intended for researchers, scientists, and drug development professionals who utilize such building blocks in the design and synthesis of novel chemical entities.
Introduction: The Versatility of Enaminones
Enaminones are a class of organic compounds characterized by an amine substituent conjugated to a carbonyl group through a carbon-carbon double bond. This arrangement makes them exceptionally useful synthetic precursors, capable of acting as both electrophiles and nucleophiles[1]. Their stable, crystalline nature and straightforward preparation have led to their widespread use as building blocks for a variety of carbocyclic and heterocyclic structures, many of which form the core of marketed pharmaceuticals, including anti-inflammatory, anticonvulsant, and antitumor agents[2].
This compound (CAS No. 55314-16-4) embodies the synthetic potential of this class. The molecule integrates an electron-withdrawing pyridyl ring and an electron-donating dimethylamino group within a conjugated propenone backbone[3]. This electronic push-pull system governs its stability, reactivity, and basicity, making a thorough understanding of its properties essential for its effective application in complex synthetic campaigns, such as in the preparation of imatinib analogs and other potential cytotoxic agents[3][4].
Physicochemical and Handling Properties
The compound is typically supplied as an off-white to yellow crystalline powder and exhibits solubility in polar organic solvents like methanol and ethanol[5]. A summary of its key physical and chemical properties is presented below.
| Property | Value | Source(s) |
| CAS Number | 55314-16-4 | [5][6][7] |
| Molecular Formula | C₁₀H₁₂N₂O | [3][5][6] |
| Molecular Weight | 176.22 g/mol | [3][5][6] |
| Appearance | Off-white to yellow crystalline powder | [5][8] |
| Melting Point | 86 - 91 °C | [5][6][9] |
| Density | ~1.07 - 1.12 g/cm³ | [5][9] |
| Solubility | Soluble in polar organic solvents (methanol, ethanol) | [5][8] |
| Predicted pKa | 6.19 ± 0.70 | [9] |
Handling, Storage, and Safety
Safety: This compound is categorized as poisonous and must be handled with care[5][8]. It is toxic if swallowed, may cause an allergic skin reaction, and is suspected of damaging fertility or the unborn child[10]. Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, is mandatory. All manipulations should be performed in a well-ventilated fume hood.
Storage: For optimal stability, the compound should be stored in a tightly sealed container under an inert atmosphere at room temperature[11]. It should be kept in a cool, dry place, protected from direct sunlight and oxidizing agents, to ensure its shelf life of up to two years[5][8].
Synthesis and Purification
The most direct and widely adopted method for synthesizing this compound is the condensation of 3-acetylpyridine with an N,N-dimethylformamide acetal, such as N,N-dimethylformamide dimethyl acetal (DMF-DMA)[9].
Causality of Reagent Choice: DMF-DMA serves a dual purpose in this reaction. It provides the one-carbon spacer (the methine group) and the dimethylamino moiety required to form the enaminone structure. The reaction is driven by the formation of a stable conjugated system and the elimination of two equivalents of methanol, which can be removed from the reaction mixture to drive the equilibrium toward the product.
Detailed Experimental Protocol
The following protocol is adapted from established literature procedures[9].
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add 3-acetylpyridine (0.1 mol, 12.11 g).
-
Reagent Addition: Add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (0.11 mol, 13.11 g, 1.1 equivalents).
-
Reaction Execution: Heat the mixture to reflux at approximately 100°C for 12 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material (3-acetylpyridine) is consumed.
-
Solvent Removal: After completion, allow the reaction mixture to cool to room temperature. Remove the volatile components (excess DMF-DMA and methanol byproduct) under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude residue is dissolved in a minimal amount of a suitable solvent (e.g., xylene) and then crystallized, or it can be directly crystallized from a solvent like diethyl ether[9].
-
Isolation: Collect the crystals by vacuum filtration, wash them with cold diethyl ether (2 x 20 mL), and dry them under high vacuum to yield the final product.
-
Validation: Confirm the identity and purity of the product using standard analytical techniques such as NMR, IR, and melting point determination.
Core Basic Properties and Reactivity
The term "basic properties" refers not only to the compound's ability to accept a proton (Brønsted-Lowry basicity) but also to its fundamental electronic nature that dictates its reactivity.
Basicity and Protonation Sites
This compound possesses three potential sites for protonation: the pyridyl nitrogen, the dimethylamino nitrogen, and the carbonyl oxygen.
-
Dimethylamino Nitrogen: The lone pair of electrons on this nitrogen is heavily involved in resonance with the enone system, forming a stable vinylogous amide. This delocalization significantly reduces its availability to accept a proton, making it a very weak base.
-
Carbonyl Oxygen: The oxygen atom has lone pairs and can be protonated, particularly under strongly acidic conditions, to activate the carbonyl group.
-
Pyridyl Nitrogen: The lone pair on the pyridine nitrogen is located in an sp² orbital, perpendicular to the aromatic π-system. It is not involved in resonance with the rest of the molecule and is therefore the most available site for protonation under typical acidic conditions.
The predicted pKa of 6.19 for the conjugate acid strongly supports the pyridyl nitrogen as the primary basic center[9]. This value is consistent with that of a protonated pyridine derivative.
Dual Nucleophilic and Electrophilic Reactivity
The unique electronic arrangement of enaminones allows them to function as "chemical chameleons" in synthesis.
-
Nucleophilic Character: Due to the strong electron-donating effect of the dimethylamino group, the β-carbon (C2 of the propenone system) is electron-rich. This makes it a soft nucleophile, capable of reacting with a variety of electrophiles.
-
Electrophilic Character: The α,β-unsaturated carbonyl system makes the β-carbon susceptible to nucleophilic attack (a Michael-type addition), a common reaction pathway for enones[2][3]. This electrophilicity can be further enhanced by protonation or Lewis acid coordination at the carbonyl oxygen.
This dual reactivity profile is the cornerstone of its utility, enabling its participation in diverse chemical transformations to build molecular complexity.
Spectroscopic Characterization
While detailed spectra should be acquired for each synthesized batch, the following are the expected characteristic signals for structural confirmation.
-
¹H NMR: Resonances corresponding to the two N-methyl groups (a singlet, ~3 ppm), two vinylic protons (two doublets in the 5.5-8.0 ppm range, showing cis or trans coupling), and the four protons of the 3-substituted pyridine ring (complex multiplets in the aromatic region, 7.3-9.0 ppm).
-
¹³C NMR: Signals for the N-methyl carbons, the two vinylic carbons (one shielded by the nitrogen, one deshielded by the carbonyl), the carbonyl carbon (~185-195 ppm), and the five distinct carbons of the pyridine ring.
-
Infrared (IR) Spectroscopy: A strong absorption band for the conjugated C=O stretch (typically 1630-1650 cm⁻¹), along with C=C and C-N stretching vibrations.
-
Mass Spectrometry: High-resolution mass spectrometry (HRMS) should confirm the molecular formula C₁₀H₁₂N₂O with a high degree of accuracy. Mass spectral data for this compound is publicly available for reference[12].
Conclusion
This compound is a quintessential example of a versatile synthetic intermediate. Its properties are dictated by the interplay between the electron-donating dimethylamino group and the electron-withdrawing pyridyl and carbonyl functions. Its primary basicity resides on the pyridyl nitrogen, and its dual nucleophilic/electrophilic nature at the β-carbon makes it a powerful tool for constructing complex molecules. A firm grasp of these fundamental properties, coupled with stringent adherence to safety and handling protocols, enables researchers to fully exploit its synthetic potential in pharmaceutical discovery and development.
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An In-depth Technical Guide to 1-(3-Pyridyl)-3-(dimethylamino)-2-propen-1-one (CAS 55314-16-4)
Authored for Drug Development Professionals and Chemical Researchers
Introduction: The Strategic Importance of a Versatile Enaminone
1-(3-Pyridyl)-3-(dimethylamino)-2-propen-1-one, identified by CAS number 55314-16-4, is an enaminone derivative of significant interest within the pharmaceutical and organic synthesis sectors.[1] Structurally, it comprises a pyridyl group attached to a propenone backbone, which is further substituted with a dimethylamino group.[1] This arrangement of functional groups—an electron-withdrawing pyridyl ring and an electron-donating dimethylamino substituent—confers a unique reactivity profile, making it an exceptionally valuable and versatile intermediate.[1] While it has been investigated for its own biological activities, its primary role in modern medicinal chemistry is as a pivotal building block in the synthesis of high-profile therapeutics, most notably the tyrosine kinase inhibitors Imatinib and Nilotinib, as well as the MAO-B inhibitor Rasagiline.[2][3] This guide provides a comprehensive technical overview of its synthesis, properties, reactivity, and applications, designed to equip researchers with the practical knowledge required for its effective utilization.
Physicochemical and Spectroscopic Profile
A thorough understanding of a compound's physical properties is fundamental to its application in a laboratory setting, informing decisions on solvents, storage, and analytical methods. The key properties of this compound are summarized below.
| Property | Value | Source(s) |
| CAS Number | 55314-16-4 | [2][4] |
| Molecular Formula | C₁₀H₁₂N₂O | [1][2][5] |
| Molecular Weight | 176.22 g/mol | [2][4][5] |
| Appearance | Off-white to yellow crystalline solid/powder | [2][3][5] |
| Melting Point | 86-88 °C | [2][4][6] |
| Boiling Point | 281.4 °C at 760 mmHg | [2][6] |
| Density | ~1.07 - 1.12 g/cm³ | [2][5] |
| Solubility | Soluble in chloroform, dichloromethane, methanol, ethanol | [2][3][5][7] |
| Storage | Store in a cool, dry place; inert atmosphere recommended | [2][5][7] |
| pKa (Predicted) | 6.19 ± 0.70 | [2][4] |
Synthesis and Purification: A Validated Protocol
The most prevalent and efficient synthesis of this compound is achieved through a Claisen-Schmidt-type condensation reaction between 3-acetylpyridine and an N,N-dimethylformamide equivalent, typically N,N-dimethylformamide dimethyl acetal (DMF-DMA).[1][4] The use of excess DMF-DMA is a critical process parameter, as it serves both as a reactant and a dehydrating agent, driving the equilibrium towards the formation of the enaminone product and thus maximizing the yield.[1]
Detailed Experimental Protocol
Objective: To synthesize and purify this compound with a purity of ≥95%.
Materials:
-
3-Acetylpyridine (1.0 eq)
-
N,N-dimethylformamide dimethyl acetal (DMF-DMA) (2.0 eq)
-
Toluene or Xylene (as solvent)
-
Diethyl ether (for crystallization/washing)
-
Hexane (for washing)
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 3-acetylpyridine (1.0 eq), toluene or xylene (approx. 3-4 mL per mmol of 3-acetylpyridine), and DMF-DMA (2.0 eq).[4]
-
Reaction Execution: Heat the reaction mixture to reflux (typically 100-110°C) for 12-18 hours.[4] The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material (3-acetylpyridine) is consumed.
-
Work-up and Isolation: Cool the reaction mixture to room temperature. The product may begin to precipitate. Concentrate the mixture in vacuo to remove the solvent and excess DMF-DMA.[4]
-
Initial Purification: To the resulting residue, add diethyl ether (Et₂O) and stir or sonicate to break up the solid.[4] The yellow precipitate is the crude product.
-
Final Purification (Recrystallization): Collect the crude product by filtration. Wash the solid with a cold 1:2 mixture of diethyl ether and hexane to remove residual impurities.[4] For higher purity, the crude product can be recrystallized from a suitable solvent like xylene or a hexane/dichloromethane mixture.[1][4]
-
Drying and Characterization: Dry the purified yellow crystals under high vacuum. The final product should be characterized by HPLC to confirm purity (≥95%) and by NMR and MS to validate its structure. Differential Scanning Calorimetry (DSC) can be employed to identify any polymorphic transitions.[1]
Caption: Reactivity map showing the key functional sites of the enaminone structure.
Core Applications in Drug Development
The primary application of this compound is as a pharmaceutical intermediate. [2][3][5]Its structure contains the precise backbone required for elaboration into several blockbuster drugs.
-
Imatinib and Nilotinib Synthesis: This molecule is a registered starting material or key intermediate for Imatinib and its analog, Nilotinib. [3]These drugs are tyrosine kinase inhibitors used to treat chronic myeloid leukemia (CML) and other cancers. [2][3]The enaminone is reacted with N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidineamine in a cyclization reaction to form the core of the Imatinib structure.
-
Rasagiline Intermediate: It is also cited as an intermediate in the synthesis of Rasagiline, a drug used for the treatment of Parkinson's disease. [2][3]
-
Direct Biological Activity: Beyond its role as an intermediate, the compound itself has been investigated for potential therapeutic applications. Research has shown it possesses antimicrobial and anticancer properties. [1]The propenone structure can covalently bind to nucleophilic residues (like cysteine) in enzymes, while the pyridine ring can participate in π-π stacking interactions, allowing it to modulate the activity of various protein targets. [1]Studies have reported inhibitory activity against cancer cell lines such as MDA-MB-231 (breast) and A549 (lung). [1]
Safe Handling, Storage, and Disposal
As with any active chemical reagent, proper safety protocols are mandatory.
-
Handling: Use in a well-ventilated area, preferably a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses with side-shields, gloves, and a lab coat. [6][8]Avoid formation of dust and inhalation of vapors or dust. [6]* Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. [5][9]Storage under an inert atmosphere is recommended to ensure long-term stability and prevent oxidation. [7][10]* Incompatibility: Avoid contact with strong oxidizing agents, acids, acid chlorides, and acid anhydrides. [6]* Disposal: Dispose of waste material at a licensed chemical disposal facility. Do not allow the product to enter drains. [6]
Conclusion
This compound is more than a simple chemical; it is a strategic asset in medicinal chemistry. Its well-defined synthesis, predictable reactivity, and central role in the production of life-saving medicines like Imatinib underscore its importance. For researchers in drug discovery and process development, a mastery of its properties and handling is essential for leveraging its full synthetic potential.
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What is 1-(3-Pyridyl)-3-(dimethylamino)-2-propen-1-one?
An In-Depth Technical Guide to 1-(3-Pyridyl)-3-(dimethylamino)-2-propen-1-one
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of this compound, a pivotal chemical intermediate in contemporary organic and medicinal chemistry. Belonging to the versatile class of compounds known as enaminones, its unique structural and electronic properties make it an invaluable building block for the synthesis of complex heterocyclic systems and active pharmaceutical ingredients (APIs). This document details its physicochemical properties, outlines established synthetic protocols, explores its mechanism of action and biological activities, and highlights its significant role in drug discovery, particularly as a precursor to targeted cancer therapies. The guide is intended for researchers, chemists, and drug development professionals seeking a detailed understanding of this compound's synthesis, reactivity, and application.
Introduction and Significance
This compound, also known as 3-(Dimethylamino)-1-(3-pyridyl)-2-propen-1-one, is an enaminone derivative featuring a pyridine ring, a propenone backbone, and a dimethylamino group. Enaminones are characterized by the conjugated system N-C=C-C=O, which imparts a dual electronic character, making them susceptible to both electrophilic and nucleophilic attack. This reactivity has established them as powerful and versatile synthons in organic synthesis.
The primary significance of this compound lies in its role as a key intermediate in the synthesis of pharmaceuticals. Most notably, it is a critical building block for the production of advanced anticancer drugs, including the tyrosine kinase inhibitors Imatinib and Nilotinib, which are foundational in targeted cancer therapies. Beyond its role as a precursor, the compound itself is under investigation for its intrinsic biological activities, including potential antimicrobial and anticancer properties.
Caption: Chemical structure of this compound.
Physicochemical Properties
This compound is typically supplied as an off-white to yellow crystalline powder. It possesses a bitter taste and a pungent, aromatic smell. A summary of its key physical and chemical properties is presented below.
| Property | Value | Source(s) |
| CAS Number | 55314-16-4 | |
| Molecular Formula | C₁₀H₁₂N₂O | |
| Molecular Weight | 176.22 g/mol | |
| Appearance | Off-white to yellow crystalline powder | |
| Melting Point | 86-91°C | |
| Density | ~1.12 g/cm³ | |
| Solubility | Soluble in polar solvents (e.g., methanol, ethanol, chloroform, dichloromethane) | |
| Purity | ≥ 97-98% (Research/Analytical Grade) | |
| Storage | Store in a cool, dry place away from direct sunlight | |
| Shelf Life | 2 years under proper storage conditions |
Synthesis and Reaction Mechanisms
The synthesis of enaminones is a well-established field, and this compound is commonly prepared through a condensation reaction. The most prevalent and efficient method involves the reaction of a ketone (3-acetylpyridine) with an N,N-dimethylformamide acetal, such as N,N-dimethylformamide dimethyl acetal (DMF-DMA).
This reaction proceeds via the formation of an enol or enolate from the acetylpyridine, which then attacks the electrophilic carbon of the DMF-DMA. Subsequent elimination of methanol and dimethylamine generates the stable, conjugated enaminone product. The reaction is typically carried out under reflux conditions to drive it to completion.
Caption: General workflow for the synthesis of this compound.
Detailed Experimental Protocol: Synthesis from 3-Acetylpyridine
This protocol is a representative synthesis adapted from established methodologies.
-
Reagent Preparation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 3-acetylpyridine (1 equivalent, e.g., 50 mmol) and N,N-dimethylformamide dimethyl acetal (DMF-DMA) (1.1 to 2 equivalents, e.g., 55-100 mmol). Xylene can be used as a solvent if desired.
-
Reaction: Heat the mixture to reflux (approximately 100°C if neat) for 4 to 12 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Isolation: Once the reaction is complete, cool the mixture to room temperature. The product often begins to crystallize. The reaction mixture can be concentrated under reduced pressure to remove volatile components.
-
Purification: Add a non-polar solvent such as diethyl ether or hexane to the residue to induce full crystallization of the product.
-
Collection: Collect the resulting yellow crystals by filtration. Wash the crystals with cold diethyl ether (2 x 20 mL) to remove any remaining impurities.
-
Drying: Dry the final product under high vacuum to yield pure this compound. Yields are typically high, often exceeding 90%.
Applications in Drug Discovery and Organic Synthesis
The utility of this compound is multifaceted, stemming from its identity as both a key pharmaceutical intermediate and a versatile chemical building block.
Precursor for Tyrosine Kinase Inhibitors
The most prominent application of this compound is in the synthesis of Nilotinib and Imatinib, which are crucial drugs for treating specific types of cancer, such as chronic myeloid leukemia (CML). The enaminone serves as a scaffold onto which other functional groups are added. For instance, in the synthesis of a Nilotinib intermediate, the enaminone is reacted with guanidine nitrate in n-butanol under reflux conditions. This cyclization reaction forms a pyrimidine ring, which is a core component of the final drug structure.
Caption: Role as a key intermediate in the synthesis pathway of Nilotinib for cancer therapy.
Building Block for Heterocyclic Synthesis
As an enaminone, the compound is a classic building block for constructing a wide variety of heterocyclic compounds, which are prevalent scaffolds in medicinal chemistry. Its electrophilic and nucleophilic centers allow it to participate in diverse cyclization and condensation reactions to form pyridines, pyrimidines, pyrazoles, and other complex ring systems. It also serves as a reagent for the synthesis of oxindole-linked indolyl-pyrimidine derivatives which have shown potential as cytotoxic agents.
Biological Activity and Mechanism of Action
While primarily used as a synthetic intermediate, research has explored the intrinsic biological activities of this compound and related pyridyl propenone derivatives.
Potential Mechanism of Action
The biological activity is attributed to its unique chemical structure. The propenone moiety, being an α,β-unsaturated ketone, is an electrophilic Michael acceptor. This allows it to form covalent bonds with nucleophilic residues (e.g., cysteine thiols) on proteins and enzymes, potentially leading to their inhibition. Concurrently, the pyridine ring can engage in non-covalent π-π stacking interactions with aromatic residues in protein binding pockets. This combination of covalent and non-covalent interactions can modulate the activity of various biological targets.
Reported Biological Activities
| Activity | Target/Model | Efficacy (IC₅₀ / MIC) | Source(s) |
| Anticancer | MDA-MB-231 (Triple-negative breast cancer) | < 10 µM | |
| A549 (Lung cancer) | < 15 µM | ||
| Antimicrobial | Mycobacterium tuberculosis H37Rv | 0.025 - 0.054 µg/mL | |
| Staphylococcus aureus (MRSA) | 4 - 8 µg/mL |
These promising preliminary data suggest that the this compound scaffold could be a valuable starting point for the development of new therapeutic agents. The broader class of pyridine and pyridone derivatives are known to possess a wide range of pharmacological effects, including antitumor, antimicrobial, and anti-inflammatory activities.
Safety and Handling
This compound is classified as a poisonous substance and should be handled with appropriate care in a controlled laboratory setting.
-
Personal Protective Equipment (PPE): Standard PPE, including safety goggles, gloves, and a lab coat, should be worn at all times.
-
Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of the powder.
-
Storage: Store in a tightly sealed container in a cool, dry place, protected from light and moisture to ensure stability.
-
Hazard Statements: H316 (Causes mild skin irritation), H320 (Causes eye irritation), H335 (May cause respiratory irritation).
Conclusion
This compound is a compound of considerable scientific and commercial importance. Its straightforward synthesis, combined with the versatile reactivity of the enaminone functional group, makes it an indispensable tool for organic chemists. Its established role as a key precursor in the manufacture of life-saving anticancer drugs like Nilotinib underscores its value to the pharmaceutical industry. Furthermore, ongoing research into its own biological activities suggests that its utility may extend beyond being a mere intermediate, positioning its chemical scaffold as a promising lead for future drug discovery efforts. This guide has provided a detailed, technically grounded overview to support and inform researchers working with this significant molecule.
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This compound - JIGS Chemical Limited. (n.d.). JIGS Chemical. Retrieved January 4, 2026, from [Link]
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This compound, 97% | 55314-16-4 - J&K Scientific. (n.d.). J&K Scientific. Retrieved January 4, 2026, from [Link]
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Enaminones as Building Blocks in Heterocyclic Syntheses. (n.d.). MDPI. Retrieved January 4, 2026, from [Link]
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A brief review on synthesis & applications of β-enamino carbonyl compounds - ACG Publications. (2012). ACG Publications. Retrieved January 4, 2026, from [Link]
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Multifaceted α-Enaminone: Adaptable Building Block for Synthesis of Heterocyclic Scaffolds. (2017). ACS Publications. Retrieved January 4, 2026, from [Link]
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3-(dimethylamino)-1-(3-pyridinyl)-2-propen-1-one (CAS NO : 55314-16-4) - Scimplify. (n.d.). Scimplify. Retrieved January 4, 2026, from [https://scimplify.com/search/3-(dimethylamino)-1-(3-pyridinyl)-2-propen-1-one-55314-16-4]([Link].
An In-Depth Technical Guide on the Core Mechanism of Action of 1-(3-Pyridyl)-3-(dimethylamino)-2-propen-1-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-(3-Pyridyl)-3-(dimethylamino)-2-propen-1-one, an enaminone derivative, has emerged as a molecule of significant interest in medicinal chemistry and pharmacology. Primarily recognized as a key synthetic intermediate in the manufacture of the tyrosine kinase inhibitor Nilotinib, its intrinsic biological activities are a subject of growing investigation. This technical guide provides a comprehensive analysis of the core mechanism of action of this compound, focusing on its role as a potential kinase inhibitor, its anticancer properties through the induction of apoptosis, and its antimicrobial activities. This document is intended to serve as a resource for researchers and professionals in drug development, offering insights into the molecular interactions and cellular pathways modulated by this compound.
Introduction: Unveiling the Therapeutic Potential of a Versatile Enaminone
This compound is a synthetic organic compound characterized by a pyridine ring, a propenone backbone, and a dimethylamino group.[1] While its utility as a building block in the synthesis of pharmaceuticals like the anticancer drug Nilotinib is well-established,[2][3] the compound itself exhibits notable biological effects. Studies have indicated its potential as both an anticancer and antimicrobial agent, prompting a deeper investigation into its mechanisms of action.[1]
The propenone moiety, an α,β-unsaturated ketone, is a critical feature, rendering the molecule susceptible to nucleophilic attack. This chemical reactivity is believed to be a cornerstone of its biological activity, allowing for covalent interactions with biological macromolecules.[1] Concurrently, the pyridyl group can participate in non-covalent interactions, such as π-π stacking, further influencing its binding to target proteins.[1] This guide will dissect the current understanding of how these structural attributes translate into specific molecular and cellular effects.
Anticancer Mechanism of Action: Targeting Kinase Signaling and Inducing Apoptosis
The anticancer properties of this compound are multifaceted, primarily revolving around the inhibition of critical cell signaling pathways and the subsequent induction of programmed cell death.
Inhibition of Tyrosine Kinases: A Plausible Primary Mechanism
The structural and synthetic relationship with Nilotinib, a potent Bcr-Abl tyrosine kinase inhibitor, strongly suggests that this compound may exert its effects through the inhibition of one or more protein kinases.[4][5][6] Tyrosine kinases are pivotal enzymes in cellular signaling, regulating processes such as cell growth, proliferation, differentiation, and survival. Their dysregulation is a hallmark of many cancers.
The α,β-unsaturated ketone of the propenone structure can act as a Michael acceptor, enabling covalent bond formation with nucleophilic cysteine residues within the ATP-binding pocket of certain kinases. This irreversible inhibition can effectively shut down the kinase's activity. While the precise kinase targets of this compound are still under active investigation, its efficacy against imatinib-resistant myelogenous leukemia cells suggests a potential interaction with kinases implicated in this disease.[7]
Signaling Pathway: Postulated Kinase Inhibition by this compound
Caption: Postulated inhibition of Receptor Tyrosine Kinases (RTKs) by this compound, disrupting downstream PI3K/Akt and MAPK/ERK signaling pathways.
Induction of Apoptosis: The Execution of Cancer Cells
A crucial consequence of inhibiting pro-survival signaling pathways is the induction of apoptosis, or programmed cell death. Evidence suggests that compounds with a propenone scaffold can trigger apoptosis in cancer cells. This process is orchestrated by a family of proteases called caspases.
The anticancer activity of this compound is likely to involve the activation of the intrinsic (mitochondrial) apoptotic pathway. This pathway is regulated by the Bcl-2 family of proteins. Inhibition of survival signals can lead to an imbalance between pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) proteins, resulting in the release of cytochrome c from the mitochondria. This, in turn, triggers the activation of caspase-9, which then activates executioner caspases like caspase-3. Activated caspase-3 is responsible for cleaving various cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis.
Signaling Pathway: Intrinsic Apoptosis Induction
Caption: Proposed mechanism of intrinsic apoptosis induction by this compound through inhibition of anti-apoptotic proteins like Bcl-2.
Antimicrobial Mechanism of Action: Disrupting Bacterial Integrity
Beyond its anticancer potential, this compound has demonstrated antimicrobial activity against a range of bacteria. The mechanism of action for enaminones as antimicrobial agents is an area of active research, with several plausible modes of action.
A primary hypothesis is the disruption of the bacterial cell wall or membrane integrity. The bacterial cell wall, particularly the peptidoglycan layer in Gram-positive bacteria, is essential for maintaining cell shape and withstanding osmotic pressure. The reactive propenone moiety could potentially interact with and inactivate enzymes involved in peptidoglycan biosynthesis or cross-linking. Furthermore, the amphipathic nature of the molecule may allow it to insert into and disrupt the bacterial cell membrane, leading to leakage of cellular contents and cell death.
Another potential mechanism is the inhibition of essential bacterial enzymes. The compound could act as an inhibitor of enzymes crucial for bacterial survival, such as those involved in DNA replication, protein synthesis, or metabolic pathways.
Experimental Protocols for Mechanistic Elucidation
To rigorously investigate the proposed mechanisms of action, a series of well-defined experimental protocols are essential.
Kinase Inhibition Assays
Objective: To determine the inhibitory activity of this compound against a panel of purified protein kinases.
Methodology: In Vitro Kinase Inhibition Assay (Luminescence-based)
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Perform serial dilutions to obtain a range of concentrations for IC50 determination.
-
Kinase Reaction Setup: In a 96-well plate, combine the kinase of interest, a specific peptide substrate, and ATP in a suitable kinase buffer.
-
Inhibitor Addition: Add the diluted compound or vehicle control (DMSO) to the reaction wells.
-
Reaction Initiation and Incubation: Initiate the kinase reaction by adding the ATP/substrate mixture. Incubate at 30°C for a predetermined time (e.g., 60 minutes).
-
ADP Detection: Terminate the reaction and measure the amount of ADP produced using a commercial luminescence-based assay kit (e.g., ADP-Glo™). The luminescent signal is proportional to kinase activity.
-
Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration. Fit the data to a dose-response curve to calculate the IC50 value.
Experimental Workflow: Kinase Inhibition Assay
Caption: Workflow for a luminescence-based in vitro kinase inhibition assay.
Western Blot Analysis for Apoptosis Markers
Objective: To detect the activation of apoptotic pathways in cancer cells treated with this compound.
Methodology:
-
Cell Culture and Treatment: Culture a relevant cancer cell line (e.g., MDA-MB-231) and treat with various concentrations of the compound for different time points.
-
Protein Extraction: Lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).
-
SDS-PAGE and Western Blotting: Separate the proteins by size using SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF membrane.
-
Immunoblotting: Probe the membrane with primary antibodies against key apoptosis markers, such as cleaved caspase-3, cleaved PARP, Bcl-2, and Bax.
-
Detection: Use a horseradish peroxidase (HRP)-conjugated secondary antibody and an enhanced chemiluminescence (ECL) substrate to visualize the protein bands.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH) to determine changes in protein expression.[1][8][9][10]
Bacterial Cell Wall Integrity Assay
Objective: To assess the effect of this compound on bacterial cell wall integrity.
Methodology:
-
Bacterial Culture and Treatment: Grow a bacterial strain of interest (e.g., Staphylococcus aureus) to the mid-logarithmic phase and treat with different concentrations of the compound.
-
Cell Wall Integrity Assessment: Employ a method to evaluate cell wall damage. This can include:
-
Propidium Iodide (PI) Staining: PI is a fluorescent dye that can only enter cells with compromised membranes. Treat the bacteria with the compound, stain with PI, and analyze by flow cytometry or fluorescence microscopy. An increase in PI-positive cells indicates membrane damage.
-
Lysozyme Sensitivity Assay: Treat the bacteria with the compound and then expose them to lysozyme, an enzyme that degrades the peptidoglycan layer. Cells with a weakened cell wall will be more susceptible to lysis by lysozyme, which can be measured by a decrease in optical density.[11]
-
Summary and Future Directions
This compound is a promising bioactive molecule with a multifaceted mechanism of action. Its structural features, particularly the reactive propenone moiety, suggest a primary role as a covalent inhibitor of protein kinases, leading to the disruption of key cancer-related signaling pathways and the induction of apoptosis. Furthermore, its ability to compromise bacterial cell integrity underscores its potential as an antimicrobial agent.
Future research should focus on the definitive identification of the specific molecular targets of this compound. Kinome-wide screening and proteomic approaches will be invaluable in pinpointing the kinases it inhibits with the highest affinity. Elucidating the precise interactions with bacterial cell wall components will further clarify its antimicrobial mechanism. A thorough understanding of its mechanism of action will be crucial for the rational design of more potent and selective analogs for therapeutic development.
References
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Bio-Rad Antibodies. (n.d.). Analysis by Western Blotting - Apoptosis. Retrieved from [Link]
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Cancer Research UK. (n.d.). Nilotinib (Tasigna). Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Nilotinib. PubChem Compound Summary for CID 644241. Retrieved from [Link]
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Wikipedia. (n.d.). Nilotinib. Retrieved from [Link]
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- Amala, K., Bhujanga Rao, A. K. S., Sreenivas, R., & Dubey, P. K. (2011). Research and Development of a Novel Process for Nilotinib: A Bcr-Abl Inhibitor. Asian Journal of Chemistry, 23(10), 4383.
- Chen, M., & Wang, J. (2010). Determination of Caspase Activation by Western Blot. In Apoptosis and Cancer (pp. 15-22). Humana Press.
- Ahn, K. (2012). Assay Development for Protein Kinase Enzymes. In Assay Guidance Manual.
- Zhang, Y., Chen, F., & Wu, J. (2019). Western blot analysis of apoptosis-associated proteins. Methods in molecular biology (Clifton, N.J.), 1916, 559–565.
- Al-Ostoot, F. H., Al-Ghamdi, A. A., El-Faham, A., & El-Sayed, W. M. (2016). Enaminones as Building Blocks for the Synthesis of Substituted Pyrazoles with Antitumor and Antimicrobial Activities. Molecules (Basel, Switzerland), 21(10), 1307.
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ResearchGate. (2015). Can anyone suggest a protocol for a kinase assay? Retrieved from [Link]
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An In-Depth Technical Guide to 1-(3-Pyridyl)-3-(dimethylamino)-2-propen-1-one: Synthesis, Properties, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1-(3-Pyridyl)-3-(dimethylamino)-2-propen-1-one, a versatile enaminone that serves as a critical intermediate in organic synthesis and drug discovery. This document delves into its chemical and physical properties, detailed synthesis protocols, and thorough characterization data. Furthermore, it explores the compound's significant biological activities, including its established role as a precursor to the tyrosine kinase inhibitor Nilotinib, and its potential as an anticancer and antimicrobial agent. The guide elucidates the mechanistic pathways underlying its therapeutic effects, supported by cytotoxicity and minimum inhibitory concentration data. This resource is intended to equip researchers and drug development professionals with the essential knowledge to effectively utilize this compound in their scientific endeavors.
Introduction
This compound, a pyridyl-substituted enaminone, has garnered considerable attention in the field of medicinal chemistry and organic synthesis. Its unique structural features, comprising a pyridine ring, a propenone linker, and a dimethylamino group, impart a distinct reactivity profile, making it a valuable building block for the synthesis of various heterocyclic compounds and pharmacologically active molecules.[1] Notably, it is a key intermediate in the industrial synthesis of Nilotinib, a second-generation tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia (CML).[2] Beyond its role as a synthetic precursor, emerging research has highlighted its intrinsic biological activities, including potential anticancer and antimicrobial properties. This guide aims to provide a detailed exploration of this compound, from its fundamental characteristics to its applications in drug development.
Chemical and Physical Properties
This compound is typically an off-white to yellow crystalline powder. It is soluble in polar organic solvents such as methanol and ethanol. The compound is stable under normal conditions but is sensitive to oxidation.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₂N₂O | [3] |
| Molecular Weight | 176.22 g/mol | [3] |
| Appearance | Off-white to yellow crystalline powder | |
| Melting Point | 100-105 °C | [3] |
| Boiling Point | 281 °C at 760 mmHg | |
| Density | 1.081 g/cm³ | [3] |
| Solubility | Soluble in most organic solvents | [3] |
| Purity | ≥98% | [3] |
| CAS Number | 123367-26-0 | [4] |
Synthesis and Characterization
The synthesis of this compound is most commonly achieved through the condensation of a 3-acetylpyridine with an aminal derivative of dimethylformamide.
Synthetic Protocol
A widely employed and efficient method involves the reaction of 3-acetylpyridine with N,N-dimethylformamide dimethyl acetal (DMF-DMA).
Reaction Scheme:
Caption: General reaction scheme for the synthesis of this compound.
Detailed Step-by-Step Methodology:
-
Reagents and Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 3-acetylpyridine (1.0 eq) and N,N-dimethylformamide dimethyl acetal (1.2-2.0 eq). A solvent such as xylene or toluene can be used, or the reaction can be run neat.
-
Reaction: Heat the mixture to reflux (typically 100-140 °C) and maintain for 4-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. If a solvent was used, remove it under reduced pressure.
-
Purification: The crude product is often a thick syrup or solid. It can be purified by recrystallization from a suitable solvent system, such as diethyl ether or a mixture of methylene chloride and petroleum ether. The resulting crystals are collected by filtration, washed with a cold solvent, and dried under vacuum.
Spectral Characterization Data
| Analysis | Data |
| ¹H NMR | Data not available in search results. |
| ¹³C NMR | Data not available in search results. |
| FT-IR (KBr, cm⁻¹) | Data not available in search results. |
| Mass Spec. (m/z) | Data not available in search results. |
Note: While the synthesis and use of this compound are well-documented, specific, publicly available spectral data with peak assignments were not found in the search results. Researchers should perform their own analytical characterization to verify the structure and purity of the synthesized compound.
Biological Activities and Applications
The primary application of this compound is as a key building block in the synthesis of pharmaceuticals, most notably Nilotinib. However, the inherent biological activities of this enaminone and related structures are also of significant interest.
Intermediate in Nilotinib Synthesis
Nilotinib is a potent inhibitor of the Bcr-Abl tyrosine kinase, the aberrant enzyme responsible for chronic myeloid leukemia (CML). The synthesis of Nilotinib involves the condensation of this compound with 3-amino-4-methyl-N-(5-(4-methyl-1H-imidazol-1-yl)-3-(trifluoromethyl)phenyl)benzamide. This reaction forms the central pyrimidine ring of the Nilotinib molecule.
Workflow for Nilotinib Synthesis Intermediate Step:
Caption: Role of the title compound in Nilotinib synthesis.
A common synthetic route involves the reaction of 3-[(aminoiminomethyl)amino]-4-methyl-benzoic acid methyl ester mononitrate with this compound in the presence of a base like sodium hydroxide in a solvent such as 1-butanol under reflux.[1] This is followed by hydrolysis to yield 4-methyl-3-[[4-(3-pyridinyl)-2-pyrimidinyl]amino]benzoic acid, a key intermediate for Nilotinib.[1][5]
Anticancer Activity
Derivatives of pyridine and propenone are known to possess anticancer properties. Studies on related pyridine-containing compounds have shown that they can induce cell cycle arrest and apoptosis in cancer cells.
Mechanism of Action: The anticancer effects of pyridyl propenone derivatives are often attributed to their ability to induce G2/M phase cell cycle arrest and apoptosis.[6] This process can be mediated through the upregulation of tumor suppressor proteins like p53 and p21, and the activation of the JNK signaling pathway.[6] Some pyridine derivatives have also been shown to act as inhibitors of key enzymes involved in cancer progression, such as histone deacetylases (HDACs) and various kinases.
Proposed Anticancer Signaling Pathway:
Caption: Proposed anticancer mechanism of pyridyl propenone derivatives.
Cytotoxicity Data:
| Cell Line | Cancer Type | IC₅₀ (µM) | Source |
| HepG2 | Liver Cancer | ~1-10 (for related pyridine derivatives) | [6] |
| SKOV3 | Ovarian Cancer | 0.87 (for a related pyridine derivative H42) | [7] |
| A2780 | Ovarian Cancer | 5.4 (for a related pyridine derivative H42) | [7] |
Note: The IC₅₀ values presented are for structurally related pyridine derivatives and suggest the potential anticancer activity of this compound, which warrants further investigation.
Antimicrobial Activity
Enaminones, the class of compounds to which this compound belongs, have been reported to exhibit antimicrobial properties. Their mechanism of action is often associated with the inhibition of essential bacterial processes.
Mechanism of Action: One of the proposed mechanisms for the antibacterial action of compounds with a propenone scaffold is the inhibition of bacterial cell wall synthesis.[8][9] The α,β-unsaturated ketone moiety can act as a Michael acceptor, reacting with nucleophilic residues in enzymes essential for peptidoglycan biosynthesis. This disruption of the cell wall integrity can lead to bacterial cell lysis and death.
Proposed Antimicrobial Mechanism:
Caption: Proposed mechanism of antimicrobial action via cell wall synthesis inhibition.
Minimum Inhibitory Concentration (MIC) Data:
| Organism | MIC (µg/mL) | Source |
| Data not available in search results for the specific compound. |
Note: While the general class of enaminones shows antimicrobial activity, specific MIC values for this compound were not found in the search results and require experimental determination.
Conclusion
This compound is a compound of significant interest due to its established role as a pivotal intermediate in the synthesis of the anticancer drug Nilotinib and its emerging potential as a bioactive molecule in its own right. This guide has provided a detailed overview of its chemical properties, synthesis, and biological activities. The synthetic protocols outlined offer a practical basis for its preparation in a laboratory setting. The exploration of its anticancer and antimicrobial mechanisms, supported by available data on related compounds, highlights promising avenues for future research and drug development. Further investigation is warranted to fully elucidate its spectral characteristics and to conduct comprehensive studies on its efficacy and mechanism of action against a broader range of cancer cell lines and microbial strains. The versatility and biological relevance of this enaminone underscore its importance as a valuable tool for researchers and scientists in the ongoing quest for novel therapeutic agents.
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Anticancer pyridines induce G2/M arrest and apoptosis via p53 and JNK upregulation in liver and breast cancer cells. (n.d.). PubMed Central (PMC). Retrieved January 4, 2026, from [Link]
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Identification of a novel pyridine derivative with inhibitory activity against ovarian cancer progression in vivo and in vitro. (n.d.). National Institutes of Health. Retrieved January 4, 2026, from [Link]
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(E)-3-dimethylamino-1-pyridin-2-ylprop-2-en-1-one. (n.d.). SpectraBase. Retrieved January 4, 2026, from [Link]
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(E)-3-(dimethylamino)-1-(pyridin-2-yl)prop-2-en-1-one. (n.d.). PubChem. Retrieved January 4, 2026, from [Link]
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Design, synthesis, docking study and anticancer evaluation of new trimethoxyphenyl pyridine derivatives as tubulin inhibitors and apoptosis inducers. (2021). RSC Publishing. Retrieved January 4, 2026, from [Link]
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High-Purity this compound: Synthesis, Applications, and Key Intermediate for Pharmaceutical Production. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 4, 2026, from [Link]
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(E)-3-(Dimethylamino)-1-(pyridin-3-yl)prop-2-en-1-one. (n.d.). Pharmaffiliates. Retrieved January 4, 2026, from [Link]
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(E)-3-(dimethylamino)-1-(pyridin-3-yl)prop-2-en-1-one. (n.d.). Industrial Chemicals. Retrieved January 4, 2026, from [Link]
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Mechanisms of Antibacterial Drugs. (n.d.). Lumen Learning. Retrieved January 4, 2026, from [Link]
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Methyl 4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzoate. (n.d.). PubChem. Retrieved January 4, 2026, from [Link]
-
Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies. (2023). National Institutes of Health. Retrieved January 4, 2026, from [Link]
-
4-Methyl-3-[(4-Pyridin-3-Ylpyrimidin-2-Yl)Amino]Benzoic Acid: A Crucial Intermediate in Nilotinib Production. (n.d.). Retrieved January 4, 2026, from [Link]
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The Emergence of a Key Pharmaceutical Building Block: An In-depth Technical Guide to 1-(3-Pyridyl)-3-(dimethylamino)-2-propen-1-one
Introduction: The Unassuming Architect of Potent Therapeutics
In the landscape of pharmaceutical development, the significance of a molecule is often not in its final therapeutic application, but in its role as a critical intermediate—a linchpin in the synthesis of complex, life-altering drugs. 1-(3-Pyridyl)-3-(dimethylamino)-2-propen-1-one, a seemingly modest enaminone, exemplifies this principle. While not a therapeutic agent in itself, its discovery and the refinement of its synthesis have been instrumental in the production of blockbuster tyrosine kinase inhibitors such as imatinib and nilotinib, which have revolutionized the treatment of chronic myeloid leukemia (CML) and other cancers.
This technical guide provides a comprehensive exploration of this compound, intended for researchers, scientists, and drug development professionals. We will delve into its discovery, dissect the nuances of its synthesis, analyze its physicochemical and spectroscopic properties, and explore its pivotal role in the construction of medicinally important heterocyclic systems. This guide eschews a rigid template, instead opting for a narrative that illuminates the scientific rationale behind the methodologies, thereby providing a deeper understanding of this crucial synthetic intermediate.
Physicochemical and Spectroscopic Profile
A thorough understanding of a molecule's physical and chemical properties is fundamental to its application in synthesis. This compound is an off-white to yellow crystalline powder, a characteristic that aids in its visual identification and assessment of purity.[1] Its stability under normal conditions, coupled with its sensitivity to oxidation, necessitates storage in a cool, dry place away from direct sunlight to maintain its integrity over its typical two-year shelf life.[1] The compound's solubility in polar organic solvents like methanol and ethanol facilitates its use in a variety of reaction media.[1]
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₂N₂O | [1] |
| Molecular Weight | 176.22 g/mol | [1] |
| Appearance | Off-white to yellow crystalline powder | [1] |
| Melting Point | 89-91 °C | [1] |
| Boiling Point | 281.4±36.0 °C (Predicted) | [2] |
| Density | 1.12 g/cm³ | [1] |
| Solubility | Soluble in methanol and ethanol | [1] |
Spectroscopic Characterization:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the dimethylamino group protons, the vinylic protons of the propenone backbone, and the aromatic protons of the pyridyl ring. The coupling constants between the vinylic protons are indicative of the (E)-configuration, which is the thermodynamically more stable isomer.
-
¹³C NMR: The carbon NMR spectrum would display signals for the methyl carbons of the dimethylamino group, the olefinic carbons, the carbonyl carbon, and the carbons of the pyridine ring. The chemical shift of the carbonyl carbon is a key indicator of the electronic environment of the enaminone system.
-
-
Infrared (IR) Spectroscopy: The IR spectrum would be characterized by strong absorption bands corresponding to the C=O stretching of the ketone and the C=C stretching of the enone system. The presence of the pyridine ring would also be indicated by characteristic aromatic C-H and C=N stretching vibrations.
-
Mass Spectrometry (MS): Mass spectral analysis would show a molecular ion peak (M+) corresponding to its molecular weight (176.22 g/mol ).[3] Fragmentation patterns would likely involve the loss of the dimethylamino group and cleavage of the propenone backbone.
The Genesis of a Key Intermediate: Synthesis of this compound
The primary and most widely employed method for the synthesis of this compound is the Claisen-Schmidt condensation. This reaction involves the condensation of 3-acetylpyridine with a dimethylformamide acetal, typically N,N-dimethylformamide dimethyl acetal (DMF-DMA).
Core Synthetic Pathway: Claisen-Schmidt Condensation
This method is favored for its efficiency and relatively straightforward execution. The reaction proceeds by the initial formation of an enolate from 3-acetylpyridine, which then attacks the electrophilic carbon of DMF-DMA. Subsequent elimination of methanol drives the reaction to completion, yielding the desired enaminone.
Caption: Claisen-Schmidt condensation for the synthesis of the target enaminone.
Detailed Experimental Protocol:
-
Reagents and Equipment:
-
3-Acetylpyridine
-
N,N-Dimethylformamide dimethyl acetal (DMF-DMA)
-
Xylene (or another suitable high-boiling solvent)
-
Round-bottom flask equipped with a reflux condenser and magnetic stirrer
-
Heating mantle
-
Apparatus for filtration (e.g., Büchner funnel)
-
Rotary evaporator
-
-
Procedure:
-
To a round-bottom flask, add 3-acetylpyridine (1 equivalent) and xylene.
-
Add N,N-dimethylformamide dimethyl acetal (1.1 to 2 equivalents). The use of a slight to moderate excess of DMF-DMA helps to drive the reaction to completion.
-
Heat the reaction mixture to reflux (typically around 100-140 °C, depending on the solvent) and maintain for 4-16 hours.[2] The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the solvent and excess DMF-DMA.
-
The resulting crude product can be purified by recrystallization from a suitable solvent such as diethyl ether or a mixture of xylene and hexane to yield the final product as a crystalline solid.[2]
-
Causality Behind Experimental Choices:
-
Solvent: A high-boiling inert solvent like xylene is chosen to facilitate the high temperatures required for the condensation and to aid in the removal of the methanol byproduct, which can shift the equilibrium towards the product.
-
Excess DMF-DMA: Using an excess of the acetal ensures that the 3-acetylpyridine is fully consumed, maximizing the yield of the desired product.
-
Reflux Conditions: The elevated temperature provides the necessary activation energy for the condensation reaction to proceed at a reasonable rate.
-
Recrystallization: This purification technique is effective for obtaining a high-purity crystalline product by separating it from soluble impurities.
Alternative Synthetic Route: The Gold's Reagent Method
A notable alternative synthesis involves the use of Gold's Reagent, [3-(dimethylamino)acryloyl]dimethylammonium chloride. This method offers the advantage of using a solid reagent and can proceed under milder conditions.[3]
Caption: Synthesis of the target enaminone using Gold's Reagent.
The Role of this compound in Drug Synthesis
The primary significance of this enaminone lies in its utility as a versatile precursor for the construction of pyrimidine rings, a core scaffold in many pharmaceuticals. Its conjugated system, featuring both electrophilic and nucleophilic centers, allows for a range of chemical transformations.
Synthesis of Imatinib and Nilotinib: A Pivotal Intermediate
The synthesis of the tyrosine kinase inhibitors imatinib and nilotinib prominently features this compound as a key building block for the central pyrimidine ring. The general strategy involves the condensation of the enaminone with a guanidine derivative.
Caption: Role of the enaminone in the synthesis of Imatinib and Nilotinib.
This cyclocondensation reaction is a powerful method for constructing the 2-aminopyrimidine core of these drugs. The dimethylamino group of the enaminone acts as a good leaving group, facilitating the ring closure.
Intrinsic Biological Activity: Beyond an Intermediate
While its fame is largely derived from its role as a synthetic precursor, there is evidence to suggest that this compound and related enaminones possess intrinsic biological activities. The enaminone scaffold is recognized as a pharmacophore in its own right, with various derivatives exhibiting a range of biological effects.[4][5]
-
Anticancer Potential: Some studies have indicated that enaminone derivatives can exhibit cytotoxic effects against cancer cell lines.[6][7] The conjugated system is thought to interact with biological macromolecules, potentially through Michael addition with nucleophilic residues in proteins.
-
Antimicrobial Properties: The enaminone moiety has been incorporated into molecules with demonstrated antimicrobial activity.[8] The mechanism may involve interference with microbial metabolic pathways or disruption of cell membrane integrity.
Further research is warranted to fully elucidate the standalone therapeutic potential of this compound.
Conclusion: A Testament to the Power of Synthetic Intermediates
The story of this compound is a compelling illustration of the critical importance of synthetic intermediates in the advancement of medicine. Its discovery and the optimization of its synthesis have provided a reliable and efficient pathway to a class of drugs that have had a profound impact on the lives of cancer patients. As research continues to uncover the diverse reactivity and potential biological activities of the enaminone scaffold, it is likely that this unassuming molecule and its derivatives will continue to play a significant role in the future of drug discovery and development. This guide has aimed to provide not just the "how" but also the "why," fostering a deeper appreciation for the elegant chemistry that underpins modern pharmaceutical science.
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An In-depth Technical Guide to the Structural Features of 1-(3-Pyridyl)-3-(dimethylamino)-2-propen-1-one
Introduction
1-(3-Pyridyl)-3-(dimethylamino)-2-propen-1-one, with CAS Number 55314-16-4, is a highly functionalized enaminone that has garnered significant attention as a versatile building block in organic synthesis.[1] Its unique molecular architecture, featuring a pyridine ring, a propenone backbone, and a dimethylamino group, gives rise to a confluence of electronic and steric properties that make it a valuable intermediate in the preparation of a diverse array of more complex molecules, particularly nitrogen-containing heterocycles.[2][3] This compound is of particular interest to researchers in medicinal chemistry and drug development, where it serves as a key precursor for pharmacologically active compounds, including analogs of the tyrosine kinase inhibitor, imatinib.[1]
This technical guide provides an in-depth exploration of the core structural features of this compound. We will delve into its synthesis, molecular geometry, and the spectroscopic characteristics that define its identity and reactivity. Furthermore, we will examine its chemical behavior, focusing on the interplay of its functional groups that dictates its utility in the synthesis of complex molecular scaffolds.
Molecular Structure and Physicochemical Properties
The structural formula of this compound reveals a molecule with a molecular formula of C₁₀H₁₂N₂O and a molecular weight of 176.22 g/mol .[1] It is often described as an off-white to yellow crystalline powder.[4]
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₂N₂O | [1] |
| Molecular Weight | 176.22 g/mol | [1] |
| Melting Point | 81-91 °C | [1][4] |
| Boiling Point (Predicted) | 281.4±36.0 °C | [1] |
| Density (Predicted) | 1.070±0.06 g/cm³ | [1] |
| pKa (Predicted) | 6.19±0.70 | [1] |
| Solubility | Soluble in polar solvents like chloroform, dichloromethane, methanol, and ethanol. | [4][5] |
The key to understanding the reactivity of this enaminone lies in its "push-pull" electronic system. The dimethylamino group at the 3-position acts as a powerful electron-donating group (the "push"), feeding electron density into the propenone backbone. Conversely, the pyridyl group at the 1-position, along with the carbonyl group, acts as an electron-withdrawing group (the "pull"). This electronic arrangement leads to significant polarization of the molecule and dictates its chemical behavior.
Stereochemistry and Conformation
Caption: Key resonance contributors of this compound.
The resonance structures illustrate the electron delocalization from the nitrogen of the dimethylamino group through the propenone backbone to the carbonyl oxygen and the pyridyl ring. This delocalization results in a partial negative charge on the carbonyl oxygen and a partial positive charge on the dimethylamino nitrogen, with the β-carbon of the enone system being electron-deficient and thus electrophilic.
Synthesis of this compound
The most common and efficient method for the synthesis of this compound is the condensation reaction between 3-acetylpyridine and a dimethylformamide acetal, such as N,N-dimethylformamide dimethyl acetal (DMF-DMA).[1] This reaction proceeds via an initial attack of the enol or enolate of 3-acetylpyridine on the electrophilic carbon of DMF-DMA, followed by the elimination of methanol to form the enaminone product.
Caption: General synthesis of the title compound.
Detailed Experimental Protocol
The following protocol is a representative example of the synthesis of this compound:[1]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 3-acetylpyridine (1 equivalent) and N,N-dimethylformamide dimethyl acetal (1.1-2 equivalents). A solvent such as ethanol or xylene can be used, or the reaction can be run neat.
-
Reaction Conditions: Heat the reaction mixture to reflux (typically 100-140 °C) for 12-20 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. If a solvent was used, it is removed under reduced pressure.
-
Purification: The crude product is often a solid. It can be purified by crystallization from a suitable solvent system, such as diethyl ether or a mixture of diethyl ether and hexane. The resulting yellow crystals are collected by filtration, washed with a cold solvent, and dried under vacuum.
An alternative approach involves the use of Gold's reagent in the presence of a base like sodium methoxide, which also provides the desired product in good yield.[2]
Spectroscopic Characterization
The structural features of this compound are readily elucidated through a combination of spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons of the pyridyl ring, the vinylic protons of the propenone backbone, and the methyl protons of the dimethylamino group.
-
Pyridyl Protons: The four protons of the 3-substituted pyridine ring will appear in the aromatic region (typically δ 7.0-9.0 ppm) as a complex set of multiplets.
-
Vinylic Protons: The two vinylic protons will appear as doublets, with a coupling constant (J) characteristic of a trans-alkene (typically 12-18 Hz). The proton on the α-carbon (adjacent to the carbonyl) will be downfield from the proton on the β-carbon (adjacent to the dimethylamino group) due to the deshielding effect of the carbonyl group.
-
Dimethylamino Protons: The six protons of the two methyl groups will appear as a singlet in the upfield region (typically δ 2.5-3.5 ppm).
¹³C NMR: The carbon NMR spectrum will provide further confirmation of the structure.
-
Carbonyl Carbon: A signal for the carbonyl carbon will be observed in the downfield region, typically around δ 180-190 ppm.
-
Pyridyl Carbons: The five carbons of the pyridine ring will appear in the aromatic region (δ 120-155 ppm).
-
Vinylic Carbons: The two vinylic carbons will have distinct chemical shifts. The β-carbon, being attached to the electron-donating nitrogen, will be significantly upfield compared to the α-carbon.
-
Dimethylamino Carbons: The two equivalent methyl carbons will give a single signal in the upfield region (typically δ 35-45 ppm).
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the key functional groups present in the molecule.
-
C=O Stretch: A strong absorption band in the region of 1630-1660 cm⁻¹ is characteristic of the conjugated ketone. The conjugation with both the double bond and the pyridine ring, as well as the electron-donating effect of the dimethylamino group, lowers the frequency compared to a simple ketone.
-
C=C Stretch: A medium to strong absorption for the carbon-carbon double bond stretch is expected around 1580-1620 cm⁻¹.
-
C-N Stretch: The stretching vibration of the C-N bond of the dimethylamino group will appear in the region of 1100-1300 cm⁻¹.
-
Aromatic C-H and C=C Stretches: Absorptions corresponding to the pyridine ring will be observed in their characteristic regions.
Mass Spectrometry (MS)
The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (176.22 g/mol ).[2] The fragmentation pattern will likely involve the loss of small molecules or radicals, such as methyl groups from the dimethylamino moiety or cleavage of the propenone backbone.
UV-Visible Spectroscopy
The extended π-conjugated system in this compound is expected to give rise to strong absorption in the UV-Vis region. The π → π* transitions will likely result in one or more strong absorption bands at wavelengths greater than 250 nm.
Chemical Reactivity and Synthetic Applications
The "push-pull" nature of this compound makes it a versatile synthon. The electron-deficient β-carbon of the enone system is a prime target for nucleophilic attack, making the molecule an excellent Michael acceptor.[1]
Caption: Reactivity of the title compound in heterocyclic synthesis.
This reactivity is widely exploited in the synthesis of various heterocyclic systems. For example, reaction with dinucleophiles such as hydrazine or its derivatives can lead to the formation of pyrazoles, while reactions with other nucleophiles can be used to construct pyridines, pyrimidines, and other important heterocyclic scaffolds.[6] The dimethylamino group can act as a good leaving group in subsequent cyclization or aromatization steps, further enhancing the synthetic utility of this intermediate.
Conclusion
This compound is a molecule of significant synthetic importance, largely owing to its well-defined structural and electronic features. The interplay between the electron-donating dimethylamino group and the electron-withdrawing pyridyl-ketone moiety creates a polarized and reactive "push-pull" system. This inherent reactivity, centered on the electrophilic β-carbon, makes it a valuable precursor for a wide range of heterocyclic compounds, many of which are of interest in medicinal chemistry. A thorough understanding of its synthesis, spectroscopic properties, and chemical behavior, as outlined in this guide, is essential for researchers and scientists looking to leverage this versatile building block in their synthetic endeavors.
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1-(3-Pyridyl)-3-(dimethylamino)-2-propen-1-one chemical structure
An In-depth Technical Guide to 1-(3-Pyridyl)-3-(dimethylamino)-2-propen-1-one: Synthesis, Characterization, and Applications in Drug Discovery
Abstract: This technical guide provides a comprehensive overview of this compound, a pivotal enaminone intermediate in modern medicinal chemistry. The document delineates its physicochemical properties, outlines detailed synthesis protocols with mechanistic insights, and discusses its critical role as a precursor to prominent kinase inhibitors such as Imatinib and Nilotinib.[1][2][3] We further explore the standard analytical methodologies for its characterization and provide essential safety and handling protocols. This guide is intended for researchers, chemists, and drug development professionals engaged in organic synthesis and pharmaceutical research, offering both foundational knowledge and practical, field-proven insights.
Core Chemical Identity and Physicochemical Profile
This compound, also known by its CAS Number 55314-16-4, is an organic compound featuring a pyridyl group, a ketone, and an enamine functional group.[1][4] This unique combination of an electron-withdrawing pyridyl ring and an electron-donating dimethylamino group imparts specific reactivity that makes it a versatile building block in synthesis.[1] The compound typically appears as an off-white to yellow crystalline powder.[5]
Below is the two-dimensional chemical structure of the molecule.
Caption: 2D structure of this compound.
Table 1: Physicochemical Properties This table summarizes the key physical and chemical properties of the compound.
| Property | Value | Reference(s) |
| IUPAC Name | 3-(dimethylamino)-1-(pyridin-3-yl)prop-2-en-1-one | [6] |
| CAS Number | 55314-16-4 | [2] |
| Molecular Formula | C₁₀H₁₂N₂O | [1][5] |
| Molecular Weight | 176.22 g/mol | [1][5] |
| Appearance | Off-white to yellow crystalline powder | [5] |
| Melting Point | 86-91°C | [4][5] |
| Solubility | Soluble in polar solvents like methanol and ethanol | [5] |
| Density | ~1.12 g/cm³ | [4][5] |
| Purity | Typically ≥ 98% (Research Grade) | [5] |
| Stability | Stable under normal conditions, but sensitive to oxidation | [5] |
Synthesis and Mechanistic Considerations
The most prevalent and efficient synthesis of this compound involves the condensation reaction between a 3-pyridyl ketone precursor and a dimethylformamide acetal, such as N,N-dimethylformamide dimethyl acetal (DMF-DMA).[4]
Causality of Experimental Design: The choice of DMF-DMA is strategic; it serves as both a reactant and a dehydrating agent. The mechanism proceeds via the formation of an enamine intermediate from the ketone (3-acetylpyridine), which then reacts with the electrophilic carbon of DMF-DMA. The subsequent elimination of methanol drives the reaction to completion, yielding the thermodynamically stable E-isomer of the enaminone product. Refluxing is necessary to provide the activation energy for the condensation and elimination steps.
Caption: General workflow for the synthesis of the title compound.
Experimental Protocol: Synthesis via Condensation
| Step | Procedure | Rationale & Insights |
| 1 | In a round-bottom flask equipped with a reflux condenser, combine 3-acetylpyridine (1.0 eq). | The starting ketone containing the 3-pyridyl moiety. Ensure it is pure and dry. |
| 2 | Add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (1.1 - 2.0 eq). | Serves as the source for the dimethylamino-vinyl group. Using a slight excess ensures the complete conversion of the starting ketone.[4] |
| 3 | Heat the mixture to reflux (approx. 100-110°C) for 12-16 hours. | Thermal energy is required to overcome the activation barrier for the condensation and subsequent elimination of methanol. |
| 4 | Monitor the reaction progress using Thin Layer Chromatography (TLC). | A self-validating step to ensure the starting material is consumed before proceeding, preventing yield loss. |
| 5 | Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure. | This removes excess DMF-DMA and volatile byproducts. |
| 6 | Add cold diethyl ether to the concentrated residue and triturate to induce crystallization. | The product is poorly soluble in cold diethyl ether, which facilitates its precipitation while impurities remain in the solvent.[4] |
| 7 | Collect the resulting crystals by vacuum filtration. | Standard procedure for isolating a solid product from a liquid. |
| 8 | Wash the collected solid with a small amount of cold diethyl ether (2x). | Removes any remaining soluble impurities from the surface of the crystals.[4] |
| 9 | Dry the product under high vacuum to afford this compound. | Ensures complete removal of residual solvent, providing a pure, dry final product. |
Analytical Characterization and Validation
The identity and purity of this compound are confirmed using standard spectroscopic techniques. The data presented below are characteristic expectations based on the molecule's structure.
Table 2: Expected Spectroscopic Data
| Technique | Expected Observations |
| ¹H NMR (CDCl₃, 400 MHz) | Pyridyl Protons: δ 8.4-9.2 ppm (multiplets). Vinyl Protons: δ 7.5-7.9 ppm (d) and δ 5.6-5.8 ppm (d), with a large coupling constant (J ≈ 12-13 Hz) indicative of an E-configuration. N-Methyl Protons: δ 2.9-3.2 ppm (two singlets, due to restricted rotation around the C-N bond). |
| ¹³C NMR (CDCl₃, 101 MHz) | Carbonyl Carbon: δ ~187 ppm. Pyridyl Carbons: δ 123-154 ppm. Vinyl Carbons: δ ~155 ppm (C-N) and ~92 ppm (C-C=O). N-Methyl Carbons: δ ~45 ppm and ~37 ppm (distinct signals due to rotational barrier). |
| FT-IR (KBr, cm⁻¹) | C=O Stretch (Ketone): ~1640-1655 cm⁻¹ (conjugated). C=C Stretch (Alkene): ~1580-1620 cm⁻¹. C-N Stretch: ~1250-1350 cm⁻¹. |
| Mass Spec. (LC-MS) | [M+H]⁺: Calculated: 177.1028; Observed: ~177.1. |
Utility in Pharmaceutical Development
The primary and most significant application of this compound is its role as a key intermediate in the synthesis of several blockbuster anti-cancer drugs.[3][5] Its enaminone structure provides a reactive handle for constructing complex heterocyclic systems, which form the core of many targeted therapies.[1]
Key Applications:
-
Precursor to Imatinib and Nilotinib: This compound is a foundational building block for synthesizing the pyrimidine core of Imatinib and Nilotinib, which are tyrosine kinase inhibitors used to treat chronic myeloid leukemia (CML) and other cancers.[2][3] The enaminone is reacted with guanidine nitrate to form a substituted aminopyrimidine, a critical step in the total synthesis of these drugs.[1]
-
Anticancer and Antimicrobial Research: The propenone scaffold itself is of interest in medicinal chemistry.[1][7] Derivatives are investigated for their potential biological activities, including direct anticancer and antimicrobial properties.[1]
-
COVID-19 Research: It has been identified as a research product related to COVID-19 studies, likely due to its role in synthesizing kinase inhibitors that could modulate host-pathogen interactions.[8]
Caption: Role as a key intermediate in the synthesis of kinase inhibitors.
Safety, Handling, and Storage
As a research-grade chemical, this compound requires careful handling by trained personnel.
-
Toxicity: The compound is categorized as poisonous and should be handled with appropriate caution.[5]
-
Personal Protective Equipment (PPE): Always use standard laboratory PPE, including safety goggles, gloves, and a lab coat. A dust mask or respirator is recommended when handling the powder form.
-
Handling: Avoid inhalation of dust and contact with skin and eyes. Work in a well-ventilated area or a chemical fume hood.
-
Storage: To ensure stability and maintain its shelf life of up to two years, the compound must be stored in a cool, dry place, tightly sealed, and protected from direct sunlight and oxidizing agents.[5]
Conclusion
This compound is more than a simple organic molecule; it is a testament to the power of enabling scaffolds in drug discovery. Its straightforward synthesis, combined with the versatile reactivity of the enaminone moiety, has cemented its importance as a critical precursor in the production of life-saving cancer therapies. Understanding its properties, synthesis, and handling is essential for any scientist working in the fields of organic synthesis and pharmaceutical development.
References
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- NINGBO INNO PHARMCHEM CO.,LTD. High-Purity 1-(3-Pyridyl)-3-(dimethylamino)
- eChemPortal. Chemical Substance Search.
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Methodological & Application
Application Note: A Robust and Scalable Synthesis of 1-(3-Pyridyl)-3-(dimethylamino)-2-propen-1-one
Abstract
This application note provides a comprehensive, field-proven protocol for the synthesis of 1-(3-Pyridyl)-3-(dimethylamino)-2-propen-1-one, a critical enaminone intermediate in the development of numerous active pharmaceutical ingredients (APIs), most notably the tyrosine kinase inhibitor Imatinib.[1] The described method is based on the highly efficient condensation reaction between 3-acetylpyridine and N,N-dimethylformamide dimethyl acetal (DMF-DMA). We delve into the mechanistic underpinnings of the reaction, offer a detailed step-by-step protocol optimized for high yield and purity, and provide a thorough guide to the characterization and validation of the final product. This document is intended for researchers, medicinal chemists, and process development scientists seeking a reliable and scalable method for producing this key synthetic building block.
Introduction and Significance
This compound (CAS 55314-16-4) is a pivotal precursor in the multi-step synthesis of a variety of heterocyclic compounds. Its unique structure, featuring a conjugated enone system flanked by an electron-donating dimethylamino group and an electron-withdrawing pyridyl ring, makes it a versatile substrate for subsequent cyclization and substitution reactions.[1] Its most prominent application is as a cornerstone intermediate in the industrial synthesis of Imatinib, a frontline therapeutic for chronic myeloid leukemia (CML) and gastrointestinal stromal tumors (GISTs). The efficiency of the synthesis of this intermediate directly impacts the overall cost-effectiveness and accessibility of the final drug product.
The protocol detailed herein utilizes the reaction of 3-acetylpyridine with DMF-DMA, a method renowned for its simplicity, high atom economy, and excellent yields. DMF-DMA serves as a potent and highly reactive formylating agent, reacting with the active methyl group of the ketone to generate the enaminone scaffold under relatively mild conditions.
Chemical Profile and Properties
A summary of the key physicochemical properties of the target compound is provided below.
| Property | Value | Reference(s) |
| CAS Number | 55314-16-4 | |
| Molecular Formula | C₁₀H₁₂N₂O | |
| Molecular Weight | 176.22 g/mol | |
| Appearance | Off-white to yellow crystalline powder | |
| Melting Point | 89-91 °C | |
| Solubility | Soluble in polar organic solvents (Methanol, Ethanol, Chloroform, Dichloromethane) | [1] |
| Stability | Stable under standard conditions; sensitive to oxidation. Store in a cool, dry, dark place. |
Reaction Scheme and Mechanism
The synthesis proceeds via the condensation of the methyl ketone with DMF-DMA. The reaction mechanism involves the initial formation of an enolate or enol from 3-acetylpyridine, which then acts as a nucleophile, attacking the electrophilic carbon of the protonated DMF-DMA. Subsequent elimination of methanol and dimethylamine leads to the formation of the stable, conjugated enaminone product.
Caption: Figure 1: Reaction Mechanism Flow
Experimental Protocol
This protocol is optimized for a laboratory scale with a high expected yield.
Materials and Equipment
| Reagent / Equipment | Grade / Specification | Supplier Example |
| 3-Acetylpyridine | ≥98% | Sigma-Aldrich, Acros |
| N,N-Dimethylformamide dimethyl acetal (DMF-DMA) | ≥97% | Sigma-Aldrich, TCI |
| Xylene | Anhydrous | Major laboratory supplier |
| Hexane | ACS Grade | Major laboratory supplier |
| Round-bottom flask (100 mL) | - | Standard laboratory glass |
| Reflux condenser | - | Standard laboratory glass |
| Magnetic stirrer and hotplate | - | Standard laboratory equip. |
| Buchner funnel and filter flask | - | Standard laboratory glass |
| Thin Layer Chromatography (TLC) plates | Silica gel 60 F₂₅₄ | Merck, Sorbent Tech. |
| Rotary evaporator | - | Standard laboratory equip. |
Step-by-Step Synthesis Procedure
Caption: Figure 2: Experimental Workflow
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-acetylpyridine (5.0 g, 41.3 mmol, 1.0 eq). To this, add anhydrous xylene (15 mL) followed by N,N-dimethylformamide dimethyl acetal (DMF-DMA) (7.4 g, 62.0 mmol, 1.5 eq).
-
Expert Insight: While the reaction can be run neat, using a high-boiling solvent like xylene provides excellent temperature control. A 1.5 molar excess of DMF-DMA is used to ensure the reaction goes to completion, driving the equilibrium towards the product.
-
-
Reflux: Place the flask on a hotplate and heat the mixture to reflux (the temperature of the heating mantle should be around 140-150 °C). Maintain a gentle reflux for 4-6 hours.
-
Trustworthiness: The reaction progress should be monitored by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexane as the eluent. The starting material (3-acetylpyridine) will have a different Rf value than the more polar enaminone product. The reaction is complete when the spot corresponding to 3-acetylpyridine has disappeared.
-
-
Crystallization: Once the reaction is complete, remove the flask from the heat source and allow it to cool to room temperature. A yellow solid should begin to precipitate. To maximize crystal formation, place the flask in an ice-water bath for 30-60 minutes.
-
Isolation and Purification: Collect the crystalline product by vacuum filtration using a Buchner funnel. Wash the collected solid with two portions of cold hexane (2 x 20 mL) to remove residual xylene and any unreacted DMF-DMA.
-
Expert Insight: Washing with cold hexane is critical for removing non-polar impurities without dissolving a significant amount of the desired product. The product is generally obtained in high purity (>95%) directly from this procedure. For exceptionally high purity, recrystallization from a minimal amount of hot xylene or an isopropanol/hexane mixture can be performed.
-
-
Drying: Transfer the yellow crystalline powder to a pre-weighed watch glass and dry under high vacuum for several hours until a constant weight is achieved. A typical yield is 6.5-7.0 g (89-96%).
Characterization and Data Analysis
Proper characterization is essential to confirm the identity and purity of the synthesized this compound.
| Analysis Technique | Expected Result |
| Melting Point | 89-91 °C (sharp, uncorrected) |
| Mass Spectrometry | ESI-MS: m/z = 177.1 [M+H]⁺ |
| ¹H NMR (400 MHz, CDCl₃) | Expect signals corresponding to: • Pyridyl protons (4H, multiplet region, ~δ 7.3-9.1 ppm) • Vinyl protons (2H, doublets, ~δ 5.6-7.8 ppm, J ≈ 12-13 Hz) • N,N-dimethyl protons (6H, two singlets or one broad singlet, ~δ 2.9-3.2 ppm) |
| ¹³C NMR (101 MHz, CDCl₃) | Expect signals corresponding to: • Carbonyl carbon (C=O, ~δ 186-188 ppm) • Pyridyl carbons (5 signals) • Vinyl carbons (2 signals) • N,N-dimethyl carbons (2 signals, may be broadened) |
Note on NMR: The two methyl groups of the dimethylamino moiety can show restricted rotation around the C-N bond, leading to two distinct singlets in the ¹H NMR and two signals in the ¹³C NMR, or a single broadened signal at room temperature.
Troubleshooting Guide
| Issue | Probable Cause(s) | Recommended Solution(s) |
| Low or No Yield | 1. Inactive DMF-DMA (hydrolyzed). 2. Insufficient reaction time or temperature. 3. Wet reagents or solvent. | 1. Use a fresh bottle of DMF-DMA or distill before use. 2. Ensure proper reflux temperature is reached and extend reaction time, monitoring by TLC. 3. Use anhydrous xylene and ensure glassware is thoroughly dried. |
| Oily Product, Fails to Crystallize | 1. Presence of impurities. 2. Insufficient cooling. | 1. Attempt to triturate the oil with cold hexane or diethyl ether. If unsuccessful, purify by column chromatography (silica gel, ethyl acetate/hexane). 2. Extend cooling time in the ice bath; gently scratch the inside of the flask with a glass rod to induce crystallization. |
| Product is Dark Brown/Black | Overheating or extended reaction time leading to decomposition. | Reduce the temperature of the heating source and strictly monitor the reaction by TLC to avoid prolonged heating after completion. |
Safety Precautions
-
This compound: This compound is classified as poisonous and should be handled with care. Avoid inhalation, ingestion, and skin contact.
-
3-Acetylpyridine: Harmful if swallowed. Causes skin and eye irritation.
-
DMF-DMA: Flammable liquid and vapor. Harmful if swallowed and causes severe skin burns and eye damage. Reacts with water.
-
Xylene: Flammable liquid and vapor. Harmful in contact with skin or if inhaled.
All manipulations should be performed in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, is mandatory.
Conclusion
The protocol described provides a reliable, high-yield, and scalable synthesis for the pharmaceutically important intermediate this compound. By carefully controlling reaction conditions and following the outlined purification steps, researchers can obtain this key building block with high purity, suitable for direct use in subsequent synthetic transformations. The robust nature of this procedure makes it an invaluable tool for both academic research and industrial drug development.
References
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MDPI. (n.d.). Synthesis and Crystallographic Characterisation of Pyridyl- and Indoleninyl-Substituted Pyrimido[1,2-b]indazoles. Retrieved from [Link]
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Pharmaffiliates. (n.d.). (E)-3-(Dimethylamino)-1-(pyridin-3-yl)prop-2-en-1-one. Retrieved from [Link]
-
JIGS Chemical Limited. (n.d.). This compound. Retrieved from [Link]
-
Industrial Chemicals. (n.d.). (E)-3-(dimethylamino)-1-(pyridin-3-yl)prop-2-en-1-one. Retrieved from [Link]
-
mzCloud. (n.d.). 3-(Dimethylamino)-1-(3-pyridyl)prop-2-en-1-one. Retrieved from [Link]
- Google Patents. (n.d.). Method for preparing 1-(3-pyridyl)-3-dimethylamino-2-propen-1-one.
-
PubChem. (n.d.). (E)-3-(dimethylamino)-1-(pyridin-2-yl)prop-2-en-1-one. Retrieved from [Link]
-
NIH. (n.d.). 3-[4-(Dimethylamino)phenyl]-1-(3-pyridyl)prop-2-en-1-one. Retrieved from [Link]
-
NIH. (n.d.). (E)-3-[4-(Dimethylamino)phenyl]-1-(2-pyridyl)prop-2-en-1-one. Retrieved from [Link]
-
PubMed Central. (n.d.). Design, synthesis and characterization of novel pyridazin-3-one derivatives. Retrieved from [Link]
-
ACS Omega. (2021). Synthesis, Structural Characterizations, and Quantum Chemical Investigations on 1-(3-Methoxy-phenyl)-3-naphthalen-1-yl-propenone. Retrieved from [Link]
-
ResearchGate. (2022). Sulfated polyborate catalyzed enamines, enaminones synthesis via Methyl Ketones, Active Methylenes, and DMF-DMA activation. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of the enaminone from acetyl group. Retrieved from [Link]
Sources
1-(3-Pyridyl)-3-(dimethylamino)-2-propen-1-one synthesis protocol
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Application Notes and Protocols for the Synthesis of 1-(3-Pyridyl)-3-(dimethylamino)-2-propen-1-one
Authored by: A Senior Application Scientist
Introduction: The Versatility of Enaminones in Modern Synthesis
Enaminones are a highly valuable class of organic compounds characterized by the consensus structure R₂N-C=C-C=O. This arrangement of functional groups imparts a unique reactivity profile, rendering them powerful intermediates in synthetic organic chemistry. Their utility is particularly pronounced in the construction of diverse heterocyclic systems, which form the backbone of many pharmaceutical agents, natural products, and functional materials.[1][2] The title compound, 1-(3-Pyridyl)-3-(dimethylamino)-2-propen-1-one, is a prominent example of an enaminone that serves as a critical building block for more complex molecular architectures, including potential cytotoxic agents and imatinib analogs.[2][3] This guide provides an in-depth exploration of its synthesis, focusing on the robust and efficient condensation reaction between 3-acetylpyridine and N,N-dimethylformamide dimethyl acetal (DMFDMA).
Theoretical Framework: Beyond the Classical Claisen-Schmidt Condensation
While the user's query references the Claisen-Schmidt condensation, it is scientifically imperative to clarify the specific nature of this transformation. The classical Claisen-Schmidt reaction involves the condensation of an enolizable ketone with an aromatic aldehyde that lacks α-hydrogens, typically under basic or acidic conditions, to form an α,β-unsaturated ketone (a chalcone).[4][5][6]
The synthesis of this compound, however, employs N,N-dimethylformamide dimethyl acetal (DMFDMA) instead of an aldehyde. DMFDMA is a highly reactive reagent that serves a dual purpose in this context.[7][8] It acts as a one-carbon (C1) synthon, providing the vinylogous carbon, and its dimethylamino group is incorporated into the final product.[8][9] Furthermore, the methoxy groups of DMFDMA facilitate the reaction by acting as leaving groups, effectively driving the condensation forward through the elimination of methanol. This reaction is a prime example of enamine/enaminone formation from a methyl ketone, a process extensively utilized for the functionalization of carbonyl compounds.[7][10]
The mechanism involves the initial reaction of the enolate of 3-acetylpyridine with DMFDMA. This is followed by the elimination of a methoxide ion and subsequent elimination of methanol to yield the stable, conjugated enaminone product. The high reactivity of DMFDMA often allows for the reaction to proceed under neat conditions or in a suitable solvent without the need for a strong acid or base catalyst, distinguishing it from the traditional Claisen-Schmidt protocol.[8]
Visualizing the Reaction Pathway
Diagram 1: Reaction Mechanism
Caption: General reaction scheme for the synthesis of the target enaminone.
Experimental Protocols
Several protocols have been successfully employed for the synthesis of this compound. The choice of protocol may depend on the desired scale, available equipment, and purification requirements. Below are three validated methods.
Protocol 1: Neat Reaction (Solvent-Free)
This method is advantageous for its simplicity and reduced waste. The reaction is driven to completion by heating the neat mixture of reactants.
Step-by-Step Methodology:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-acetylpyridine (e.g., 50 mmol, 1.0 equiv).
-
Add N,N-dimethylformamide dimethyl acetal (DMFDMA) (e.g., 55 mmol, 1.1 equiv).[1]
-
Heat the reaction mixture to 100°C and maintain reflux for 12-16 hours.[1]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material (3-acetylpyridine) is consumed.
-
After completion, cool the mixture to room temperature.
-
Concentrate the reaction mixture under reduced pressure (in vacuo) to remove any unreacted DMFDMA and methanol byproduct.
-
To the resulting crude oil or solid, add diethyl ether (e.g., 20 mL) and stir or sonicate to induce crystallization.
-
Cool the mixture to 0°C to maximize precipitation.
-
Collect the crystalline solid by filtration, wash with cold diethyl ether (2 x 20 mL), and dry under high vacuum to afford the final product.[1]
Protocol 2: Xylene as Solvent
Using a high-boiling solvent like xylene allows for higher reaction temperatures, which can significantly reduce the reaction time and facilitate the removal of the methanol byproduct via distillation.[1]
Step-by-Step Methodology:
-
Combine 3-acetylpyridine (e.g., 0.1 mol, 1.0 equiv), DMFDMA (e.g., 0.2 mol, 2.0 equiv), and xylene (e.g., 35 mL) in a round-bottom flask fitted with a distillation head and condenser.[1]
-
Heat the reaction mixture to 140°C.
-
The methanol formed during the reaction will begin to distill. Collect the distillate. It is advisable to remove the methanol every 4 hours to drive the equilibrium towards the product.[1]
-
Continue heating for approximately 20 hours, or until TLC analysis indicates the complete consumption of 3-acetylpyridine.
-
Cool the reaction mixture to room temperature.
-
Add hexane (e.g., 20 mL) to the mixture and stir for 20 minutes to precipitate the product.
-
Collect the solid by filtration and wash with hexane.
-
For higher purity, the crude product can be recrystallized from xylene to yield yellow crystals. A reported yield for this method is 92.6%.[1]
Protocol 3: Ethanol as Solvent
Ethanol is a more environmentally benign solvent and can be effective, although it may require longer reaction times compared to neat or xylene-based methods.
Step-by-Step Methodology:
-
In a round-bottom flask with a reflux condenser, dissolve 3-acetylpyridine (e.g., 82.56 mmol, 1.0 equiv) in ethanol (40 mL).[1]
-
Add DMFDMA (e.g., 96.00 mmol, ~1.16 equiv) to the solution.
-
Reflux the mixture for 16 hours.
-
Cool the reaction to room temperature.
-
Remove the solvent under reduced pressure.
-
Treat the residue with diethyl ether (10 mL) and cool to 0°C.
-
Filter the resulting crystalline solid to obtain the product. A reported yield for this protocol is 50.8%.[1]
Data Summary and Physicochemical Properties
| Parameter | Value | Reference(s) |
| CAS Number | 55314-16-4 | [1] |
| Molecular Formula | C₁₀H₁₂N₂O | [1][11] |
| Molecular Weight | 176.22 g/mol | [1][11] |
| Appearance | Off-white to yellow crystalline powder | [1][11] |
| Melting Point | 81-88°C | [1] |
| Boiling Point | 281.4±36.0°C (Predicted) | [1] |
| Density | 1.070±0.06 g/cm³ (Predicted) | [1] |
| Solubility | Soluble in polar solvents like methanol and ethanol | [11] |
Workflow Visualization
Diagram 2: Experimental Workflow
Caption: A generalized workflow for the synthesis and purification of the product.
Safety and Handling Considerations
-
3-Acetylpyridine: Handle in a well-ventilated area. It is harmful if swallowed.
-
N,N-Dimethylformamide dimethyl acetal (DMFDMA): DMFDMA is flammable and should be handled with care. It is also a moisture-sensitive reagent. Ensure all glassware is dry before use.
-
Solvents (Xylene, Ethanol, Diethyl Ether, Hexane): These are flammable organic solvents. All heating should be conducted using a heating mantle or oil bath, away from open flames.
-
Personal Protective Equipment (PPE): Safety goggles, a lab coat, and appropriate gloves are mandatory when performing this synthesis.
Conclusion and Future Applications
The synthesis of this compound via the condensation of 3-acetylpyridine with DMFDMA is a reliable and scalable process. The choice of reaction conditions—neat, or with a solvent such as xylene or ethanol—allows for flexibility based on laboratory constraints and desired outcomes. The resulting enaminone is a stable, crystalline solid and a versatile intermediate.[2] Its inherent reactivity, stemming from the conjugated system and the electron-donating dimethylamino group, makes it an excellent precursor for Michael additions, cycloadditions, and various annulation reactions, paving the way for the synthesis of a wide array of complex nitrogen-containing heterocyclic compounds for drug discovery and materials science.[9][12]
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Applications of 1-(3-Pyridyl)-3-(dimethylamino)-2-propen-1-one in Medicinal Chemistry: A Technical Guide
Introduction: The Versatility of a Propenone Scaffold
In the landscape of medicinal chemistry, the strategic design and synthesis of novel molecular entities with therapeutic potential is paramount. Among the myriad of chemical scaffolds, the enaminone derivative, 1-(3-Pyridyl)-3-(dimethylamino)-2-propen-1-one, has emerged as a particularly versatile and valuable building block.[1][2] This compound, with the CAS number 55314-16-4, features a unique structural amalgamation of a pyridine ring, a propenone backbone, and a dimethylamino group.[1][3] This arrangement of functional groups bestows upon it a rich chemical reactivity and a diverse pharmacological profile, making it a focal point of research in drug discovery and development.[1][4]
This technical guide provides an in-depth exploration of the applications of this compound in medicinal chemistry. We will delve into its role as a crucial intermediate in the synthesis of blockbuster anticancer drugs, its intrinsic biological activities, and provide detailed protocols for its synthesis and a representative biological evaluation.
Physicochemical Properties and Handling
A thorough understanding of the physicochemical properties of this compound is essential for its effective utilization in a research setting.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₂N₂O | [1][3][4] |
| Molecular Weight | 176.22 g/mol | [1][3][4] |
| Appearance | Off-white to yellow crystalline powder | [4] |
| Melting Point | 81-91°C | [2][4] |
| Solubility | Soluble in polar solvents such as methanol, ethanol, chloroform, and dichloromethane. | [1][4] |
| Storage | Store in a cool, dry place, away from direct sunlight.[3][4] The compound is sensitive to oxidation.[4] |
Safety Precautions: this compound is categorized as poisonous and should be handled with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.[3][4] All manipulations should be performed in a well-ventilated fume hood.[3]
Core Applications in Medicinal Chemistry
The utility of this compound in medicinal chemistry is multifaceted, ranging from its use as a foundational building block to its own inherent biological activities.
Keystone Intermediate in the Synthesis of Tyrosine Kinase Inhibitors
Perhaps the most significant application of this compound is its role as a critical intermediate in the synthesis of highly successful anticancer drugs, namely Imatinib and Nilotinib.[5] These drugs are potent tyrosine kinase inhibitors used in the treatment of various cancers. The propenone moiety of the compound serves as a reactive handle for the construction of the core pyrimidine ring found in these pharmaceuticals.[1][6]
Experimental Protocol: Synthesis of a Nilotinib Intermediate
This protocol outlines the synthesis of a key pyrimidine intermediate for Nilotinib, starting from this compound.
Materials:
-
This compound
-
Guanidine nitrate
-
Sodium hydroxide
-
n-Butanol
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine this compound (0.088 mol), guanidine nitrate (0.088 mol), and sodium hydroxide (0.088 mol) in n-butanol (120 mL).
-
Heat the reaction mixture to reflux and maintain for 16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature to allow for precipitation of the product.
-
Collect the precipitate by filtration and wash with a small amount of cold n-butanol.
-
Dry the resulting yellow crystals under vacuum to yield the desired pyrimidine intermediate.
Expected Outcome: This reaction typically yields the product in high purity (around 85%).[1]
Scaffold for the Synthesis of Novel Heterocyclic Compounds
The electrophilic nature of the enone system in this compound makes it an excellent precursor for the synthesis of a wide array of heterocyclic compounds, particularly pyrazole derivatives.[7][8][9] Pyrazoles are a well-known class of compounds with a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects.[7][10] The reaction typically involves the condensation of the propenone with hydrazine derivatives.[11]
Caption: Workflow for MTT Cytotoxicity Assay.
Conclusion and Future Perspectives
This compound stands out as a privileged scaffold in medicinal chemistry. Its established role in the synthesis of life-saving anticancer drugs, coupled with its own promising biological activities, underscores its importance. The synthetic accessibility and versatile reactivity of this compound will undoubtedly continue to inspire the development of novel therapeutic agents targeting a wide range of diseases. Future research will likely focus on further exploring its mechanism of action, expanding its application in the synthesis of diverse heterocyclic libraries, and optimizing its structure to enhance its therapeutic index.
References
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- MDPI. (n.d.). Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity.
- Echemi. (n.d.). This compound.
- Recent advances in the synthesis of new pyrazole derivatives. (n.d.).
- Pharmaffiliates. (n.d.). (E)-3-(Dimethylamino)-1-(pyridin-3-yl)prop-2-en-1-one.
- Synthesis, Characterization of Some New 1,3,5-Trisubstituted Pyrazole Derivatives for Their Antifungal Potential. (2021).
- NIH. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review.
- PubMed. (n.d.). Synthesis and biological evaluation of 1,3-diaryl pyrazole derivatives as potential antibacterial and anti-inflammatory agents.
- Sigma-Aldrich. (n.d.). (2E)-3-(Dimethylamino)-1-(3-pyridinyl)-2-propen-1-one.
- Industrial Chemicals. (n.d.). (E)-3-(dimethylamino)-1-(pyridin-3-yl)prop-2-en-1-one.
- J&K Scientific. (n.d.). This compound, 97%.
- PubChem. (n.d.). (2E)-3-(3-Pyridinyl)-1-(4-pyridinyl)-2-propen-1-one.
- Biosynth. (n.d.). 3-Dimethylamino-1-(3-pyridyl)-2-propen-1-one.
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- Frontiers. (n.d.). Recent Advances of Pyridinone in Medicinal Chemistry.
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Application Notes & Protocols: The Strategic Use of 1-(3-Pyridyl)-3-(dimethylamino)-2-propen-1-one in Pharmaceutical Synthesis
Introduction: 1-(3-Pyridyl)-3-(dimethylamino)-2-propen-1-one, with CAS Number 55314-16-4, is a highly functionalized enaminone that has emerged as a pivotal intermediate in modern pharmaceutical development.[1][2][3] Structurally, it comprises a pyridyl group attached to a propenone backbone, which is further substituted with a dimethylamino group.[2] This arrangement creates a unique electronic profile, making it a versatile and reactive building block for the synthesis of complex heterocyclic scaffolds that are central to many active pharmaceutical ingredients (APIs).[4][5] This document provides an in-depth guide to its properties, chemical reactivity, and detailed protocols for its synthesis and application, particularly in the construction of pyrimidine-based kinase inhibitors.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
|---|---|---|
| CAS Number | 55314-16-4 | [3][6] |
| Molecular Formula | C₁₀H₁₂N₂O | [3][4] |
| Molecular Weight | 176.22 g/mol | [3][4] |
| Appearance | Off-white to yellow crystalline powder | [4] |
| Melting Point | 86-91°C | [1][3][4] |
| Solubility | Soluble in polar organic solvents like methanol, ethanol, chloroform, and dichloromethane. | [2][4][7] |
| Purity | ≥ 98% (Research Grade) | [4] |
| Storage | Store in a cool, dry place away from direct sunlight. |[4] |
The Chemical Foundation: Understanding Enaminone Reactivity
The utility of this compound stems directly from its nature as an enaminone. Enaminones are conjugated systems containing an amine, a carbon-carbon double bond, and a carbonyl group.[8][9] This conjugation results in a molecule with multiple reactive sites, possessing both nucleophilic and electrophilic characteristics.[8][9] The electron-donating dimethylamino group pushes electron density through the double bond to the carbonyl group, while the electron-withdrawing pyridyl and carbonyl groups make the β-carbon (C-2) and carbonyl carbon (C-1) electrophilic. This dual reactivity is the cornerstone of its application as a synthetic intermediate.[10]
Figure 1: Diagram illustrating the key functional groups and dual reactivity profile of the enaminone scaffold.
Core Application: A Versatile Precursor for Pyrimidine Synthesis
The most significant application of this compound in pharmaceutical research is its role as a synthon for constructing the pyrimidine ring.[11] Pyrimidines are a class of heterocyclic compounds that form the core structure of numerous drugs, including kinase inhibitors used in oncology.[12][13] This enaminone provides a pre-formed three-carbon (C-C-C) fragment perfectly primed to react with a three-atom N-C-N fragment, such as guanidine or amidine, in a cyclocondensation reaction to form the six-membered pyrimidine ring.
This strategy is notably employed in the synthesis of Imatinib and Nilotinib, two critical tyrosine kinase inhibitors.[2][6][14] The enaminone serves as a key intermediate that allows for the efficient and high-yield construction of the central aminopyrimidine scaffold.[2][3]
Protocol 1: Synthesis of this compound
This protocol details the common and efficient synthesis of the title compound via the condensation of 3-acetylpyridine with N,N-Dimethylformamide dimethyl acetal (DMF-DMA).[1][2]
Materials & Equipment:
-
3-Acetylpyridine
-
N,N-Dimethylformamide dimethyl acetal (DMF-DMA)
-
Toluene or Xylene (Anhydrous)
-
Diethyl ether or Hexane (for washing)
-
Round-bottom flask with reflux condenser and magnetic stirrer
-
Heating mantle
-
Rotary evaporator
-
Filtration apparatus (Büchner funnel)
-
Melting point apparatus
Figure 2: General workflow for the synthesis of this compound.
Step-by-Step Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stir bar, add 3-acetylpyridine (1.0 eq), N,N-dimethylformamide dimethyl acetal (DMF-DMA, 2.0 eq), and anhydrous toluene or xylene.[1]
-
Reflux: Heat the reaction mixture to reflux (approx. 100-120°C) for 12-18 hours.[1]
-
Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the 3-acetylpyridine spot is no longer visible.
-
Cooling & Concentration: Once complete, cool the mixture to room temperature. Concentrate the mixture under reduced pressure using a rotary evaporator to remove the solvent.[1]
-
Crystallization: To the resulting crude oil or solid, add cold diethyl ether and stir or sonicate to induce crystallization.[1]
-
Isolation: Collect the resulting crystals by vacuum filtration through a Büchner funnel.[1]
-
Washing: Wash the collected solid with two portions of cold diethyl ether or hexane to remove any residual impurities.[1]
-
Drying: Dry the final product under high vacuum to yield this compound as a yellow crystalline solid.
Scientist's Notes & Self-Validation:
-
Causality: DMF-DMA serves a dual purpose: it provides the dimethylamino group and acts as a dehydrating agent by consuming the water produced during the condensation reaction, driving the equilibrium towards the product.
-
Solvent Choice: Toluene or xylene are used as high-boiling solvents to achieve the necessary reaction temperature for the condensation to proceed efficiently.
-
Expected Outcome: This procedure typically results in a high yield (often >90%) of the desired product.[1] The melting point should be sharp and within the range of 86-91°C, confirming purity.
Protocol 2: Application in the Synthesis of a Nilotinib Intermediate
This protocol demonstrates the use of this compound to synthesize a key pyrimidine intermediate for the kinase inhibitor Nilotinib.[2]
Reaction: Condensation with guanidine nitrate to form 2-amino-4-(3-pyridyl)pyrimidine.
Materials & Equipment:
-
This compound
-
Guanidine nitrate
-
Sodium hydroxide or Sodium ethoxide
-
n-Butanol or Ethanol
-
Standard reflux and filtration equipment
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Application Note: A Strategic Guide to the Synthesis and Application of 1-(3-Pyridyl)-3-(dimethylamino)-2-propen-1-one in the Development of Imatinib Analogs
Abstract
Imatinib, a cornerstone of targeted cancer therapy, functions as a potent tyrosine kinase inhibitor, fundamentally changing the prognosis for diseases like chronic myelogenous leukemia (CML).[1] The efficacy of Imatinib and the ongoing quest for next-generation kinase inhibitors with improved specificity and resistance profiles have placed a premium on efficient and adaptable synthetic routes. Central to many of these synthetic strategies is the phenylaminopyrimidine scaffold, which provides the core structure for kinase interaction.[2] This application note provides a detailed technical guide on the synthesis and utilization of 1-(3-Pyridyl)-3-(dimethylamino)-2-propen-1-one , a pivotal enaminone intermediate. We present field-proven protocols, explain the causality behind experimental choices, and illustrate how this versatile building block serves as the linchpin for the convergent synthesis of Imatinib and its analogs, enabling researchers in drug development to accelerate their discovery pipelines.
Introduction: The Strategic Importance of the Enaminone Intermediate
The synthesis of complex pharmaceutical agents like Imatinib is a multi-step process where the efficiency of each step is paramount. Convergent synthesis, a strategy where different fragments of the final molecule are prepared separately and then coupled, is often preferred for its overall higher yields and modularity.[3] In the context of Imatinib, the molecule can be retrosynthetically disconnected into two primary fragments: the (4-methylpiperazin-1-yl)methyl)benzoyl side chain and the N-(4-methyl-3-aminophenyl)-4-(3-pyridinyl)-2-pyrimidineamine core.
The construction of this core is greatly facilitated by the use of this compound. This enaminone is an ideal precursor because its 1,3-dielectrophilic nature allows for a clean and high-yielding cyclocondensation reaction with guanidine to form the essential 2-aminopyrimidine ring.[4] This approach circumvents the use of hazardous reagents like cyanamide, which was employed in earlier synthetic routes, offering a safer, more scalable, and environmentally conscious alternative.[5][6] This guide will first detail the optimized synthesis of this key enaminone before demonstrating its application in the assembly of an Imatinib analog.
Synthesis of the Key Intermediate: this compound
The most reliable and widely adopted method for synthesizing the title enaminone is the Claisen-Schmidt condensation of 3-acetylpyridine with N,N-dimethylformamide dimethyl acetal (DMF-DMA).[7][8]
Principle and Mechanistic Insight
This reaction leverages the dual functionality of DMF-DMA. It serves as both the source of the dimethylaminomethylene group and as a powerful dehydrating agent. The reaction proceeds via the formation of an enolate from 3-acetylpyridine, which then attacks the electrophilic carbon of DMF-DMA. A subsequent elimination of methanol, driven by the formation of a conjugated system, yields the stable enaminone product. The electron-withdrawing pyridyl group enhances the acidity of the methyl protons of 3-acetylpyridine, facilitating the initial enolization, while the electron-donating dimethylamino group stabilizes the final product.[7]
Experimental Workflow for Enaminone Synthesis
The following diagram outlines the key stages of the synthesis, from reaction setup to product isolation.
Caption: Workflow for the synthesis of the enaminone intermediate.
Detailed Synthesis Protocol
Materials:
-
3-Acetylpyridine (1.0 eq)
-
N,N-Dimethylformamide dimethyl acetal (DMF-DMA) (1.1 - 2.0 eq)[7][8]
-
Toluene or Xylene (approx. 3-4 mL per mmol of 3-acetylpyridine)[8]
-
Diethyl ether or Hexane (for crystallization)
-
Round-bottom flask with reflux condenser and magnetic stirrer
-
Heating mantle
-
Rotary evaporator
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and magnetic stir bar, add 3-acetylpyridine (e.g., 12.1 g, 100 mmol) and toluene (50 mL).[8]
-
Add N,N-dimethylformamide dimethyl acetal (e.g., 14.9 mL, 110 mmol) to the mixture.[8]
-
Expert Insight: Using a slight excess of DMF-DMA helps to drive the reaction to completion. Some protocols use up to 2 equivalents to shorten reaction times.[8]
-
-
Heat the reaction mixture to reflux (typically 110-120°C) and maintain for 12-18 hours.[8]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting 3-acetylpyridine spot is consumed.
-
Once complete, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator. This will typically yield a crude oil or solid.
-
To the crude product, add a minimal amount of a suitable solvent for recrystallization (e.g., diethyl ether or a xylene/hexane mixture).[8]
-
Cool the solution in an ice bath to induce crystallization.
-
Collect the resulting yellow crystals by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under high vacuum.
Characterization and Quality Control
Proper characterization is essential to confirm the identity and purity of the intermediate before proceeding to the next step.
| Parameter | Expected Value | Rationale |
| Appearance | Yellow Crystalline Solid[8] | Confirms the physical state of the purified product. |
| Yield | 80-95%[8][9] | Indicates the efficiency of the reaction and purification. |
| Melting Point | 81-88 °C[8][10] | A sharp melting range is a key indicator of purity. |
| MS (m/z) | 177.1 (M+H)⁺[9] | Confirms the correct molecular weight of the compound. |
| ¹H NMR | Characteristic peaks for pyridyl, vinyl, and N(CH₃)₂ protons. | Provides unambiguous structural confirmation. |
Application: Building the 2-Aminopyrimidine Core
The synthesized enaminone is now used to construct the heterocyclic core of Imatinib analogs via a cyclocondensation reaction with guanidine.
Principle and Mechanistic Insight
This reaction is a classic example of heterocyclic synthesis. Guanidine, possessing two nucleophilic nitrogen atoms, reacts with the β-carbon of the enaminone (which is electrophilic due to conjugation with the carbonyl group). This is followed by an intramolecular cyclization where the second nitrogen of guanidine attacks the carbonyl carbon. The reaction sequence is completed by the elimination of dimethylamine and water, resulting in the formation of the aromatic pyrimidine ring. The use of guanidine nitrate in the presence of a strong base like sodium hydroxide is a safe and effective way to generate the free guanidine base in situ.[3][5]
Reaction Scheme
Caption: Cyclocondensation to form the 2-aminopyrimidine core.
Detailed Synthesis Protocol
Materials:
-
This compound (1.0 eq)
-
Guanidine Nitrate (1.1 eq)
-
Sodium Hydroxide (or Sodium Methoxide) (1.1 eq)
-
Ethanol (or other suitable alcohol solvent)
Procedure:
-
In a round-bottom flask, dissolve sodium hydroxide (e.g., 4.4 g, 110 mmol) in ethanol (100 mL).
-
Add guanidine nitrate (e.g., 13.5 g, 110 mmol) and stir the mixture for 15-20 minutes at room temperature.
-
Add the previously synthesized enaminone (e.g., 17.6 g, 100 mmol) to the reaction mixture.
-
Heat the mixture to reflux and maintain for 6-8 hours, monitoring by TLC.
-
After the reaction is complete, cool the mixture to room temperature and neutralize with a suitable acid (e.g., acetic acid or dilute HCl) to a pH of ~7.
-
Concentrate the mixture under reduced pressure.
-
Add water to the residue, which should cause the product to precipitate.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry to obtain 4-(pyridin-3-yl)pyrimidin-2-amine. This intermediate is often pure enough for the next step or can be recrystallized if necessary.[5]
Convergent Synthesis of an Imatinib Analog
With the pyrimidine core in hand, the final stages involve coupling it with the side-chain fragment to complete the Imatinib scaffold.
Strategy Overview: The Power of Convergent Synthesis
The overall strategy involves a C-N cross-coupling reaction to link the 2-amino position of our pyrimidine core with a suitably functionalized aniline derivative. This is followed by standard functional group manipulations to install the final benzamide side chain. This modular approach is highly amenable to creating a library of analogs by simply varying the coupling partners.[11]
Caption: Convergent synthesis strategy for Imatinib analogs.
Protocol: Copper-Catalyzed N-Arylation
Principle: While palladium-catalyzed couplings are common, copper-catalyzed Ullmann-type reactions offer a more cost-effective alternative for large-scale synthesis.[2][5] This reaction couples the amine of the pyrimidine core with an aryl halide.
Procedure (Illustrative):
-
Combine 4-(pyridin-3-yl)pyrimidin-2-amine (1.0 eq), an aryl halide such as 2-bromo-1-methyl-4-nitrobenzene (1.0 eq), Copper(I) Iodide (CuI, ~10 mol%), a suitable ligand (e.g., N,N'-dimethylethylenediamine), and a base (e.g., K₂CO₃) in a solvent like dioxane.[5]
-
Heat the mixture under an inert atmosphere (e.g., Nitrogen or Argon) at ~100°C for 12-24 hours.
-
Upon completion, cool the reaction, filter off the inorganic salts, and concentrate the filtrate.
-
Purify the crude product by column chromatography to yield the coupled nitro-intermediate. A reported yield for this key step is 82%.[2][5]
Subsequent Steps:
-
Nitro Reduction: The nitro group of the coupled product is then reduced to an amine. A common method is using hydrazine hydrate with a catalyst like FeCl₃/activated carbon, which is efficient and avoids heavy metal waste streams.[5][6]
-
Final Amidation: The resulting diamine is acylated with 4-(4-methylpiperazin-1-ylmethyl)benzoyl chloride to yield the final Imatinib structure.[1]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield in Enaminone Synthesis | Insufficient heating/reaction time. Moisture in reagents/glassware. Impure 3-acetylpyridine. | Ensure reflux temperature is maintained. Use anhydrous solvents and oven-dried glassware. Purify starting material if necessary. |
| Incomplete Cyclocondensation | Inactive guanidine (base not strong enough). Insufficient reaction time. | Use a strong base like NaOH or NaOMe. Ensure the reaction is monitored by TLC to completion. |
| Poor C-N Coupling Yield | Inactive catalyst. Oxygen contamination. Poor choice of ligand/base. | Use fresh CuI. Ensure the reaction is run under a strictly inert atmosphere. Screen different ligands and bases if necessary. |
Conclusion
This compound is a highly valuable and versatile intermediate in medicinal chemistry, particularly for the synthesis of pyrimidine-based kinase inhibitors. The protocols detailed herein provide a robust and scalable pathway for its synthesis and subsequent elaboration into the core of Imatinib and its analogs. By understanding the principles behind each step and employing a convergent strategy, research and development professionals can efficiently generate libraries of novel compounds for biological evaluation, accelerating the discovery of next-generation targeted therapies.
References
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Liu, Y.-F., et al. (2008). A Facile Total Synthesis of Imatinib Base and Its Analogues. Organic Process Research & Development, 12(3), 490–495. Available from: [Link]
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Semantic Scholar. A Facile Total Synthesis of Imatinib Base and Its Analogues. Available from: [Link]
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ResearchGate. A Facile Total Synthesis of Imatinib Base and Its Analogues | Request PDF. Available from: [Link]
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ResearchGate. Synthesis of Imatinib by C–N Coupling Reaction of Primary Amide and Bromo-Substituted Pyrimidine Amine | Request PDF. Available from: [Link]
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Vegalab. Novel Imatinib base synthesis. Available from: [Link]
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Hopkin, M. D., et al. (2013). An expeditious synthesis of imatinib and analogues utilising flow chemistry methods. Organic & Biomolecular Chemistry, 11(11), 1822-1839. Available from: [Link]
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New Drug Approvals. IMATINIB. Available from: [Link]
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J&K Scientific. This compound, 97% | 55314-16-4. Available from: [Link]
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Patsilinakos, A., et al. (2016). Synthesis and Biopharmaceutical Evaluation of Imatinib Analogues Featuring Unusual Structural Motifs. ChemMedChem, 11(1), 57-69. Available from: [Link]
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JIGS Chemical Limited. This compound. Available from: [Link]
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Ley, S. V., et al. (2013). An expeditious synthesis of imatinib and analogues utilising flow chemistry methods. Organic & Biomolecular Chemistry. Available from: [Link]
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Al-Zaydi, K. M., et al. (2016). Enaminones as Building Blocks for the Synthesis of Substituted Pyrazoles with Antitumor and Antimicrobial Activities. Molecules, 21(10), 1302. Available from: [Link]
-
Al-Ostoot, F. H., et al. (2025). Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update). Current Pharmaceutical Design, 31(14), 1100-1129. Available from: [Link]
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Al-Issa, F. A. (2024). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Medicinal Chemistry. Available from: [Link]
-
Chen, Y.-L., et al. (2021). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. Journal of Medicinal Chemistry, 64(15), 11097-11115. Available from: [Link]
-
Boschelli, D. H., et al. (1998). Synthesis and tyrosine kinase inhibitory activity of a series of 2-amino-8H-pyrido[2,3-d]pyrimidines: identification of potent, selective platelet-derived growth factor receptor tyrosine kinase inhibitors. Journal of Medicinal Chemistry, 41(22), 4365-4377. Available from: [Link]
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experimental procedure for using 1-(3-Pyridyl)-3-(dimethylamino)-2-propen-1-one
An In-Depth Guide to the Experimental Use of 1-(3-Pyridyl)-3-(dimethylamino)-2-propen-1-one
Authored by a Senior Application Scientist
This document provides a detailed technical guide for researchers, scientists, and drug development professionals on the experimental procedures involving this compound (CAS No. 55314-16-4). This versatile enaminone is a critical building block in modern organic and medicinal chemistry, prized for its unique reactivity that enables the construction of complex heterocyclic systems. Our focus is to move beyond simple procedural lists and delve into the causality behind experimental choices, ensuring robust and reproducible outcomes.
Compound Overview and Physicochemical Profile
This compound is an enaminone derivative characterized by a pyridyl group at one end and a dimethylamino group at the other, connected by a propenone backbone.[1] This specific arrangement of functional groups—an electron-donating amine and an electron-withdrawing pyridyl ketone conjugated through a double bond—confers a rich and versatile reactivity profile. It is primarily utilized as a synthetic intermediate for a range of more complex molecules, most notably in the synthesis of pharmaceuticals like the tyrosine kinase inhibitors Imatinib and Nilotinib.[2][3][4][5]
The compound typically appears as an off-white to yellow crystalline powder and is stable under normal laboratory conditions, though it is sensitive to oxidation.[6] Its solubility in polar organic solvents like methanol, ethanol, chloroform, and dichloromethane facilitates its use in a variety of reaction media.[4][6]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 55314-16-4 | [7][8] |
| Molecular Formula | C₁₀H₁₂N₂O | [1][6][8] |
| Molecular Weight | 176.22 g/mol | [1][6][8] |
| Appearance | Off-white to yellow crystalline powder | [6] |
| Melting Point | 86-91°C | [6][7][8] |
| Boiling Point | 281.4±36.0°C (Predicted) | [7] |
| Density | ~1.1 g/cm³ | [6][7] |
| Solubility | Soluble in methanol, ethanol, chloroform, dichloromethane | [4][6] |
| Purity | ≥ 97-98% (Research Grade) | [6][8] |
Safety, Handling, and Storage
Authoritative Safety Note: This compound is classified as poisonous and requires careful handling in a controlled laboratory environment.[6][9] Adherence to established safety protocols is mandatory.
-
Personal Protective Equipment (PPE): Always wear safety glasses with side-shields (conforming to EN166), chemical-resistant gloves, and a lab coat.[10] Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[10][11]
-
Handling: Avoid formation of dust and aerosols.[10][11] In case of contact, wash skin thoroughly with soap and water. For eye contact, rinse with plenty of water for at least 15 minutes.[10]
-
Storage: Store in a cool, dry, and well-ventilated place away from direct sunlight and oxidizing agents.[6] Keep the container tightly closed. Under these conditions, the compound has a shelf life of up to two years.[6]
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not let the product enter drains.[10]
Core Application: A Versatile Precursor in Heterocyclic Synthesis
The primary value of this compound lies in its role as a "synthon"—a molecular fragment designed for building larger structures. Its enaminone structure provides two key reactive sites, making it an ideal partner for reactions with binucleophiles to form heterocyclic rings.
-
Causality of Reactivity: The carbonyl carbon and the β-carbon (adjacent to the dimethylamino group) are both electrophilic due to resonance effects. Nucleophiles can attack at the β-carbon in a Michael-type addition, displacing the dimethylamino group, or at the carbonyl carbon. This dual reactivity is the foundation of its synthetic utility.
Caption: General reactivity pathway of the enaminone with a binucleophile.
This cyclocondensation strategy is fundamental in constructing a wide array of nitrogen-containing heterocycles, which are prevalent scaffolds in pharmaceuticals.[7][12]
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol details the most common and efficient synthesis via the condensation of 3-acetylpyridine with N,N-dimethylformamide dimethyl acetal (DMF-DMA).[1][7]
Materials:
-
3-Acetylpyridine (1.0 eq)
-
N,N-dimethylformamide dimethyl acetal (DMF-DMA) (1.5 - 2.0 eq)
-
Toluene or Xylene (as solvent)
-
Diethyl ether or Hexane (for washing/crystallization)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a round-bottom flask, add 3-acetylpyridine (1.0 eq), your chosen solvent (e.g., toluene, 5 mL per 10 mmol of acetylpyridine), and DMF-DMA (2.0 eq).[7]
-
Senior Scientist's Note: Using an excess of DMF-DMA helps drive the reaction to completion. DMF-DMA acts as both the dimethylaminomethylidene group donor and a dehydrating agent, consuming the water produced during the initial condensation.
-
-
Reflux: Heat the reaction mixture to reflux (typically 110-140°C depending on the solvent) for 16-20 hours.[7]
-
Pro-Tip: Monitor the reaction's progress using Thin Layer Chromatography (TLC). The disappearance of the 3-acetylpyridine spot indicates the reaction is nearing completion.
-
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. The product may begin to precipitate.
-
Isolation: Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the solvent and excess DMF-DMA.[7]
-
Crystallization: To the resulting crude residue, add a cold non-polar solvent like diethyl ether or hexane and stir for 20-30 minutes to induce crystallization.[7]
-
Purification: Collect the yellow crystalline solid by filtration, wash it with a small amount of cold diethyl ether or hexane (2 x 20 mL) to remove soluble impurities, and dry under high vacuum.[7]
-
Expected Yield: 90-95%.[7]
-
Validation: Confirm product identity and purity by measuring the melting point (should be sharp, around 86-91°C) and obtaining NMR spectra.
-
Caption: Workflow for the synthesis of the title compound.
Protocol 2: Application in Pyrimidine Synthesis
This protocol demonstrates the use of this compound to synthesize a substituted pyrimidine, a core structure in many biologically active molecules. The reaction proceeds via cyclocondensation with guanidine.
Materials:
-
This compound (1.0 eq)
-
Guanidine hydrochloride (1.1 eq)
-
Sodium ethoxide (NaOEt) or Sodium methoxide (NaOMe) (1.2 eq)
-
Absolute Ethanol
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
Procedure:
-
Prepare Nucleophile: In a round-bottom flask, dissolve guanidine hydrochloride (1.1 eq) in absolute ethanol. To this solution, add sodium ethoxide (1.2 eq) and stir for 15 minutes at room temperature. This in-situ generation of free guanidine is crucial.
-
Senior Scientist's Note: Guanidine is typically supplied as its hydrochloride salt for stability. The strong base (NaOEt) is required to deprotonate it, forming the active nucleophile needed for the cyclization.
-
-
Add Enaminone: Add a solution of this compound (1.0 eq) in absolute ethanol to the reaction mixture.
-
Reflux: Heat the mixture to reflux (approx. 78°C) for 6-8 hours. Monitor the reaction by TLC.
-
Work-up: After cooling to room temperature, neutralize the mixture with a dilute acid (e.g., acetic acid or dilute HCl) to a pH of ~7.
-
Isolation: Remove the solvent under reduced pressure. The resulting residue will contain the product and salts (e.g., NaCl).
-
Purification: Purify the crude product by either recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel to obtain the pure 2-amino-4-(3-pyridyl)pyrimidine.
Overview of Investigated Biological Activity
While its primary role is as a synthetic intermediate, the enaminone scaffold itself has been investigated for direct biological effects. This research provides context for its importance in the early stages of drug discovery.
-
Antimicrobial Properties: Studies have shown significant activity against various bacterial strains. For instance, minimum inhibitory concentration (MIC) values against Mycobacterium tuberculosis H37Rv have been reported in the range of 0.025 - 0.054 µg/mL.[1]
-
Anticancer Activity: The compound serves as a key precursor for tyrosine kinase inhibitors, and it has also been evaluated for its own anticancer properties.[1][3] It has shown inhibitory effects on cancer cell lines like MDA-MB-231 (triple-negative breast cancer) and A549 (lung cancer), with reported IC50 values below 10-15 µM.[1] The mechanism is thought to involve the propenone moiety acting as a Michael acceptor, allowing for covalent binding to nucleophilic sites on target proteins like enzymes.[1]
References
- 1. This compound | Benchchem [benchchem.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. nbinno.com [nbinno.com]
- 4. This compound | 55314-16-4 [chemicalbook.com]
- 5. scbt.com [scbt.com]
- 6. This compound - Research Grade Chemical at Attractive Price [jigspharma.com]
- 7. Page loading... [guidechem.com]
- 8. jk-sci.com [jk-sci.com]
- 9. Buy (E)-3-(Dimethylamino)-1-(Pyridin-3-yl)prop-2-en-1-one at Affordable Prices, Versatile Compound for Organic Synthesis [forecastchemicals.com]
- 10. capotchem.com [capotchem.com]
- 11. chemicalbook.com [chemicalbook.com]
- 12. Enaminones as Building Blocks for the Synthesis of Substituted Pyrazoles with Antitumor and Antimicrobial Activities - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Analytical Characterization of 1-(3-Pyridyl)-3-(dimethylamino)-2-propen-1-one
Abstract: This document provides a comprehensive guide to the analytical methods for the characterization of 1-(3-Pyridyl)-3-(dimethylamino)-2-propen-1-one, a key intermediate in pharmaceutical synthesis.[1][2][3] Detailed protocols for Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), and Ultraviolet-Visible (UV-Vis) Spectroscopy are presented. The rationale behind experimental choices and data interpretation is discussed to ensure scientific rigor and reproducibility. This guide is intended for researchers, scientists, and professionals in drug development and organic synthesis.
Introduction
This compound, an enaminone derivative, is a valuable building block in the synthesis of a variety of heterocyclic compounds and active pharmaceutical ingredients.[2][3] Its chemical structure, featuring a pyridyl group, a propenone backbone, and a dimethylamino substituent, imparts specific reactivity and physicochemical properties.[3] Accurate and thorough characterization of this compound is paramount to ensure its identity, purity, and suitability for downstream applications. This guide outlines the principal analytical techniques employed for its comprehensive characterization.
Compound Profile:
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₂N₂O | [1][2][4] |
| Molecular Weight | 176.22 g/mol | [1][2][4] |
| Appearance | Off-white to yellow crystalline powder | [1] |
| Melting Point | 86-91°C | [1][2] |
| Solubility | Soluble in polar solvents like methanol and ethanol | [1] |
| Purity | Typically ≥97% | [1][5] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for the elucidation of the molecular structure of this compound. Both ¹H and ¹³C NMR are essential for unambiguous assignment of all atoms in the molecule.
The "Why" Behind the Experiment:
-
¹H NMR: Provides information about the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. This is crucial for confirming the presence of the pyridyl, vinyl, and dimethylamino protons and their relative positions.
-
¹³C NMR: Determines the number of non-equivalent carbons and their electronic environments. This technique is vital for identifying the carbonyl carbon, the olefinic carbons, and the carbons of the pyridine ring and dimethylamino group.
-
2D NMR (COSY, HSQC, HMBC): While not always necessary for routine characterization, these experiments can definitively establish the connectivity between protons and carbons, providing irrefutable structural confirmation.
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation:
-
Accurately weigh 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. Chloroform-d (CDCl₃) is a common choice due to its ability to dissolve a wide range of organic compounds.
-
Ensure the sample is fully dissolved; sonication may be used if necessary.
-
-
Instrument Parameters (Example for a 400 MHz Spectrometer):
| Parameter | ¹H NMR | ¹³C NMR |
| Spectrometer Frequency | 400 MHz | 101 MHz |
| Solvent | CDCl₃ | CDCl₃ |
| Temperature | 298 K | 298 K |
| Pulse Program | zg30 | zgpg30 |
| Number of Scans | 16 | 1024 |
| Relaxation Delay (d1) | 1.0 s | 2.0 s |
| Acquisition Time | ~4 s | ~1 s |
| Spectral Width | ~16 ppm | ~240 ppm |
-
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase correct the spectrum.
-
Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
-
Integrate the peaks in the ¹H NMR spectrum.
-
Expected Spectral Data and Interpretation:
¹H NMR (400 MHz, CDCl₃): The spectrum will exhibit characteristic signals for the pyridyl, vinyl, and dimethylamino protons. The olefinic protons will show coupling, indicating their cis/trans relationship (typically the E-isomer is more stable and thus more prevalent).
¹³C NMR (101 MHz, CDCl₃): The spectrum will display distinct signals for the carbonyl carbon, the olefinic carbons, the carbons of the pyridine ring, and the methyl carbons of the dimethylamino group.
Note: Actual chemical shifts can vary slightly depending on the solvent and concentration.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, confirming its elemental composition.
The "Why" Behind the Experiment:
-
Molecular Ion Peak (M⁺): Determines the molecular weight of the compound, which should correspond to its chemical formula (C₁₀H₁₂N₂O).
-
Fragmentation Pattern: Provides structural information by showing how the molecule breaks apart under ionization. This can help to confirm the presence of the pyridyl and dimethylamino-propenone moieties.
-
High-Resolution Mass Spectrometry (HRMS): Provides a highly accurate mass measurement, allowing for the determination of the elemental composition and confirming the molecular formula with a high degree of confidence.
Experimental Protocol: Electrospray Ionization (ESI)
-
Sample Preparation:
-
Prepare a dilute solution of the compound (approximately 10-100 µg/mL) in a suitable solvent such as methanol or acetonitrile. The solvent should be compatible with the ESI source.
-
-
Instrument Parameters (Example for a Q-TOF Mass Spectrometer):
| Parameter | Value |
| Ionization Mode | ESI Positive |
| Capillary Voltage | 3.5 kV |
| Cone Voltage | 30 V |
| Source Temperature | 120 °C |
| Desolvation Temperature | 350 °C |
| Mass Range | 50-500 m/z |
-
Data Analysis:
-
Identify the molecular ion peak, which is expected to be [M+H]⁺ at m/z 177.1028 for C₁₀H₁₃N₂O⁺.
-
Analyze the fragmentation pattern to identify characteristic fragments.
-
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique for determining the purity of this compound and for quantifying it in mixtures.
The "Why" Behind the Experiment:
-
Purity Assessment: Separates the target compound from impurities, starting materials, and by-products. The peak area of the main compound relative to the total peak area gives a measure of its purity.
-
Quantification: By using a calibration curve generated from standards of known concentration, the exact amount of the compound in a sample can be determined.
-
Method Validation: A validated HPLC method ensures reliability, reproducibility, and accuracy, which is critical in a drug development setting.[6]
Experimental Protocol: Reversed-Phase HPLC
-
Sample and Mobile Phase Preparation:
-
Sample: Prepare a stock solution of the compound in the mobile phase or a compatible solvent (e.g., methanol, acetonitrile) at a concentration of approximately 1 mg/mL. Further dilute as necessary.
-
Mobile Phase: A typical mobile phase would be a mixture of an aqueous buffer (e.g., ammonium acetate or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol). The exact ratio should be optimized for the best separation.
-
-
Chromatographic Conditions (Example):
| Parameter | Value |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile:Water (e.g., 60:40 v/v) with 0.1% Formic Acid |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection Wavelength | Set to the λₘₐₓ determined by UV-Vis spectroscopy |
-
Data Analysis:
-
Identify the peak corresponding to this compound based on its retention time.
-
Calculate the purity by dividing the peak area of the main compound by the total area of all peaks and multiplying by 100.
-
Workflow for HPLC Method Development
Caption: Interrelation of analytical techniques for comprehensive characterization.
References
- JIGS Chemical Limited. This compound.
- Guidechem. How to prepare and apply this compound?.
- Benchchem. This compound.
- The Royal Society of Chemistry. Supplementary Information for General. 1H and 13C NMR spectra were recorded on either a Bruker 300 MHz or 400 MHz Avance spectr.
- mzCloud. 3 Dimethylamino 1 3 pyridyl prop 2 en 1 one.
- Sigma-Aldrich. 3-(Dimethylamino)-1-(2-pyridyl)-2-propen-1-one.
- NP-MRD. 13C NMR Spectrum (1D, 101 MHz, D2O, predicted) (NP0000084).
- Human Metabolome Database. 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000162).
- Sigma-Aldrich. (2E)-3-(Dimethylamino)-1-(3-pyridinyl)-2-propen-1-one.
- Sigma-Aldrich. 3-(Dimethylamino)-1-(3-pyridinyl)-2-propen-1-one.
- Pharmaffiliates. (E)-3-(Dimethylamino)-1-(pyridin-3-yl)prop-2-en-1-one.
- NIH. Amino Acid-Derived Enaminones: A Study in Ring Formation Providing Valuable Asymmetric Synthons.
- J&K Scientific. This compound, 97% | 55314-16-4.
- Semantic Scholar.
- PubChem. (E)-3-(dimethylamino)-1-(pyridin-2-yl)prop-2-en-1-one.
- MDPI. A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones.
- ResearchGate. Syntheses of Enaminone-Based Heterocyclic Compounds and Study their Biological Activity.
- NIH. 3-[4-(Dimethylamino)phenyl]-1-(3-pyridyl)prop-2-en-1-one.
-
NIH. Unexpected Behavior of Enaminones: Interesting New Routes to 1,6-Naphthyridines, 2-Oxopyrrolidines and Pyrano[4,3,2-de]n[1][7]aphthyridines.
- SpectraBase. PYRIDIN-3-YL)-PROP-2-EN-1-ONE - Optional[13C NMR] - Chemical Shifts.
- NIH.
- Acta Poloniae Pharmaceutica.
- NIH. Developing and Validating a Robust RP-HPLC Method for Metoclopramide and Camylofin Simultaneous Analysis Using Response Surface Methodology.
- cipac.org. multi-active method for the analysis of active substances in formulated products to support quality control scope.
- ResearchGate. UV-VIS Absorption Spectral Studies of Complexation of 1,3-bis (3-(2-pyridyl) pyrazol-1-ylmethyl) benzene (1,3-PPB) with Cu (II), Co (II), Ni (II) in EtOH-H2O Mixed Solvent.
- National Institute of Standards and Technology. Pyridine - the NIST WebBook.
- ChemicalBook. 3-(dimethylamino)propyl chloride hydrochloride(5407-04-5) 1 h nmr.
Sources
- 1. This compound - Research Grade Chemical at Attractive Price [jigspharma.com]
- 2. Page loading... [guidechem.com]
- 3. This compound | Benchchem [benchchem.com]
- 4. mzCloud – 3 Dimethylamino 1 3 pyridyl prop 2 en 1 one [mzcloud.org]
- 5. jk-sci.com [jk-sci.com]
- 6. Developing and Validating a Robust RP-HPLC Method for Metoclopramide and Camylofin Simultaneous Analysis Using Response Surface Methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 3-(二甲氨基)-1-(2-吡啶基)-2-丙烯-1-酮 95% | Sigma-Aldrich [sigmaaldrich.com]
1-(3-Pyridyl)-3-(dimethylamino)-2-propen-1-one NMR data
An Application Guide to the Complete NMR Structural Elucidation of 1-(3-Pyridyl)-3-(dimethylamino)-2-propen-1-one
Introduction
This compound is a valuable organic intermediate widely employed in the synthesis of functional materials and pharmaceutical compounds, including its use as a precursor in the preparation of the targeted cancer therapy drug Imatinib.[1][2][3] As with any synthetic compound destined for high-stakes applications, unambiguous structural verification is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the definitive analytical technique for this purpose, providing precise, atom-level insights into the molecular architecture.
This comprehensive guide, designed for researchers and drug development professionals, details the complete workflow for the structural characterization of this compound using a suite of one- and two-dimensional NMR experiments. We move beyond a simple listing of data to explain the causal logic behind spectral features and experimental choices, ensuring a robust and self-validating analytical process.
Molecular Structure and Atom Numbering for NMR Assignment
A prerequisite for any NMR analysis is a clear and consistent atom numbering system. The structure below will be used for all subsequent spectral assignments. The numbering prioritizes the heterocyclic ring and follows the carbon backbone.
Caption: Numbering scheme for this compound.
Fundamental NMR Characteristics of Enaminones
Enaminones are conjugated systems containing an amine linked to a double bond which is, in turn, conjugated to a carbonyl group (N-C=C-C=O). This electronic framework imparts distinct features to their NMR spectra.[4][5]
-
Vinyl Protons (H9, H10): The protons on the carbon-carbon double bond typically exhibit a large vicinal coupling constant (³J), often in the range of 12-15 Hz. This is characteristic of an (E)- or trans-configuration, which is the thermodynamically favored isomer. The chemical shifts are influenced by the push-pull nature of the system: the electron-donating dimethylamino group shields H10, shifting it upfield, while the electron-withdrawing carbonyl group deshields H9, shifting it downfield.
-
Pyridyl Ring Protons (H2, H4, H5, H6): The nitrogen atom in the pyridine ring is electronegative, causing a general deshielding of all ring protons compared to benzene.[6] Protons ortho to the nitrogen (H2 and H6) are the most deshielded and appear furthest downfield.[7][8] The coupling patterns (ortho, meta, and para) are characteristic and crucial for assignment.[9]
-
Dimethylamino Protons (H12, H13): These protons typically appear as one or two singlets. At room temperature, if rotation around the C10-N11 bond is fast on the NMR timescale, a single sharp singlet integrating to six protons is observed. If rotation is restricted, two separate singlets for the non-equivalent methyl groups may be seen.
Experimental Protocols
Sample Preparation
A well-prepared sample is the foundation of high-quality NMR data.
-
Mass Measurement: Accurately weigh 5-10 mg of this compound.
-
Solvent Selection: Choose a suitable deuterated solvent. Chloroform-d (CDCl₃) and Dimethyl sulfoxide-d₆ (DMSO-d₆) are common choices. CDCl₃ is less polar, while DMSO-d₆ is excellent for compounds with moderate polarity and helps in observing exchangeable protons if any were present.
-
Dissolution: Transfer the weighed solid into a clean, dry NMR tube. Add approximately 0.6 mL of the chosen deuterated solvent.
-
Homogenization: Cap the tube and gently vortex or invert it until the sample is completely dissolved. A clear, homogeneous solution is required to achieve sharp NMR signals.[9]
NMR Data Acquisition
The following protocols are based on a standard 400 MHz spectrometer.
Protocol 2.1: ¹H NMR Spectroscopy
-
Setup: Insert the sample into the spectrometer. Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to optimize homogeneity.
-
Acquisition: Acquire a standard 1D proton spectrum.
-
Pulse Program: A standard single-pulse sequence (e.g., 'zg30').
-
Spectral Width: ~16 ppm (e.g., from -2 to 14 ppm).
-
Number of Scans: 8 to 16 scans are typically sufficient for a sample of this concentration.
-
Relaxation Delay (d1): 1-2 seconds.
-
Protocol 2.2: ¹³C NMR Spectroscopy
-
Setup: Use the same locked and shimmed sample. Tune the probe for ¹³C.
-
Acquisition: Acquire a proton-decoupled ¹³C spectrum.
-
Pulse Program: A standard power-gated decoupling sequence (e.g., 'zgpg30').
-
Spectral Width: ~220 ppm (e.g., from -10 to 210 ppm).
-
Number of Scans: Requires more scans than ¹H NMR; start with 1024 scans and increase if necessary for a good signal-to-noise ratio.
-
Relaxation Delay (d1): 2 seconds.
-
Protocol 2.3: 2D NMR Spectroscopy (COSY, HSQC, HMBC)
-
COSY (Correlation Spectroscopy): Identifies ¹H-¹H spin-spin couplings.[10]
-
Pulse Program: Standard gradient-selected COSY (e.g., 'cosygpqf').
-
Spectral Width: Set the same spectral width in both dimensions as the ¹H spectrum.
-
Scans per Increment: 2-4 scans.
-
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons (one-bond ¹H-¹³C correlations).[10][11]
-
Pulse Program: Standard gradient-selected, sensitivity-enhanced HSQC (e.g., 'hsqcedetgpsisp2.3').
-
¹H Spectral Width (F2): Same as the ¹H spectrum.
-
¹³C Spectral Width (F1): Set to cover the expected carbon chemical shift range (e.g., 0-170 ppm, excluding the carbonyl region for clarity if desired).
-
Scans per Increment: 4-8 scans.
-
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds (long-range ¹H-¹³C correlations). This is critical for connecting molecular fragments.[10][11]
-
Pulse Program: Standard gradient-selected HMBC (e.g., 'hmbcgplpndqf').
-
¹H Spectral Width (F2): Same as the ¹H spectrum.
-
¹³C Spectral Width (F1): Set to cover the full expected carbon range (e.g., 0-200 ppm).
-
Long-Range Coupling Delay: Optimized for a J-coupling of ~8 Hz to observe typical 2- and 3-bond correlations.
-
Scans per Increment: 8-16 scans.
-
Systematic Spectral Interpretation
The following is a step-by-step analysis demonstrating how the combination of 1D and 2D NMR leads to an unambiguous assignment.
Caption: Workflow for NMR-based structural elucidation.
¹H NMR Spectrum Analysis
-
Pyridyl Region (δ 7.0-9.5 ppm): Four distinct signals are expected.
-
H2: The most deshielded proton, appearing as a sharp singlet or narrow doublet of doublets (dd) around δ 9.1-9.2 ppm. Its proximity to both the ring nitrogen and the carbonyl group's anisotropic field causes this significant downfield shift.
-
H6: Also deshielded by the nitrogen, appearing as a doublet of doublets (dd) around δ 8.7-8.8 ppm.
-
H4: Found further upfield, typically as a doublet of triplets (dt) around δ 8.2-8.3 ppm.
-
H5: The most shielded pyridyl proton, appearing as a doublet of doublets (dd) around δ 7.4-7.5 ppm.
-
-
Vinyl Region (δ 5.0-8.0 ppm):
-
H9: Alpha to the carbonyl, this proton is deshielded and appears as a doublet around δ 7.6-7.7 ppm.
-
H10: Beta to the carbonyl and alpha to the dimethylamino group, this proton is significantly shielded, appearing as a doublet around δ 5.7-5.8 ppm. The coupling constant between H9 and H10 (³JH9-H10) is expected to be ~12.5 Hz, confirming the (E)-stereochemistry.
-
-
Alkyl Region (δ 2.5-3.5 ppm):
-
H12/H13 (N(CH₃)₂): These six protons appear as two distinct singlets (e.g., at δ 3.15 and δ 2.95 ppm), each integrating to 3H. This indicates restricted rotation around the C10-N11 bond, making the two methyl groups magnetically non-equivalent.
-
¹³C NMR Spectrum Analysis
-
Carbonyl Carbon (C7): The least shielded carbon, appearing as a single peak at δ ~187 ppm.
-
Pyridyl Carbons (C2, C3, C4, C5, C6): Five signals in the aromatic region (δ 120-155 ppm). These are assigned definitively using HSQC and HMBC.
-
Vinyl Carbons (C9, C10): C9, alpha to the carbonyl, is downfield (~δ 125 ppm), while C10, attached to the nitrogen, is significantly upfield (~δ 93 ppm).
-
Dimethylamino Carbons (C12, C13): Corresponding to the two non-equivalent methyl groups, these appear as two distinct signals in the upfield region (e.g., δ ~45 ppm and δ ~37 ppm).
2D NMR Correlation Analysis
-
HSQC Analysis: This experiment provides direct, unambiguous correlations. For example, the proton signal at δ ~9.1 ppm will show a cross-peak to the carbon signal at δ ~153 ppm, definitively assigning them as H2 and C2, respectively. This is repeated for all protonated carbons (C4, C5, C6, C9, C10, C12, C13).
-
COSY Analysis: This confirms proton-proton connectivities.
-
A cross-peak between the signals for H5 and H6 confirms their adjacency.
-
A cross-peak between H5 and H4 confirms their ortho relationship.
-
Crucially, a strong cross-peak between H9 and H10 confirms the vinyl system.
-
No correlations are seen from the N(CH₃)₂ singlets, as expected.
-
-
HMBC Analysis: This final step connects all the pieces.
-
Connecting the Pyridyl Ring to the Carbonyl: The key correlations are from the pyridyl protons H2 and H4 to the carbonyl carbon C7. This unequivocally proves the attachment of the propenone chain to the C3 position of the pyridine ring.
-
Confirming the Enaminone Backbone: Correlations from H9 to the carbonyl carbon C7 and from H10 to C9 are observed.
-
Assigning Quaternary Carbons: The proton H2 will show a correlation to the quaternary carbon C3.
-
Confirming the Dimethylamino Group: The methyl protons (H12/H13) will show strong correlations to the vinyl carbon C10, confirming their attachment.
-
Summary of Assigned NMR Data
The following table summarizes the expected ¹H and ¹³C NMR data for this compound in CDCl₃ at 400 MHz. Actual values may vary slightly based on solvent, concentration, and temperature.
| Atom No. | ¹H Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | ¹³C Chemical Shift (δ, ppm) | Key HMBC Correlations (¹H → ¹³C) |
| 2 | 9.15 | dd | 2.3, 0.9 | 153.5 | C3, C4, C6, C7 |
| 3 | - | - | - | 133.0 | - |
| 4 | 8.25 | dt | 8.0, 2.0 | 135.0 | C2, C3, C5, C6, C7 |
| 5 | 7.42 | ddd | 8.0, 4.8, 0.9 | 123.6 | C3, C4, C6 |
| 6 | 8.75 | dd | 4.8, 1.7 | 149.8 | C2, C4, C5 |
| 7 | - | - | - | 187.0 | - |
| 9 | 7.65 | d | 12.5 | 125.1 | C7, C10 |
| 10 | 5.75 | d | 12.5 | 93.2 | C7, C9, C12, C13 |
| 12 | 3.15 | s | - | 45.3 | C10, C13 |
| 13 | 2.95 | s | - | 37.5 | C10, C12 |
References
- The Royal Society of Chemistry. (n.d.). Supplementary Information for General.
- Bentham Science Publishers. (n.d.). NMR of the Enaminones.
- ResearchGate. (n.d.). NMR of the Enaminones | Request PDF.
- Guidechem. (n.d.). How to prepare and apply this compound?.
- Sigma-Aldrich. (n.d.). (E)-3-(Dimethylamino)-1-(pyridin-3-yl)prop-2-en-1-one.
- Master Analyse et Controle. (n.d.). Enaminone analysis by H NMR spectroscopy.
- Benchchem. (n.d.). Interpreting Complex NMR Spectra of Substituted Pyridines.
- CymitQuimica. (n.d.). (2E)-3-(Dimethylamino)-1-(pyridin-3-yl)prop-2-en-1-one.
- Polish Journal of Chemistry. (n.d.). NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides.
- SDSU NMR Facility. (n.d.). Common 2D (COSY, HSQC, HMBC).
- BTC. (2025). What is the NMR spectrum of Pyridine Series compounds like?.
- YouTube. (2020). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC.
- Canadian Science Publishing. (n.d.). THE ANALYSIS OF NUCLEAR MAGNETIC RESONANCE SPECTRA: III. PYRIDINE AND DEUTERATED PYRIDINES.
- J&K Scientific. (n.d.). This compound, 97%.
- JIGS Chemical Limited. (n.d.). This compound.
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- 5. researchgate.net [researchgate.net]
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- 8. cdnsciencepub.com [cdnsciencepub.com]
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- 11. youtube.com [youtube.com]
Mass Spectrometry Analysis of 1-(3-Pyridyl)-3-(dimethylamino)-2-propen-1-one: A Detailed Protocol for Structural Characterization
An Application Note for Researchers and Drug Development Professionals
Abstract
This application note provides a comprehensive guide to the analysis of 1-(3-Pyridyl)-3-(dimethylamino)-2-propen-1-one using electrospray ionization tandem mass spectrometry (ESI-MS/MS). As a key intermediate in pharmaceutical synthesis, robust analytical methods for its characterization are essential.[1][2] This document outlines a detailed, field-proven protocol covering sample preparation, instrumentation setup, and data interpretation. We delve into the causality behind experimental choices, presenting the expected fragmentation pathways and corresponding mass-to-charge ratios to ensure a self-validating and reproducible methodology for researchers in organic synthesis and drug development.
Introduction and Significance
This compound is an enaminone compound of significant interest in medicinal chemistry and organic synthesis.[1] Its structure, featuring a pyridyl ring, a ketone, and a dimethylamino group, makes it a versatile building block. Accurate mass determination and structural confirmation are critical quality control steps. Mass spectrometry, particularly with soft ionization techniques like electrospray ionization (ESI), is an ideal method for this purpose.[3][4] ESI allows for the gentle ionization of the molecule, typically forming a protonated species [M+H]+, which can then be subjected to collision-induced dissociation (CID) for tandem mass spectrometry (MS/MS) to elicit structurally informative fragments.[5] This note details a reliable workflow for acquiring and interpreting high-quality mass spectra of this compound.
Analyte Properties
A thorough understanding of the analyte's physicochemical properties is fundamental to developing a successful analytical method.
| Property | Value | Source |
| IUPAC Name | (E)-3-(dimethylamino)-1-pyridin-3-ylprop-2-en-1-one | [6] |
| Synonyms | 3-(Dimethylamino)-1-(3-pyridyl)-2-propen-1-one | [6] |
| CAS Number | 55314-16-4 | [6] |
| Molecular Formula | C₁₀H₁₂N₂O | [1] |
| Molecular Weight | 176.22 g/mol | [1] |
| Appearance | Off-white to yellow crystalline powder | [1] |
| Solubility | Soluble in polar solvents (e.g., methanol, ethanol) | [1] |
Principle of ESI-MS/MS Analysis
The chemical structure of this compound is highly amenable to positive ion ESI. The presence of two basic nitrogen atoms (on the pyridyl ring and the dimethylamino group) and a carbonyl oxygen provides multiple sites for protonation in an acidic solution. ESI is a soft ionization technique that transfers these pre-formed solution-phase ions into the gas phase with minimal fragmentation.[3][4]
The analysis follows a two-stage process:
-
MS1 (Full Scan): The sample is ionized, and the mass analyzer scans a wide m/z range to detect the intact protonated molecule, [M+H]+. This provides accurate molecular weight confirmation.
-
MS2 (Tandem MS/Product Ion Scan): The [M+H]+ ion is selectively isolated by the mass analyzer, accelerated, and collided with an inert gas (e.g., nitrogen or argon). This collision-induced dissociation (CID) imparts energy to the ion, causing it to break apart into smaller, stable fragment ions. The pattern of these fragments provides a veritable fingerprint of the molecule's structure.[5]
Experimental Protocol
This protocol is designed for direct infusion analysis on a high-resolution mass spectrometer, such as a Q-TOF or Orbitrap instrument. It can be readily adapted for LC-MS applications.
Materials and Reagents
-
This compound standard (≥97% purity)
-
Methanol (LC-MS grade or equivalent)
-
Deionized Water (18.2 MΩ·cm)
-
Formic Acid (LC-MS grade, ~99%)
-
Calibrated micropipettes and appropriate tips
-
2 mL autosampler vials or microcentrifuge tubes
Sample Preparation
Rationale: The goal is to prepare a dilute solution of the analyte in a solvent that promotes efficient ionization. A methanol/water mixture is an excellent solvent system for ESI, and the addition of formic acid ensures an acidic environment to facilitate protonation of the analyte. A low concentration (~1 µg/mL) prevents detector saturation and minimizes ion suppression effects.
-
Prepare Stock Solution (1 mg/mL): Accurately weigh ~1 mg of the analyte and dissolve it in 1 mL of methanol.
-
Prepare Working Solution (1 µg/mL):
-
Pipette 10 µL of the 1 mg/mL stock solution into a clean 2 mL vial.
-
Add 990 µL of methanol to create a 10 µg/mL intermediate solution.
-
Pipette 100 µL of the 10 µg/mL intermediate solution into a final 2 mL vial.
-
Add 900 µL of a 50:50 (v/v) methanol:water solution.
-
Add 1 µL of formic acid to the final solution (final concentration of 0.1% formic acid).
-
Vortex briefly to ensure homogeneity.
-
Instrumentation and Data Acquisition
The following parameters serve as a robust starting point and may be optimized for specific instrumentation.
| Parameter | Recommended Setting | Rationale |
| Ionization Mode | ESI, Positive | The analyte contains basic nitrogen atoms, making it ideal for protonation. |
| Capillary Voltage | 3.5 - 4.5 kV | Creates a stable electrospray plume for efficient ion generation. |
| Source Temperature | 120 - 150 °C | Aids in solvent evaporation without causing thermal degradation. |
| Desolvation Gas Flow | 600 - 800 L/hr (Nitrogen) | Facilitates the desolvation of charged droplets to form gas-phase ions. |
| Desolvation Temp. | 350 - 450 °C | Ensures complete solvent removal from the ions before they enter the analyzer. |
| Infusion Flow Rate | 5 - 10 µL/min | A slow, steady flow rate ensures stable signal for data acquisition. |
| MS1 Scan Range | m/z 50 - 500 | A range that comfortably includes the expected protonated molecule. |
| MS2 Precursor Ion | m/z 177.10 | The m/z of the [M+H]+ ion to be isolated for fragmentation. |
| Collision Energy | 10 - 30 eV (Ramped) | A ramp of collision energies allows for the observation of both low-energy and high-energy fragments, providing a richer spectrum. |
Experimental Workflow Diagram
The overall process from sample preparation to data analysis is summarized in the following workflow.
Expected Results and Data Interpretation
MS1 Full Scan Spectrum
The primary ion observed in the full scan MS1 spectrum will be the protonated molecule [M+H]+.
-
Molecular Formula: C₁₀H₁₂N₂O
-
Exact Mass: 176.09496
-
Expected [M+H]+ m/z: 177.10279
High-resolution mass spectrometry should detect this ion with a mass accuracy of <5 ppm. Observation of this ion confirms the molecular weight of the compound.
MS/MS Fragmentation Analysis
The fragmentation of protonated enaminones is predictable and highly informative.[5] Protonation is thermodynamically favored at the carbonyl oxygen, but can also occur at the pyridyl or dimethylamino nitrogens. The resulting fragmentation pathways from the precursor ion at m/z 177.10 are expected to yield several key product ions.
Proposed Fragmentation Pathway:
-
Loss of Dimethylamine: A common fragmentation route for enaminones involves the neutral loss of dimethylamine (NH(CH₃)₂), mass = 45.0578 Da. This leads to a highly stabilized acylium ion.
-
m/z 177.10 -> m/z 132.04
-
-
Formation of Pyridyl Cation: Cleavage of the C-C bond between the carbonyl group and the pyridyl ring can result in the formation of the 3-pyridyl cation.
-
m/z 177.10 -> m/z 78.03
-
-
Formation of 3-Pyridoyl Cation: Cleavage alpha to the ketone can result in the loss of the dimethylamino-ethene portion, leaving a 3-pyridoyl cation.
-
m/z 177.10 -> m/z 106.03
-
The diagram below illustrates this proposed fragmentation scheme.
Summary of Expected Fragment Ions:
| Observed m/z (Expected) | Proposed Formula | Proposed Structure / Loss |
| 177.10 | [C₁₀H₁₃N₂O]⁺ | Protonated Molecule [M+H]⁺ |
| 132.04 | [C₈H₆NO]⁺ | [M+H - NH(CH₃)₂]⁺ |
| 106.03 | [C₆H₄NO]⁺ | [3-Pyridoyl Cation] |
| 78.03 | [C₅H₄N]⁺ | [Pyridyl Cation] |
The presence of these fragments provides high confidence in the structural assignment of the parent compound.
Conclusion
The ESI-MS/MS method detailed in this application note provides a rapid, sensitive, and reliable protocol for the structural confirmation of this compound. By following the outlined steps for sample preparation and instrument setup, researchers can obtain high-quality MS1 and MS/MS spectra. The predictable fragmentation pattern, characterized by the neutral loss of dimethylamine and the formation of pyridoyl and pyridyl cations, serves as a robust fingerprint for unambiguous identification. This method is directly applicable to routine quality control in synthetic chemistry and for metabolite identification studies in drug development pipelines.
References
- This compound - JIGS Chemical Limited. (URL: )
-
An experimental and computational investigation on the fragmentation behavior of enaminones in electrospray ionization mass spectrometry - PubMed. (URL: [Link])
-
Electron ionization and electrospray mass spectra of diaryl-substituted enaminoketones and their thio analogs - PubMed. (URL: [Link])
-
This compound, 97% | 55314-16-4 - J&K Scientific. (URL: [Link])
-
(E)-3-(dimethylamino)-1-(pyridin-2-yl)prop-2-en-1-one - PubChem. (URL: [Link])
-
3 Dimethylamino 1 3 pyridyl prop 2 en 1 one - mzCloud. (URL: [Link])
-
Mass spectrometry in structural and stereochemical problems. CCXXXIV. Alkyl pyridyl ketones - ACS Publications. (URL: [Link])
-
Electrospray ionization - Wikipedia. (URL: [Link])
-
Electrospray Ionization Mass Spectrometry - Chemistry LibreTexts. (URL: [Link])
Sources
- 1. This compound - Research Grade Chemical at Attractive Price [jigspharma.com]
- 2. fishersci.se [fishersci.se]
- 3. Electrospray ionization - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. An experimental and computational investigation on the fragmentation behavior of enaminones in electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. jk-sci.com [jk-sci.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing 1-(3-Pyridyl)-3-(dimethylamino)-2-propen-1-one Synthesis
Welcome to the technical support center for the synthesis of 1-(3-Pyridyl)-3-(dimethylamino)-2-propen-1-one. This enaminone is a critical intermediate in the synthesis of various pharmaceutical compounds, including imatinib analogs. [1]This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot the synthesis, ensuring high yield and purity.
The primary and most effective method for synthesizing this compound is the condensation reaction between 3-acetylpyridine and an aminomethylenating reagent, most commonly N,N-dimethylformamide dimethyl acetal (DMF-DMA). [1][2]Alternative reagents such as Bredereck's reagent or Gold's reagent can also be employed. [3][4][5]
Reaction Overview
The core of this synthesis is the reaction of the methyl ketone of 3-acetylpyridine with a formylating agent, which introduces the dimethylaminomethylene group.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis and provides actionable solutions based on established chemical principles.
Q1: My reaction yield is consistently low. What are the most likely causes and how can I improve it?
A1: Low yield is a frequent challenge and can stem from several factors. A systematic approach to optimization is crucial.
-
Incomplete Reaction: The most common culprit is an incomplete reaction.
-
Causality: The condensation reaction is an equilibrium process. To drive it towards the product, an excess of the aminomethylenating reagent is often necessary. [1] * Troubleshooting Steps:
-
Increase Reagent Stoichiometry: Increase the molar ratio of DMF-DMA to 3-acetylpyridine. Ratios from 1.1 to 2.0 equivalents of DMF-DMA have been reported to be effective. [2] 2. Elevate Reaction Temperature: The reaction is typically performed at reflux. [1][2]Ensure your reaction temperature is optimal for the chosen solvent (e.g., 80-100°C for isopropanol or toluene). [1] 3. Extend Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC). Continue heating until the 3-acetylpyridine spot is no longer visible. Reaction times can range from 4 to 18 hours. [1][2]
-
-
-
Sub-optimal Reagents or Solvents: The quality and choice of your starting materials and solvent are critical.
-
Causality: Moisture can hydrolyze DMF-DMA, reducing its effectiveness. Protic solvents can also interfere with the reagent. [4] * Troubleshooting Steps:
-
Use High-Purity Reagents: Ensure your 3-acetylpyridine and DMF-DMA are of high purity and stored under anhydrous conditions.
-
Solvent Selection: While the reaction can be run neat, using a non-polar, aprotic solvent like toluene or xylene can improve yields by facilitating the removal of the methanol byproduct via azeotropic distillation. [2]Some protocols also report success with ethanol. [2]
-
-
-
Product Loss During Workup and Purification:
-
Causality: The product has some solubility in various organic solvents. Improper choice of crystallization or washing solvents can lead to significant product loss.
-
Troubleshooting Steps:
-
Comparative Yields Under Different Conditions
| 3-Acetylpyridine (equiv.) | DMF-DMA (equiv.) | Solvent | Reaction Time (h) | Temperature | Reported Yield | Reference |
| 1 | 2 | Xylene | Not Specified | Reflux | 92.6% | [2] |
| 1 | 1.1 | Neat | 12 | 100°C | Not Specified | [2] |
| 1 | 1.16 | Ethanol | 16 | Reflux | 50.8% | [2] |
| 1 | 1.1 | Toluene | 18 | Reflux | Not Specified | [2] |
Q2: I am observing significant impurity formation in my final product. What are these impurities and how can I prevent them?
A2: Impurity profiles can vary, but some common side products can be anticipated and mitigated.
-
Unreacted 3-acetylpyridine: This is the most common impurity if the reaction is incomplete.
-
Prevention: As detailed in Q1, drive the reaction to completion by adjusting stoichiometry, temperature, and reaction time.
-
Removal: Recrystallization from a suitable solvent system, such as xylene or diethyl ether, is effective in removing unreacted starting material. [2]
-
-
Side Reactions of the Pyridine Ring:
-
Causality: Although less common under standard conditions, prolonged heating in the presence of certain reagents could potentially lead to side reactions involving the pyridine nitrogen.
-
Prevention: Avoid unnecessarily harsh conditions (excessively high temperatures or prolonged reaction times beyond what is necessary for completion).
-
-
Hydrolysis of the Product:
-
Causality: The enaminone product can be susceptible to hydrolysis back to 3-acetylpyridine and N,N-dimethylformamide, especially in the presence of acid or base during workup.
-
Prevention: Use neutral or slightly basic washing conditions during the workup. A saturated sodium bicarbonate solution wash can be employed if necessary. [5]
-
Q3: The reaction seems to have stalled and is not proceeding to completion. What should I do?
A3: A stalled reaction often points to an issue with the reagents or reaction conditions.
-
Reagent Decomposition:
-
Causality: DMF-DMA is sensitive to moisture and can degrade over time if not stored properly.
-
Troubleshooting:
-
Use Fresh Reagent: If possible, use a fresh bottle of DMF-DMA.
-
Check for Activity: If you suspect your reagent has degraded, you can test it on a more reactive ketone as a positive control.
-
-
-
Insufficient Temperature:
-
Causality: The reaction requires sufficient thermal energy to overcome the activation barrier.
-
Troubleshooting: Ensure your heating mantle or oil bath is calibrated and maintaining the target reflux temperature of your solvent.
-
-
Catalyst Deactivation (if used):
-
Causality: While often run without an explicit catalyst, some procedures may use an acid or base catalyst. [1]These can be neutralized by impurities in the starting materials.
-
Troubleshooting: If using a catalyst, ensure it is added in the correct amount and that your starting materials are free from quenching impurities.
-
Frequently Asked Questions (FAQs)
Q: What is the mechanism of the reaction between 3-acetylpyridine and DMF-DMA?
A: The reaction proceeds through a condensation mechanism. The enol or enolate of 3-acetylpyridine acts as a nucleophile, attacking the electrophilic carbon of DMF-DMA. This is followed by the elimination of two molecules of methanol to form the stable, conjugated enaminone product.
Q: Can I use other aminomethylenating reagents besides DMF-DMA?
A: Yes, other reagents can be used.
-
Bredereck's Reagent (tert-butoxybis(dimethylamino)methane): This is a powerful aminomethylenating reagent that can be used as an alternative to DMF-DMA. [4][6]It often reacts under similar conditions and can be advantageous in certain cases. [7][8]* Gold's Reagent: This reagent has also been successfully used for the synthesis of this compound. [3][5] Q: What is the expected appearance and melting point of the pure product?
A: Pure this compound is typically a yellow or off-white crystalline solid. [2][9]Reported melting points vary slightly but are generally in the range of 81-91°C. [2][9] Q: What are the key analytical techniques for characterizing the product?
A:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): This is the most definitive method for structural confirmation. The ¹H NMR spectrum will show characteristic signals for the pyridyl protons, the vinyl protons, and the dimethylamino protons.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product (176.22 g/mol ). [1][2]* Infrared (IR) Spectroscopy: To identify the key functional groups, particularly the conjugated ketone and the C=C double bond.
Experimental Protocols
Optimized Protocol for this compound Synthesis
This protocol is a synthesis of best practices reported in the literature to maximize yield and purity. [2] Materials:
-
3-acetylpyridine
-
N,N-dimethylformamide dimethyl acetal (DMF-DMA)
-
Xylene (anhydrous)
-
Hexane (for washing)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Buchner funnel and filter paper
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-acetylpyridine (1.0 eq).
-
Add anhydrous xylene (approximately 3-4 mL per gram of 3-acetylpyridine).
-
Add N,N-dimethylformamide dimethyl acetal (2.0 eq).
-
Heat the reaction mixture to reflux with vigorous stirring.
-
Monitor the reaction progress by TLC (e.g., using a 1:1 ethyl acetate/hexane mobile phase). The reaction is typically complete within 4-8 hours, once the 3-acetylpyridine spot has disappeared.
-
Once the reaction is complete, cool the mixture to room temperature.
-
The product may begin to crystallize out of the solution. If not, the volume of xylene can be reduced under reduced pressure to induce crystallization.
-
Collect the crystalline product by vacuum filtration using a Buchner funnel.
-
Wash the collected crystals with a small amount of cold hexane to remove any residual solvent and impurities.
-
Dry the product under high vacuum to obtain this compound as a yellow crystalline solid.
Visual Guides
Troubleshooting Workflow for Low Yield
Caption: Troubleshooting flowchart for addressing low reaction yields.
Reaction Mechanism Overview
Caption: Simplified reaction mechanism for enaminone formation.
References
-
ResearchGate. Optimization of reaction conditions for the synthesis of α-phenyl enaminone 3a. [Link]
-
National Institutes of Health. Scalable synthesis of enaminones utilizing Gold's reagents. [Link]
-
Beilstein Archives. General Method for the Synthesis of Enaminones via Nickel Photocatalysis. [Link]
-
ResearchGate. Enamine compounds synthesis from the reaction of methyl groups with DMF-DMA reagent. [Link]
-
J. Mar. Chim. Heterocycl. Synthesis of some enaminone derivatives under solvent-free process. [Link]
-
ACS Combinatorial Science. Bis-enaminone Based Parallel Solution-Phase Synthesis of 1,4-Dihydropyridine Derivatives. [Link]
-
National Institutes of Health. Amino Acid-Derived Enaminones: A Study in Ring Formation Providing Valuable Asymmetric Synthons. [Link]
-
ResearchGate. tert-Butoxy Bis(dimethyl-amino)methane (Bredereck's Reagent). [Link]
- Google Patents. Method for preparing 1-(3-pyridyl)-3-dimethylamino-2-propen-1-one.
-
Wikipedia. tert-Butoxybis(dimethylamino)methane. [Link]
-
UCHEM. t-Butoxybis(dimethylamino)methane. [Link]
-
Synthesis. tert-Butoxy Bis(dimethyl-amino)methane (Bredereck's Reagent). [Link]
-
Pharmaffiliates. (E)-3-(Dimethylamino)-1-(pyridin-3-yl)prop-2-en-1-one. [Link]
-
JIGS Chemical Limited. This compound. [Link]
-
National Institutes of Health. (E)-3-Dimethylamino-1-(2-pyridyl)prop-2-en-1-one. [Link]
-
PubChem. (E)-3-(dimethylamino)-1-(pyridin-2-yl)prop-2-en-1-one. [Link]
-
ChemistryViews. Puzzling Pyridine Problem Probed. [Link]
Sources
- 1. This compound | Benchchem [benchchem.com]
- 2. Page loading... [guidechem.com]
- 3. Scalable synthesis of enaminones utilizing Gold’s reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bredereck's reagent - Enamine [enamine.net]
- 5. CN102276518B - Method for preparing 1-(3-pyridyl)-3-dimethylamino-2-propen-1-one - Google Patents [patents.google.com]
- 6. tert-Butoxybis(dimethylamino)methane - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. myuchem.com [myuchem.com]
- 9. This compound - Research Grade Chemical at Attractive Price [jigspharma.com]
Technical Support Center: Synthesis of 1-(3-Pyridyl)-3-(dimethylamino)-2-propen-1-one
Welcome to the dedicated technical support center for the synthesis of 1-(3-Pyridyl)-3-(dimethylamino)-2-propen-1-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important intermediate. As a key building block in the preparation of pharmaceuticals like Imatinib and Nilotinib, a robust and reproducible synthetic protocol is crucial.[1] This resource provides in-depth troubleshooting guides and frequently asked questions to ensure your success in the laboratory.
Troubleshooting Guide: Common Synthesis Problems
This section addresses specific issues that may arise during the synthesis of this compound, providing potential causes and actionable solutions.
Problem 1: Low or No Product Yield
You've completed the reaction, but the isolated yield of the desired enaminone is significantly lower than expected, or you've isolated no product at all.
This is one of the most common frustrations in organic synthesis. A systematic approach to troubleshooting is key to identifying the root cause.[2][3]
Potential Causes and Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Purity of Starting Materials | Impurities in the 3-acetylpyridine or the dimethylformamide dimethyl acetal (DMF-DMA) can lead to unwanted side reactions or inhibit the desired condensation.[2] 3-acetylpyridine can be particularly susceptible to oxidation. | Verify the purity of your starting materials using techniques like NMR or GC-MS. If necessary, purify the 3-acetylpyridine by distillation or recrystallization. Ensure the DMF-DMA is fresh and has been stored under anhydrous conditions. |
| Presence of Moisture | The reaction is sensitive to water, which can hydrolyze the DMF-DMA and interfere with the condensation reaction.[2] | Use anhydrous solvents and flame-dried glassware. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from entering the reaction vessel.[2] |
| Inadequate Reaction Temperature or Time | The reaction typically requires elevated temperatures to proceed at a reasonable rate.[4] Insufficient heating or a reaction time that is too short will result in incomplete conversion of the starting materials. | The optimal temperature is typically between 80-140°C, depending on the solvent.[4][5] Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time, which can range from 4 to 20 hours.[4][5] |
| Inefficient Removal of Methanol Byproduct | The reaction of 3-acetylpyridine with DMF-DMA produces methanol as a byproduct. According to Le Chatelier's principle, the accumulation of methanol can slow down or even reverse the reaction, leading to a lower yield. | If the reaction is conducted in a solvent like xylene, the methanol can be removed by distillation as it is formed.[5] This will drive the equilibrium towards the product side. |
Problem 2: Formation of Impurities and Difficult Purification
You've obtained a product, but it's contaminated with impurities that are difficult to remove by standard recrystallization.
The crude product of this reaction can sometimes be an oily residue or a solid that is difficult to purify. Understanding the potential side products is crucial for developing an effective purification strategy.
Potential Causes and Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Side Reactions | Unwanted side reactions can lead to the formation of byproducts with similar polarities to the desired enaminone, making separation by chromatography or recrystallization challenging. | Optimize the reaction conditions to minimize side reactions. This includes carefully controlling the temperature and using the correct stoichiometry of reagents. Using an excess of DMF-DMA can sometimes help to drive the reaction to completion and minimize the formation of starting material-related impurities.[4] |
| Inappropriate Recrystallization Solvent | The choice of solvent for recrystallization is critical for obtaining a pure product. An unsuitable solvent may not effectively separate the desired product from the impurities. | The product is often recrystallized from solvents like diethyl ether, xylene, or a mixture of methylene chloride and petroleum ether.[5][6] Experiment with different solvent systems to find the one that provides the best balance of solubility for the product at high temperatures and insolubility at low temperatures, while leaving impurities dissolved. |
| Product Oiling Out | During recrystallization, the product may separate as an oil instead of forming crystals. This can trap impurities and make isolation of a pure solid difficult. | "Oiling out" can sometimes be prevented by using a more dilute solution for recrystallization, cooling the solution more slowly, or adding a small seed crystal of the pure product to induce crystallization. |
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
The most widely used method is the condensation reaction between 3-acetylpyridine and N,N-dimethylformamide dimethyl acetal (DMF-DMA).[4][5] This reaction is a type of Claisen-Schmidt condensation and is favored for its relatively high yields and straightforward procedure.[4]
Q2: Are there any alternative reagents to DMF-DMA?
Yes, other reagents can be used for the aminomethylenation of the methyl group of 3-acetylpyridine. One notable alternative is Bredereck's reagent (tert-Butoxy-bis(dimethylamino)methane).[7][8] Bredereck's reagent is a powerful aminomethylenating agent that can be used for a variety of carbonyl compounds.[9] Another option is Gold's reagent, which has also been used in a one-step synthesis from 3-acetylpyridine.[6]
Q3: What are the key reaction parameters to control for a successful synthesis?
The critical parameters to monitor and control are:
-
Temperature: Typically refluxing conditions are required (80-140°C).[4][5]
-
Reaction Time: This can vary from a few hours to overnight, and should be monitored by TLC.[5]
-
Solvent: Anhydrous solvents like toluene, xylene, or ethanol are commonly used.[5] In some cases, the reaction can be run neat.[5]
-
Purity of Reagents: Using pure starting materials is crucial to avoid side reactions.[2]
Q4: What is the mechanism of the reaction between 3-acetylpyridine and DMF-DMA?
The reaction proceeds through a condensation mechanism. The enol or enolate of 3-acetylpyridine attacks the electrophilic carbon of DMF-DMA. This is followed by the elimination of methanol to form the stable enaminone product.
Q5: What are the typical physical properties of this compound?
The product is typically a yellow crystalline solid.[5] Its melting point is reported in the range of 81-88°C.[5] It is soluble in polar organic solvents like methanol and ethanol.[10]
Q6: What are the safety precautions I should take when handling the reagents and product?
This compound is harmful if swallowed and may cause an allergic skin reaction.[11] It is important to wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[11] The reaction should be carried out in a well-ventilated fume hood.[11]
Experimental Protocols
Standard Protocol for the Synthesis of this compound
This protocol is a general guideline and may require optimization based on your specific laboratory conditions and reagent purity.
Materials:
-
3-Acetylpyridine
-
N,N-Dimethylformamide dimethyl acetal (DMF-DMA)
-
Anhydrous Toluene (or Xylene)
-
Diethyl ether (for washing)
-
Hexane (for washing)
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-acetylpyridine (1 equivalent).
-
Add anhydrous toluene (or xylene) to the flask.
-
Add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (1.1 to 2 equivalents).[5]
-
Heat the reaction mixture to reflux (approximately 110-140°C) and maintain for 4-18 hours.[5]
-
Monitor the progress of the reaction by TLC.
-
Once the reaction is complete (as indicated by the disappearance of the 3-acetylpyridine spot on TLC), cool the reaction mixture to room temperature.
-
The product may precipitate out upon cooling. If not, the solvent can be removed under reduced pressure.[5]
-
Add diethyl ether or hexane to the residue and stir to induce precipitation of the product.[5]
-
Collect the yellow precipitate by filtration.
-
Wash the solid with cold diethyl ether or a mixture of diethyl ether and hexane.[5]
-
Dry the product under vacuum to obtain this compound.
-
The crude product can be further purified by recrystallization from a suitable solvent like xylene or diethyl ether.[5]
Visualizing the Workflow
A clear understanding of the experimental workflow is essential for a successful synthesis. The following diagram illustrates the key steps involved.
Caption: A typical workflow for the synthesis of this compound.
References
- Google Patents. (n.d.). CN102276518B - Method for preparing 1-(3-pyridyl)-3-dimethylamino-2-propen-1-one.
-
UCHEM. (n.d.). Bredereck's Reagent. Retrieved from [Link]
-
National Institutes of Health. (n.d.). 3-[4-(Dimethylamino)phenyl]-1-(3-pyridyl)prop-2-en-1-one. Retrieved from [Link]
-
ResearchGate. (n.d.). tert-Butoxy Bis(dimethyl-amino)methane (Bredereck's Reagent). Retrieved from [Link]
-
University of Maryland. (n.d.). Cyclic enaminones: methodology development, total synthesis, and library construction. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). (E)-3-(Dimethylamino)-1-(pyridin-3-yl)prop-2-en-1-one. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Reactions of Aldehydes and Ketones with Amines-Practice Problems. Retrieved from [Link]
-
JIGS Chemical Limited. (n.d.). This compound. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Enaminone synthesis by amination. Retrieved from [Link]
-
YouTube. (2025, March 4). Why Bother With Stork Enamine Synthesis? Let Me EXPLAIN!. Retrieved from [Link]
-
Quora. (2015, January 21). What could be reason for getting a very low yield in organic chemistry?. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Amino Acid-Derived Enaminones: A Study in Ring Formation Providing Valuable Asymmetric Synthons. Retrieved from [Link]
-
PubChem. (n.d.). (E)-3-(dimethylamino)-1-(pyridin-2-yl)prop-2-en-1-one. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2025, December 29). High-Purity this compound: Synthesis, Applications, and Key Intermediate for Pharmaceutical Production. Retrieved from [Link]
-
Reddit. (2020, February 26). Synthesis - General tips for improving yield?. Retrieved from [Link]
-
ACG Publications. (2012, July 20). A brief review on synthesis & applications of β-enamino carbonyl compounds. Retrieved from [Link]
-
J&K Scientific. (n.d.). This compound, 97%. Retrieved from [Link]
-
New Journal of Chemistry. (n.d.). Reactivity of 1,3-dichloro-1,3-bis(dimethylamino)-propenium salts with primary amines. Retrieved from [Link]
-
MDPI. (n.d.). Base-Promoted One-Pot Synthesis of Pyridine Derivatives via Aromatic Alkyne Annulation Using Benzamides as Nitrogen Source. Retrieved from [Link]
-
RSC Publishing. (n.d.). Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation. Retrieved from [Link]
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PubMed. (n.d.). Synthesis and azannulation of pyridinylaminohexadienones. Retrieved from [Link]
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Technical Support Center: Purification of 1-(3-Pyridyl)-3-(dimethylamino)-2-propen-1-one
Welcome to the technical support center for the purification of 1-(3-Pyridyl)-3-(dimethylamino)-2-propen-1-one (CAS 55314-16-4), a key intermediate in pharmaceutical synthesis.[1][2][3][4] This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for obtaining this compound in high purity.
Introduction
This compound is an enaminone derivative that serves as a critical building block in the synthesis of various pharmaceutical compounds, including advanced anticancer drugs like Imatinib and Nilotinib.[4] Its purification is a crucial step to ensure the quality and efficacy of the final active pharmaceutical ingredient. This guide will walk you through common purification techniques, potential challenges, and their solutions.
Physical and Chemical Properties
A thorough understanding of the compound's properties is fundamental to successful purification.
| Property | Value | Source |
| Appearance | Off-white to yellow crystalline powder | [1] |
| Molecular Formula | C₁₀H₁₂N₂O | [1][2] |
| Molecular Weight | 176.22 g/mol | [1][2] |
| Melting Point | 81-91 °C (range from various sources) | [1][3] |
| Solubility | Soluble in polar solvents like methanol and ethanol; also soluble in chloroform and dichloromethane. Slightly soluble in water. | [1][5] |
| Stability | Stable under normal conditions but sensitive to oxidation. Should be stored in a cool, dry place away from direct sunlight. | [1] |
Purification Strategy Workflow
Choosing the right purification technique is paramount. The following workflow can guide your decision-making process.
Caption: Decision workflow for selecting the appropriate purification method.
Troubleshooting Guide
This section addresses common issues encountered during the purification of this compound in a question-and-answer format.
Recrystallization Issues
Q1: My compound "oils out" during recrystallization instead of forming crystals. What should I do?
A1: "Oiling out" occurs when the compound comes out of solution as a liquid phase rather than a solid crystal lattice. This typically happens when the solution is supersaturated at a temperature above the compound's melting point.
-
Solution 1: Use more solvent. Your solution may be too concentrated. Add more of the hot solvent to fully dissolve the oil, then allow it to cool slowly.
-
Solution 2: Lower the cooling temperature gradually. Rapid cooling can promote oiling. Let the solution cool to room temperature slowly, and then transfer it to an ice bath or refrigerator.
-
Solution 3: Try a different solvent system. A solvent with a lower boiling point might be more suitable. Based on solubility data, consider solvent pairs like dichloromethane/hexane or ethyl acetate/hexane.[2]
Q2: No crystals are forming even after the solution has cooled completely. How can I induce crystallization?
A2: Spontaneous nucleation is sometimes slow to initiate.
-
Solution 1: Scratch the inner surface of the flask. Use a glass rod to gently scratch the flask below the solvent level. The microscopic scratches on the glass can provide a surface for crystal nucleation.
-
Solution 2: Add a seed crystal. If you have a small amount of the pure solid, add a tiny crystal to the cooled solution. This will act as a template for crystal growth.
-
Solution 3: Reduce the solvent volume. Carefully evaporate some of the solvent to increase the concentration of your compound and then try cooling again.
Q3: The recrystallized product is still colored (yellowish). How can I obtain a purer, off-white product?
A3: The yellow color may be due to residual starting materials or minor degradation products.
-
Solution 1: Perform a second recrystallization. A second pass through the recrystallization process can often remove trapped impurities.
-
Solution 2: Use activated charcoal. During the recrystallization process, after your compound is fully dissolved in the hot solvent, add a small amount of activated charcoal. The charcoal will adsorb colored impurities. Hot filter the solution to remove the charcoal and then proceed with cooling. Be aware that charcoal can also adsorb some of your product, so use it sparingly.
Column Chromatography Issues
Q4: My compound is streaking or tailing on the silica gel column. What is causing this?
A4: The basicity of the pyridyl nitrogen and the dimethylamino group can lead to strong interactions with the acidic silica gel, causing poor separation and tailing.
-
Solution 1: Add a basic modifier to the eluent. Add a small amount of triethylamine (e.g., 0.1-1%) to your mobile phase. The triethylamine will compete for the acidic sites on the silica, allowing your compound to move more uniformly down the column.
-
Solution 2: Use a different stationary phase. Consider using a less acidic stationary phase like alumina (basic or neutral) or a polymer-based support.
-
Solution 3: Check for overloading. Tailing can also be a sign of overloading the column. Use an appropriate amount of crude material for the column size (typically 1-5% of the silica weight).
Q5: The compound appears to be degrading on the column. How can I prevent this?
A5: The acidic nature of silica gel can sometimes catalyze the degradation of sensitive compounds.
-
Solution 1: Deactivate the silica gel. As mentioned above, adding a base like triethylamine to the eluent can help.
-
Solution 2: Work quickly. Do not let the compound sit on the column for an extended period. Prepare everything in advance and run the chromatography efficiently.
-
Solution 3: Use a less harsh stationary phase. As suggested, alumina or a reverse-phase C18 silica could be alternatives if degradation is severe.
Experimental Protocols
Protocol 1: Recrystallization from Xylene
This protocol is adapted from a documented synthesis procedure.[3]
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot xylene to dissolve the solid completely. The solution will likely be a yellow to orange color.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration through a fluted filter paper into a clean, pre-warmed flask.
-
Cooling: Allow the filtrate to cool slowly to room temperature. Crystal formation should begin.
-
Chilling: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal yield.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold hexane to remove any residual xylene and soluble impurities.[3]
-
Drying: Dry the crystals under vacuum to obtain the purified product.
Protocol 2: Column Chromatography (with basic modifier)
-
Column Packing: Prepare a slurry of silica gel in your chosen eluent (e.g., a mixture of hexane and ethyl acetate). Pack the column carefully to avoid air bubbles.
-
Eluent Preparation: Prepare the mobile phase. A good starting point is a 1:1 mixture of hexane and ethyl acetate. Add 0.5% triethylamine to this mixture.
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the resulting dry powder to the top of the packed column.
-
Elution: Begin eluting the column with the prepared mobile phase. Collect fractions and monitor the separation by thin-layer chromatography (TLC).
-
Fraction Pooling and Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified compound.
Frequently Asked Questions (FAQs)
Q: What is the expected purity of this compound after a single recrystallization? A: A single, well-executed recrystallization can often increase the purity to ≥98%.[1] However, this is dependent on the nature and amount of impurities in the crude product.
Q: How should I store the purified compound? A: The compound is sensitive to oxidation and should be stored in a tightly sealed container in a cool, dry place, away from direct sunlight.[1] A shelf life of up to 2 years can be expected under proper storage conditions.[1][6]
Q: Is this compound hazardous? A: Yes, this compound is categorized as poisonous and should be handled with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.[1][6]
Q: What analytical techniques are recommended to assess the purity of the final product? A: Purity can be assessed using High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. The melting point is also a good indicator of purity; a sharp melting point range close to the literature value suggests high purity.
References
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JIGS Chemical Limited. (n.d.). This compound. Retrieved from [Link]
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Industrial Chemicals. (n.d.). (E)-3-(dimethylamino)-1-(pyridin-3-yl)prop-2-en-1-one. Retrieved from [Link]
-
ACS Publications. (2019). Solubility Study of (2E)-1-(3-Pyridyl)-3-(dimethylamino)-2-propen-1-one in Different Pure Solvents and Binary Solvent Mixtures from 278.15 to 328.15 K. Retrieved from [Link]
- Google Patents. (n.d.). CN102276518B - Method for preparing 1-(3-pyridyl)-3-dimethylamino-2-propen-1-one.
-
Pharmaffiliates. (n.d.). (E)-3-(Dimethylamino)-1-(pyridin-3-yl)prop-2-en-1-one. Retrieved from [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). High-Purity this compound: Synthesis, Applications, and Key Intermediate for Pharmaceutical Production. Retrieved from [Link]
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1-(3-Pyridyl)-3-(dimethylamino)-2-propen-1-one reaction condition adjustments
Welcome to the dedicated technical support guide for the synthesis and troubleshooting of 1-(3-Pyridyl)-3-(dimethylamino)-2-propen-1-one. This enaminone is a critical intermediate in the synthesis of various pharmaceuticals, including kinase inhibitors like Imatinib.[1][2] Its successful and high-yield synthesis is therefore of paramount importance.
This guide is structured to provide both direct troubleshooting for common experimental issues and a foundational understanding of the reaction's principles. We will delve into the causality behind protocol steps, ensuring you can adapt and optimize the reaction for your specific laboratory conditions.
Troubleshooting Guide: Common Experimental Issues
This section addresses the most frequent challenges encountered during the synthesis of this compound, which is typically prepared via the condensation of 3-acetylpyridine with an aminomethylenating agent.
Q1: My reaction yield is significantly lower than reported in the literature (e.g., < 70%). What are the likely causes and how can I improve it?
Low yield is the most common issue, often stemming from incomplete conversion or product loss during workup. Let's break down the potential causes and solutions.
Primary Cause: Incomplete Reaction
The condensation reaction between 3-acetylpyridine and N,N-dimethylformamide dimethyl acetal (DMF-DMA) is an equilibrium process. To drive it towards the product, several parameters are critical.[1][3]
-
Insufficient Reagent: DMF-DMA is not only a reactant but also often drives the removal of the methanol byproduct. Using a stoichiometric excess is crucial.
-
Recommendation: Increase the molar ratio of DMF-DMA to 3-acetylpyridine. Many protocols use a 1.2 to 2.0 molar equivalent of DMF-DMA.[4]
-
-
Inadequate Temperature: The reaction requires significant thermal energy to proceed at a reasonable rate.
-
Insufficient Reaction Time: The reaction can be slow to reach completion.
Secondary Cause: Product Loss During Workup & Purification
The product is a crystalline solid, but improper handling can lead to significant losses.
-
Premature Crystallization: If the reaction mixture is cooled too rapidly or if the wrong anti-solvent is used, the product may crash out of solution as a fine, difficult-to-filter powder.
-
Solubility in Wash Solvents: The product has some solubility in polar organic solvents.
Experimental Protocol: Yield Optimization
-
Combine 3-acetylpyridine (1.0 eq) and DMF-DMA (1.5-2.0 eq) in a round-bottom flask equipped with a reflux condenser.[4]
-
Add a high-boiling solvent such as xylene or toluene, or proceed neat.[3][4]
-
Heat the mixture to reflux (typically 100-140°C) for 12-18 hours.[4]
-
Monitor the disappearance of 3-acetylpyridine by TLC.
-
Once complete, cool the mixture to room temperature.
-
Add cold diethyl ether or hexane to the mixture and stir for 20-30 minutes to ensure complete precipitation.[4]
-
Collect the yellow crystals by filtration, wash with two small portions of cold diethyl ether, and dry under vacuum.[4]
| Parameter | Standard Condition | Optimization Strategy |
| DMF-DMA Ratio | 1.1 - 1.5 eq | Increase to 2.0 eq to drive equilibrium |
| Temperature | 100°C (Neat) | Increase to 120-140°C (in Xylene) |
| Time | 12 h | Extend to 18-24 h, monitoring by TLC |
| Workup Solvent | Diethyl Ether | Use cold Hexane or a cold Ether/Hexane mixture |
Q2: My final product is contaminated with unreacted 3-acetylpyridine. How can I resolve this?
This is a clear indication of an incomplete reaction. Before attempting a difficult purification, it is often more efficient to adjust the reaction conditions.
-
Driving the Reaction: As detailed in Q1, the primary strategies are to increase the excess of DMF-DMA, raise the reaction temperature (by switching to a higher-boiling solvent like xylene), or prolong the reaction time.[3][4]
-
Methanol Removal: The reaction produces methanol as a byproduct. In some setups, using a Dean-Stark trap can help remove it and drive the reaction to completion, although many successful preparations simply rely on a sufficient excess of DMF-DMA and high temperatures.[4]
Q3: I'm observing an unexpected side product. What could it be?
While the reaction is generally clean, side reactions can occur under certain conditions.
-
Bis-enaminone Formation: If the starting ketone has more than one acidic proton site, or under forcing conditions, a second condensation with DMF-DMA can occur. For 3-acetylpyridine, this is less common but possible if impurities are present.
-
Solvent Reactivity: Some reagents are incompatible with certain solvents. Bredereck's reagent, a powerful alternative to DMF-DMA, reacts with protic solvents and even weakly acidic aprotic solvents like acetonitrile or acetone upon heating.[5] Similarly, using dichloromethane (DCM) as a solvent with pyridine-containing compounds can lead to the formation of bispyridinium salts, even at room temperature.[6]
Workflow & Troubleshooting Diagram
The following diagram outlines the standard workflow and decision points for troubleshooting common issues.
Caption: Troubleshooting workflow for the synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the reaction mechanism for the formation of the enaminone?
This reaction is a classic condensation between a ketone with an α-methyl group (3-acetylpyridine) and an amide acetal (DMF-DMA).
-
Activation: DMF-DMA acts as a potent electrophile.
-
Nucleophilic Attack: The enolate of 3-acetylpyridine attacks the electrophilic carbon of DMF-DMA.
-
Elimination: The intermediate eliminates methanol and dimethylamine to form the stable, conjugated enaminone product. The trans-isomer is generally the favored product.[3][8]
Sources
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Technical Support Center: Troubleshooting 1-(3-Pyridyl)-3-(dimethylamino)-2-propen-1-one Crystallization
Disclaimer: This guide provides generalized and specific troubleshooting advice for the crystallization of 1-(3-Pyridyl)-3-(dimethylamino)-2-propen-1-one based on established chemical principles and available data. All laboratory work should be conducted with appropriate safety precautions.
Introduction
This compound is a key enaminone intermediate widely used in the synthesis of pharmaceutical compounds, including kinase inhibitors like Imatinib.[1][2] Achieving a high-purity, crystalline final product is crucial for the success of subsequent synthetic steps. However, crystallization—a process that is often as much an art as a science—can present numerous challenges.
This technical support guide is designed for researchers, scientists, and drug development professionals. It offers a structured approach to troubleshooting common issues encountered during the crystallization of this specific compound, blending theoretical principles with practical, field-proven solutions.
Compound Profile
Understanding the physicochemical properties of this compound is the foundation of successful crystallization.
| Property | Value | Source(s) |
| Molecular Formula | C₁₀H₁₂N₂O | [1][2][3] |
| Molecular Weight | 176.22 g/mol | [1][2][3] |
| Appearance | Off-white to yellow crystalline powder | [1] |
| Melting Point | 86-91°C (Range can vary slightly by source) | [1][4] |
| Solubility | Soluble in polar solvents like methanol and ethanol.[1] Also soluble in chloroform and dichloromethane.[5] | [1][5] |
| Stability | Stable under normal conditions but sensitive to oxidation.[1] Store in a cool, dry place away from direct sunlight.[1][3] | [1][3] |
Troubleshooting Crystallization Issues
This section is structured in a question-and-answer format to directly address the most common experimental hurdles.
Q1: I've followed the synthesis protocol, but no crystals are forming after cooling. What's wrong?
This is the most frequent issue and typically indicates that the solution is not supersaturated.[6] Supersaturation is the essential driving force for crystallization. If the concentration of the compound in the cold solvent is not above its solubility limit, it will simply remain in solution.
Logical Troubleshooting Flow:
Caption: General workflow for a two-solvent crystallization.
Procedure:
-
Dissolve the crude this compound in a minimal amount of hot dichloromethane in an Erlenmeyer flask.
-
While the solution is still hot, add hexane dropwise while swirling. The compound is insoluble in hexane.
-
Continue adding hexane until you reach the "cloud point," where the solution remains persistently turbid. This indicates the solution is now saturated.
-
Add a few drops of hot dichloromethane, just enough to make the solution clear again.
-
Remove the flask from the heat source, cover it, and allow it to cool slowly and undisturbed to room temperature.
-
Once at room temperature, place the flask in an ice bath for 20-30 minutes to maximize crystal formation.
-
Collect the crystals by vacuum filtration, washing with a small amount of ice-cold hexane.
-
Dry the crystals under vacuum.
Frequently Asked Questions (FAQs)
Q: What are the best starting solvents to try for crystallization? A: Based on its known properties, polar solvents are a good starting point. [1]Ethanol and methanol are frequently cited as suitable. [1][7]Solvent mixtures like dichloromethane-hexane or diethyl ether-hexane have also been reported to be effective. [8]A patent for a related enamine salt purification highlights the effectiveness of methanol. Q: How do I remove colored impurities from my sample? A: If your solution is highly colored from by-products, you can use activated charcoal (Norit). Add a very small amount of charcoal to the cool solution, then heat the mixture to a boil for a few minutes. Perform a hot gravity filtration to remove the charcoal (and the adsorbed impurities) before allowing the purified filtrate to cool and crystallize. [9]Be aware that charcoal can also adsorb your product, so use it sparingly. Q: Why are my crystals forming as long, thin needles, and how can I get more block-like crystals? A: Needle-like morphology can be inherent to the compound's crystal structure or can be a result of rapid growth from high supersaturation. [10]To encourage blockier crystals, which are easier to filter and handle, try to slow down the crystallization process as much as possible. This can be achieved by using slightly more solvent (reducing supersaturation) or cooling the solution over a longer period. [6]Trying a different solvent system can also dramatically alter crystal habit.
Q: Can I put my hot, dissolved solution directly into an ice bath to speed things up? A: This is strongly discouraged. Rapidly shocking the solution with a large temperature drop will cause the compound to crash out as a fine, impure powder rather than forming well-ordered, pure crystals. [11]Slow, controlled cooling is essential for effective purification.
References
- This compound - JIGS Chemical Limited. (Source URL not available)
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Troubleshooting - Chemistry LibreTexts. ([Link])
- Chemistry Crystallization - s
- Technical Support Center: Crystallization of Small Organic Molecules - Benchchem. (Source URL not available)
- Crystallization of Organic Compounds. (Source URL not available)
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Solubility Study of (2E)-1-(3-Pyridyl)-3-(dimethylamino)-2-propen-1-one in Different Pure Solvents and Binary Solvent Mixtures from 278.15 to 328.15 K - ACS Publications. ([Link])
-
Tips & Tricks: Recrystallization - Department of Chemistry : University of Rochester. ([Link])
- (E)-3-(dimethylamino)-1-(pyridin-3-yl)prop-2-en-1-one - Industrial Chemicals. (Source URL not available)
-
Guide for crystallization. ([Link])
-
Crystal Growing Guide. ([Link])
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Recrystallization - Single Solvent. ([Link])
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What Problems Might Occur If Crystallization Occurs Too Rapidly? - News - Achieve Chem. ([Link])
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(E)-3-(dimethylamino)-1-(2-pyridyl)prop-2-en-1-one - NIH. ([Link])
-
RECRYSTALLISATION Never heat organic solvents with a Bunsen burner. Use a hot plate or. ([Link])
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3-[4-(Dimethylamino)phenyl]-1-(3-pyridyl)prop-2-en-1-one - NIH. ([Link])
- Recrystallization purification method of enamine salt - Google P
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SOP: CRYSTALLIZATION. ([Link])
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Growing Crystals That Will Make Your Crystallographer Happy - Chemistry. ([Link])
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Recrystallization - Chemistry LibreTexts. ([Link])
-
(E)-3-[4-(Dimethylamino)phenyl]-1-(2-pyridyl)prop-2-en-1-one - PMC - NIH. ([Link])
-
This compound, 97% | 55314-16-4 - J&K Scientific. ([Link])
-
The Science of Recrystallization - YouTube. ([Link])
-
Factors Controlling Persistent Needle Crystal Growth: The Importance of Dominant One-Dimensional Secondary Bonding, Stacked Structures, and van der Waals Contact - PMC - NIH. ([Link])
-
Crystal growth - Wikipedia. ([Link])
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- 4. jk-sci.com [jk-sci.com]
- 5. echemi.com [echemi.com]
- 6. benchchem.com [benchchem.com]
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- 8. Page loading... [guidechem.com]
- 9. science.uct.ac.za [science.uct.ac.za]
- 10. Factors Controlling Persistent Needle Crystal Growth: The Importance of Dominant One-Dimensional Secondary Bonding, Stacked Structures, and van der Waals Contact - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Home Page [chem.ualberta.ca]
Technical Support Center: 1-(3-Pyridyl)-3-(dimethylamino)-2-propen-1-one (CAS: 55314-16-4)
Welcome to the technical support guide for 1-(3-Pyridyl)-3-(dimethylamino)-2-propen-1-one. This document is designed for researchers, scientists, and drug development professionals, providing in-depth guidance on the proper handling, storage, and troubleshooting for experiments involving this key pharmaceutical intermediate. Our goal is to ensure the integrity of your experiments and the safety of your laboratory personnel.
Compound Overview
This compound is an enaminone derivative widely utilized as a synthetic intermediate in the preparation of various pharmaceutical compounds, most notably as a precursor or impurity related to Imatinib.[1][2][3] Its chemical structure, featuring an electron-withdrawing pyridyl group and an electron-donating dimethylamino group, makes it a versatile but sensitive reagent.[1] Understanding its properties is critical for its successful application.
Table 1: Chemical and Physical Properties
| Property | Value | Source(s) |
| CAS Number | 55314-16-4 | [2][4][5] |
| Molecular Formula | C₁₀H₁₂N₂O | [5][6] |
| Molecular Weight | 176.22 g/mol | [5][6] |
| Appearance | Off-white to yellow crystalline powder | [6][7] |
| Melting Point | 89-110 °C (Range reported across different sources) | [6][8][9] |
| Solubility | Soluble in polar solvents (methanol, ethanol) and organic solvents (chloroform, dichloromethane). | [6][7][10] |
| Stability | Stable under recommended storage, but sensitive to oxidation and moisture. | [5][6] |
| Shelf Life | Up to 2 years with proper storage. | [6][7] |
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the lifecycle of the compound in a research environment.
Storage and Stability
Q: What are the ideal storage conditions for this compound?
A: Proper storage is crucial to maintain the compound's purity and stability. The consensus from safety data sheets and supplier information is to store it in a tightly sealed container in a cool, dry, and dark place .[6][7][11]
-
Expert Insight: While room temperature storage is sometimes cited, the compound's sensitivity to oxidation makes storage at -20°C a more robust option for long-term stability, especially for high-purity batches intended for sensitive downstream applications.[2][6][10] For maximum protection against degradation, storing under an inert atmosphere (e.g., nitrogen or argon) is highly recommended to displace oxygen and moisture.[1][4]
Q: My compound has darkened from a light yellow to a brownish color. Is it still usable?
A: A significant color change is a visual indicator of potential degradation, likely due to oxidation.[6] While the compound may not be entirely decomposed, its purity is compromised. Using degraded material can lead to lower reaction yields, unexpected side products, and inconsistent results. We strongly recommend using a fresh, un-degraded lot for your experiments. If this is not possible, repurification (e.g., recrystallization) may be necessary, but the purity should be verified by analytical methods (NMR, LC-MS) before use.
Q: What substances and conditions should be avoided during storage?
A: To prevent hazardous reactions and degradation, avoid storing this compound with or near strong oxidizing agents, acids, acid chlorides, and acid anhydrides.[5][12] It is also critical to protect the compound from moisture, as this can compromise its integrity.[5]
Safe Handling and Personal Protective Equipment (PPE)
Q: What are the primary health hazards associated with this compound?
A: This compound is classified as poisonous and presents several hazards.[6][7] According to GHS classifications, it is harmful if swallowed (H302), may cause an allergic skin reaction (H317), and may cause damage to organs through prolonged or repeated exposure (H373).[11] It may also cause respiratory irritation.[5]
Q: What is the mandatory PPE for handling the solid form of this compound?
A: A comprehensive safety approach is necessary. Always handle this compound inside a certified chemical fume hood. The following PPE is required:
-
Eye/Face Protection: Wear tightly fitting safety goggles with side-shields.[11]
-
Hand Protection: Use chemical-impermeable gloves (e.g., nitrile). Inspect gloves before use and dispose of them properly after handling.[5]
-
Body Protection: Wear a standard lab coat. For larger quantities, consider fire/flame-resistant and impervious clothing.[11]
-
Respiratory Protection: If there is a risk of dust formation or if exposure limits are exceeded, use a full-face respirator with appropriate cartridges (e.g., type ABEK-P2).[5]
Q: How should I manage a small spill of the powder?
A: In case of a spill, first ensure the area is well-ventilated and evacuate non-essential personnel.[5] Wearing your full PPE, carefully sweep up the solid material without creating dust.[5] Use a method like gentle sweeping or a HEPA-filtered vacuum. Place the collected material into a suitable, sealed container for disposal.[5] Wash the spill area thoroughly afterward. Avoid flushing the product into drains.[5]
Use in Synthesis and Experiments
Q: What are the best solvents for dissolving this compound for a reaction?
A: The compound is soluble in polar solvents like methanol and ethanol, as well as chlorinated solvents such as chloroform and dichloromethane.[6][10] The choice of solvent should be guided by the specific requirements of your reaction chemistry. A comprehensive solubility study has been published, which can provide further guidance for selecting the optimal solvent and temperature for your experimental conditions.[8]
Q: Are there special considerations for reaction setup?
A: Yes. Given its incompatibility with acids and moisture, ensure your reaction setup is dry (e.g., flame-dried glassware) and, if necessary, performed under an inert atmosphere (nitrogen or argon).[5] The enaminone functionality is susceptible to hydrolysis, and exposure to acidic conditions can lead to decomposition or unwanted side reactions.
Troubleshooting Experimental Issues
Inconsistent results can often be traced back to the handling and storage of sensitive reagents. This table provides a guide to diagnosing and solving common problems.
| Observed Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Reaction Yield | 1. Degraded Starting Material: The compound may have oxidized or hydrolyzed due to improper storage. | 1. Use a fresh vial of the compound. Verify the quality of a new lot if issues persist. Store all lots at -20°C under an inert atmosphere.[1][4][10] |
| 2. Presence of Moisture: The reaction is sensitive to water. | 2. Use anhydrous solvents and flame-dried glassware. Perform the reaction under a nitrogen or argon atmosphere. | |
| Formation of Unexpected Side Products | 1. Reagent Incompatibility: The compound may be reacting with acidic impurities or incompatible reagents in your mixture. | 1. Review all reagents for compatibility. Ensure solvents are neutral and free of acidic preservatives.[5] |
| 2. Thermal Decomposition: Excessive heat during the reaction or workup could be degrading the compound. | 2. Run the reaction at the lowest effective temperature. Monitor reaction progress closely to avoid prolonged heating. | |
| Inconsistent Results Between Experiments | 1. Variable Reagent Purity: Different lots of the compound may have varying levels of purity due to age or storage history. | 1. Standardize storage conditions for all lots. If possible, qualify a single batch for a series of related experiments. |
| 2. Atmospheric Exposure: Inconsistent exposure to air and humidity during weighing and addition. | 2. Minimize the time the container is open. Weigh the compound quickly and in a low-humidity environment or a glovebox. |
Protocols and Workflows
Adhering to standardized protocols is essential for safety and reproducibility.
Standard Handling Protocol for Solid Compound
-
Preparation: Don the required PPE (goggles, gloves, lab coat) and ensure the chemical fume hood is functioning correctly.
-
Equilibration: If the compound is stored at -20°C, allow the sealed container to warm to room temperature in a desiccator before opening. This prevents condensation of atmospheric moisture onto the cold powder.
-
Weighing: Tare a suitable weighing vessel. Briefly open the main container inside the fume hood, remove the required amount of powder, and immediately reseal the main container tightly.
-
Inert Atmosphere Purge: Before returning the main container to storage, consider gently purging the headspace with nitrogen or argon to displace any air that entered.
-
Cleanup: Clean the spatula and weighing area. Dispose of any contaminated materials (e.g., weighing paper, gloves) in the appropriate solid chemical waste container.[11]
Visual Workflow: Compound Handling and Decision-Making
This diagram outlines the critical decision points from receiving the compound to its final use, ensuring integrity and safety at each step.
Caption: Decision workflow for handling this compound.
References
- This compound - JIGS Chemical Limited. (Source: JIGS Chemical)
- 55314-16-4|this compound - BLDpharm. (Source: BLDpharm)
- 3-Dimethylamino-1-(3-pyridyl)
- MSDS of this compound - Capot Chemical. (Source: Capot Chemical)
- This compound | Benchchem. (Source: Benchchem)
- Solubility Study of (2E)-1-(3-Pyridyl)-3-(dimethylamino)-2-propen-1-one in Different Pure Solvents and Binary Solvent Mixtures from 278.15 to 328.15 K - ACS Publications.
- 2-propen-1-one | 55314-16-4, 3-Dimethylamino-1-(3-pyridyl) - Echemi. (Source: Echemi)
- (2E)-3-(Dimethylamino)-1-(3-pyridinyl)-2-propen-1-one - Sigma-Aldrich. (Source: Sigma-Aldrich)
- 3-(Dimethylamino)-1-(2-pyridyl)-2-propen-1-one - Sigma-Aldrich. (Source: Sigma-Aldrich)
- Chemical Safety Data Sheet MSDS / SDS - (2E)-3-(Dimethylamino)-1-(3-pyridyl)prop-2-en-1-one - ChemicalBook. (Source: ChemicalBook)
- 3-Dimethylamino-1-(3-pyridyl)-2-propen-1-one - LGC Standards. (Source: LGC Standards)
- Safety Data Sheet - ChemScene. (Source: ChemScene)
- Safety Data Sheet - Angene Chemical. (Source: Angene Chemical)
- (E)-3-(dimethylamino)-1-(pyridin-3-yl)prop-2-en-1-one - Industrial Chemicals. (Source: Industrial Chemicals)
- SAFETY DATA SHEET - Fisher Scientific. (Source: Fisher Scientific)
- 3-(dimethylamino)-1-(3-pyridinyl)-2-propen-1-one (CAS NO : 55314-16-4) - Scimplify. (Source: Scimplify)
- How to prepare and apply this compound? - Guidechem. (Source: Guidechem)
- 3-Dimethylamino-1-(3-pyridyl)-2-propen-1-one - LGC Standards. (Source: LGC Standards)
Sources
- 1. This compound | Benchchem [benchchem.com]
- 2. 3-Dimethylamino-1-(3-pyridyl)-2-propen-1-one [lgcstandards.com]
- 3. 3-(dimethylamino)-1-(3-pyridinyl)-2-propen-1-one Online | 3-(dimethylamino)-1-(3-pyridinyl)-2-propen-1-one Manufacturer and Suppliers [scimplify.com]
- 4. 55314-16-4|this compound|BLD Pharm [bldpharm.com]
- 5. capotchem.com [capotchem.com]
- 6. This compound - Research Grade Chemical at Attractive Price [jigspharma.com]
- 7. Buy (E)-3-(Dimethylamino)-1-(Pyridin-3-yl)prop-2-en-1-one at Affordable Prices, Versatile Compound for Organic Synthesis [forecastchemicals.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Page loading... [wap.guidechem.com]
- 10. echemi.com [echemi.com]
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- 12. fishersci.com [fishersci.com]
Technical Support Center: 1-(3-Pyridyl)-3-(dimethylamino)-2-propen-1-one
A Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
1-(3-Pyridyl)-3-(dimethylamino)-2-propen-1-one (CAS No. 55314-16-4) is a versatile intermediate compound widely used in organic synthesis, particularly in the preparation of pharmaceutical agents like Imatinib.[1][2][3] Its unique enaminone structure, featuring both a basic pyridine ring and a dimethylamino group, presents specific handling challenges, most notably concerning its solubility.[4][5] Low or inconsistent solubility can significantly impact experimental outcomes, leading to issues such as underestimated biological activity, variable data, and inaccurate structure-activity relationships (SAR).[6][7]
This guide provides a comprehensive resource for troubleshooting common solubility issues encountered when working with this compound. It is designed to offer both quick answers through FAQs and in-depth, step-by-step protocols to ensure reliable and reproducible results in your research.
Frequently Asked Questions (FAQs)
Q1: What is the general solubility profile of this compound?
This compound is an off-white to yellow crystalline solid.[1][4] It is readily soluble in polar organic solvents such as methanol, ethanol, chloroform, and dichloromethane.[1][4][8] Its solubility in aqueous solutions is expected to be highly pH-dependent due to its basic nature.
Q2: I'm having trouble dissolving the compound in a neutral aqueous buffer for my biological assay. Why is this happening?
The molecule contains two basic nitrogen atoms: one in the pyridine ring (pKa of the pyridinium ion is ~5.2) and one in the dimethylamino group.[9] At neutral pH (around 7), these groups are largely unprotonated, making the molecule less polar and thus less soluble in water. Low aqueous solubility is a common challenge for many compounds in drug discovery and can lead to unreliable assay results.[6][7]
Q3: Can I use DMSO to prepare a stock solution?
Yes, Dimethyl Sulfoxide (DMSO) is a common and effective solvent for creating high-concentration stock solutions of organic molecules for biological assays.[6][7] However, it is crucial to be mindful of the final DMSO concentration in your assay, as high concentrations can be toxic to cells or interfere with enzyme activity.
Q4: The product datasheet says the compound is "sensitive to oxidation." How does this affect my experiments?
Sensitivity to oxidation means the compound can degrade in the presence of air or oxidizing agents over time.[4] This is particularly relevant for long-term storage of solutions. It is recommended to store stock solutions in tightly sealed vials, potentially under an inert atmosphere (like argon or nitrogen), and to use freshly prepared solutions for the most sensitive experiments.[10][11]
Q5: My dissolved compound precipitated when I diluted my DMSO stock into my aqueous assay buffer. What should I do?
This is a classic sign of kinetic solubility issues, where a compound that is soluble in a high concentration of an organic solvent crashes out upon dilution into an aqueous medium.[12][13] To resolve this, you may need to:
-
Lower the final concentration of the compound in the assay.
-
Increase the percentage of co-solvent (like DMSO) in the final assay buffer, if the assay can tolerate it.
-
Adjust the pH of the buffer to a more acidic range to increase solubility.
In-Depth Troubleshooting Guide
This section provides a structured approach to diagnosing and solving complex solubility problems.
Problem 1: Compound Fails to Dissolve Completely in the Chosen Solvent
If you observe solid particles, cloudiness, or a film after attempting to dissolve the compound, follow this workflow.
dot graph TD { bgcolor="#F1F3F4"; node [shape=box, style="filled", fillcolor="#FFFFFF", fontcolor="#202124", penwidth=1.5]; edge [color="#5F6368", penwidth=1.5];
} caption [Troubleshooting Workflow for Initial Dissolution] end
Causality Explained:
-
Warming & Sonication: These methods increase the kinetic energy of the system, helping to overcome the activation energy barrier for dissolution.[6]
-
pH Adjustment: The pyridine and dimethylamino moieties are basic. By lowering the pH of an aqueous solution with a dilute acid (e.g., 0.1 M HCl), you protonate these nitrogen atoms. This forms a more polar salt version of the compound, which will have significantly higher aqueous solubility.[9][14] This is a fundamental principle for solubilizing weakly basic drugs.[14]
Problem 2: Stock Solution Precipitates Upon Dilution in Aqueous Media
This is a frequent issue in high-throughput screening (HTS) and cell-based assays when diluting a DMSO stock.[6][12]
Step-by-Step Troubleshooting Protocol:
-
Verify the Maximum Tolerated Co-solvent Concentration: First, determine the highest percentage of your organic solvent (e.g., DMSO) that your assay can tolerate without affecting the biological results (e.g., cell viability, enzyme kinetics). Typically, this is between 0.1% and 1%.
-
Attempt Serial Dilution: Instead of a single large dilution, try a stepwise dilution. For example, dilute the DMSO stock 1:10 in an intermediate solvent (like pure ethanol or a 50:50 ethanol:water mixture) before making the final dilution into the aqueous buffer.
-
Lower the Final Compound Concentration: The simplest solution is often to work at a lower final concentration. Determine the kinetic solubility limit by preparing a range of dilutions and identifying the highest concentration that remains clear by visual inspection or light scattering.[12]
-
Employ pH Control: As detailed in Problem 1, ensure your final aqueous buffer is at an acidic pH (e.g., pH 4-5) if your experimental design allows. The increased solubility of the protonated form may prevent precipitation.
-
Consider Solubilizing Excipients: For formulation development, excipients like cyclodextrins can be used. These molecules have a hydrophobic interior and a hydrophilic exterior, encapsulating the drug molecule and increasing its apparent solubility in water.[14]
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
This protocol details the standard procedure for creating a concentrated stock solution for use in biological assays.
Materials:
-
This compound (MW: 176.22 g/mol )[4]
-
High-purity, anhydrous DMSO
-
Calibrated analytical balance
-
Amber glass vial with a PTFE-lined cap
-
Vortex mixer and/or sonicator
Procedure:
-
Calculation: To make 1 mL of a 10 mM solution, you need:
-
176.22 g/mol * 0.010 mol/L * 0.001 L = 0.0017622 g = 1.76 mg
-
-
Weighing: Accurately weigh out approximately 1.76 mg of the compound and record the exact weight. Transfer it carefully into a clean, dry amber vial.
-
Solvent Addition: Add the calculated volume of DMSO to the vial. For example, if you weighed exactly 1.76 mg, add 1.0 mL of DMSO.
-
Dissolution: Cap the vial tightly and vortex thoroughly for 1-2 minutes. If any solid remains, place the vial in a bath sonicator for 5-10 minutes.
-
Verification: Visually inspect the solution against a bright light to ensure no solid particles are visible. The solution should be clear.
-
Storage: Store the stock solution at -20°C or -80°C in the tightly capped amber vial to protect it from light and moisture. For compounds sensitive to oxidation, consider flushing the vial headspace with argon or nitrogen before capping.[4][10]
Protocol 2: Visualizing pH-Dependent Solubility
This diagram illustrates the chemical principle behind the compound's variable solubility.
dot graph G { layout=dot; rankdir=LR; bgcolor="#F1F3F4"; node [shape=none, margin=0, fontcolor="#202124"]; edge [color="#5F6368", penwidth=1.5];
} caption [Effect of pH on Compound's Protonation and Solubility] end
Data Summary Table
This table provides a predicted solubility profile based on the compound's chemical properties and data from similar molecules. This should be used as a guide and confirmed experimentally.
| Solvent | Type | Predicted Solubility | Rationale & Notes |
| Water (pH 7.0) | Aqueous | Sparingly Soluble | The molecule is in its neutral, less polar free base form. |
| Water (pH < 4.0) | Aqueous (Acidic) | Soluble | Protonation of the pyridine and amino groups forms a polar salt.[9][14] |
| PBS (pH 7.4) | Aqueous Buffer | Sparingly Soluble | Similar to neutral water; precipitation is likely when diluting from an organic stock. |
| Methanol / Ethanol | Polar Protic Organic | Soluble | Supplier data confirms solubility in these common polar solvents.[4] |
| Dichloromethane (DCM) | Polar Aprotic Organic | Soluble | Reported as a good solvent, often used in synthesis workups.[1][8] |
| Chloroform | Polar Aprotic Organic | Soluble | Listed as a suitable solvent in chemical databases.[1][8] |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic Organic | Highly Soluble | Excellent solvent for creating high-concentration stock solutions.[6] |
| Hexanes / Toluene | Non-polar Organic | Insoluble | The compound is too polar to dissolve well in non-polar solvents. |
References
- This compound - JIGS Chemical Limited. (n.d.).
- Di, L., & Kerns, E. H. (2006).
- 55314-16-4 | CAS DataBase. (n.d.).
- 55314-16-4 | this compound. (n.d.).
- This compound | 55314-16-4. (n.d.).
- Pyridine. (n.d.). In Wikipedia. Retrieved January 4, 2026.
- 3-(dimethylamino)-1-(3-pyridinyl)-2-propen-1-one (CAS NO : 55314-16-4). (n.d.).
- SAFETY DATA SHEET - 3-Dimethylamino-1-(3-pyridyl)-2-propen-1-one. (2024, March 31). Fisher Scientific.
- This compound, 97% | 55314-16-4. (n.d.).
- 66521-54-8(3-(Dimethylamino)-1-(pyridine-2-yl)prop-2-en-1-one) Product Description. (n.d.).
- (E)-3-(dimethylamino)-1-(pyridin-3-yl)prop-2-en-1-one. (n.d.).
- (2E)-3-(Dimethylamino)-1-(3-pyridinyl)-2-propen-1-one. (n.d.).
- Aqueous Solubility Assay. (n.d.).
- (E)-3-(dimethylamino)-1-(pyridin-2-yl)prop-2-en-1-one. (n.d.).
- Pyridine. (2000). In Some Industrial Chemicals. NCBI Bookshelf.
- Stefani, H. A., Costa, I. M., & Silva, D. de O. (2000). An Easy Synthesis of Enaminones in Water as Solvent. Organic Chemistry Portal.
- Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Solubilization techniques used for poorly water-soluble drugs. PMC - PubMed Central.
- Jasim, H. A., et al. (2021). Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization.
- How to tackle compound solubility issue. (2022, January 6). Reddit.
- Wientjes, H. (2010, May 1). Optimizing the Solubility of Research Compounds: How to Avoid Going Off Track. Wiley Online Library.
- Pyridine. (n.d.).
- Fe3O4@SiO2–NH2–ECH–HMTA-Supported Trifluoroacetic Acid. (2025, December 24). American Chemical Society.
- Pyridine in Pharmaceutical Science and Medicinal Compound Synthesis. (n.d.).
- Evaluation of pH Dependent Solubility and Examination of Variation in Pharmacokinetic Properties of Alectinib: A Quantitative Study. (n.d.).
- 3-Dimethylamino-1-(3-pyridyl)-2-propen-1-one. (n.d.).
- 3-Dimethylamino-1-(3-pyridyl)-2-propen-1-one Safety Data Sheets. (n.d.).
- General method for the synthesis of enaminones via photocatalysis. (n.d.).
- Benhaoua, C., Kasmi, S., Rahmouni, M., & Bazureau, J. P. (2018). SYNTHESIS OF SOME ENAMINONE DERIVATIVES UNDER SOLVENT-FREE PROCESS. J. MAR. CHIM. HETEROCYCL.
Sources
- 1. This compound | 55314-16-4 [chemicalbook.com]
- 2. 3-(dimethylamino)-1-(3-pyridinyl)-2-propen-1-one Online | 3-(dimethylamino)-1-(3-pyridinyl)-2-propen-1-one Manufacturer and Suppliers [scimplify.com]
- 3. jk-sci.com [jk-sci.com]
- 4. This compound - Research Grade Chemical at Attractive Price [jigspharma.com]
- 5. 55314-16-4 | this compound | Nilotinib Related | Ambeed.com [ambeed.com]
- 6. Biological assay challenges from compound solubility: strategies for bioassay optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
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- 14. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Scaling Up 1-(3-Pyridyl)-3-(dimethylamino)-2-propen-1-one Production
This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals involved in the synthesis and scale-up of 1-(3-Pyridyl)-3-(dimethylamino)-2-propen-1-one (CAS: 55314-16-4). This enaminone is a critical intermediate in the synthesis of numerous pharmaceutical compounds, most notably as a foundational building block for advanced anticancer drugs such as Imatinib and Nilotinib.[1][2] Its efficient and high-purity production is paramount for successful drug development pipelines.
This document moves beyond a simple protocol, offering a troubleshooting framework designed to address common challenges encountered during laboratory synthesis and pilot-scale production.
Overview of Synthetic Strategy
The most prevalent and reliable method for synthesizing this compound is the condensation reaction between 3-acetylpyridine and an aminal ester, typically N,N-dimethylformamide dimethyl acetal (DMF-DMA).[1][3] This reaction forms the enaminone structure by creating a new carbon-carbon double bond and eliminating methanol.
The general reaction is as follows: 3-acetylpyridine + N,N-dimethylformamide dimethyl acetal → this compound + 2 CH₃OH
The process is valued for its high efficiency and yields, which can exceed 90% under optimized conditions.[3]
Workflow for Synthesis and Purification
The following diagram outlines the typical workflow for the production of the target compound.
Caption: General workflow for the synthesis of this compound.
Detailed Experimental Protocol (Lab-Scale)
This protocol is a robust starting point for laboratory synthesis, optimized for high yield and purity.
Materials & Reagents:
-
3-Acetylpyridine (≥98% purity)
-
N,N-Dimethylformamide dimethyl acetal (DMF-DMA, ≥97% purity)
-
Toluene (Anhydrous)
-
Diethyl ether (Anhydrous)
-
Standard laboratory glassware (round-bottom flask, condenser, etc.), dried in an oven.
-
Magnetic stirrer and heating mantle.
-
Thin Layer Chromatography (TLC) apparatus.
Procedure:
-
Setup: Assemble a round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (e.g., Nitrogen or Argon).
-
Reagent Charging: To the flask, add 3-acetylpyridine (1.0 eq). To this, add anhydrous toluene (approx. 3-4 mL per gram of 3-acetylpyridine).
-
Initiation: Begin stirring the mixture and add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (1.2-1.5 eq). Using a slight excess of DMF-DMA helps drive the reaction to completion.[1]
-
Reaction: Heat the reaction mixture to reflux (typically 100-110°C in toluene) for 4-18 hours.[3]
-
Expert Insight: The reaction progress should be monitored by TLC (e.g., using a 1:1 ethyl acetate/hexane mobile phase). The disappearance of the 3-acetylpyridine spot indicates reaction completion. Prolonged heating after completion can lead to discoloration and byproduct formation.
-
-
Work-Up: Once the reaction is complete, cool the mixture to room temperature. Concentrate the mixture under reduced pressure (using a rotary evaporator) to remove the toluene. This will typically yield a thick oil or crude solid.
-
Crystallization & Isolation: Add anhydrous diethyl ether to the crude residue and stir or sonicate to break up any solids. The product is poorly soluble in diethyl ether, which acts as an anti-solvent to induce precipitation.[3]
-
Filtration: Cool the resulting slurry to 0-5°C for at least 30 minutes to maximize precipitation. Collect the yellow solid product by vacuum filtration.
-
Purification: Wash the collected solid with a small amount of cold diethyl ether or a hexane/ether mixture to remove any residual soluble impurities.[3]
-
Drying: Dry the purified product under high vacuum to obtain this compound as a yellow crystalline solid.[3]
| Parameter | Recommended Value | Rationale |
| Stoichiometry | 1.2 - 1.5 eq. DMF-DMA | Drives the equilibrium towards the product side. |
| Solvent | Toluene, Xylene, or neat | Toluene/Xylene allows for azeotropic removal of methanol byproduct.[3] |
| Temperature | 80 - 110°C (Reflux) | Provides sufficient energy for the condensation reaction.[1] |
| Reaction Time | 4 - 18 hours | Dependent on scale and temperature; monitor by TLC for completion.[3] |
| Work-up Solvent | Diethyl Ether, Hexane | Product has low solubility, allowing for effective precipitation.[3] |
Technical Support: FAQs and Troubleshooting Guide
This section addresses common issues encountered during synthesis and scale-up in a direct question-and-answer format.
Frequently Asked Questions (FAQs)
-
Q1: What is the expected appearance and melting point of the final product?
-
Q2: How critical is the purity of the starting materials?
-
A: Highly critical. Impurities in the 3-acetylpyridine can lead to side reactions and discoloration of the final product. The DMF-DMA should be of high quality as it can degrade over time, especially if exposed to moisture.
-
-
Q3: Can other solvents be used for this reaction?
-
A: Yes. While toluene and xylene are common, some procedures report using ethanol or even running the reaction neat (without solvent).[3] The choice of solvent can affect reaction time, temperature control, and the work-up procedure. For scale-up, solvent selection must also consider safety, cost, and environmental impact.
-
-
Q4: Is an inert atmosphere necessary for this reaction?
-
A: While not strictly required by all published procedures, using an inert atmosphere is good practice, especially when scaling up. It prevents the introduction of atmospheric moisture, which can react with the DMF-DMA, and minimizes the risk of oxidation at high temperatures, ensuring a cleaner product.
-
-
Q5: What analytical techniques are recommended for product characterization?
-
A: For structural confirmation and purity assessment, a combination of ¹H NMR, ¹³C NMR, and LC-MS is recommended. The expected mass for the protonated molecule [M+H]⁺ is approximately 177.2 m/z.[5]
-
Troubleshooting Guide
This decision tree and table provide a systematic approach to resolving common experimental problems.
Caption: A decision tree for troubleshooting common synthesis issues.
| Symptom | Possible Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Inactive or degraded DMF-DMA. 2. Insufficient heating or reaction time. 3. Presence of moisture in the reaction. 4. Product loss during work-up (too soluble in wash solvent). | 1. Use a fresh bottle of DMF-DMA or verify its activity. 2. Ensure the heating mantle is at the correct temperature and extend the reflux time, monitoring by TLC. 3. Use anhydrous solvents and oven-dried glassware. 4. Use minimal amounts of cold, non-polar solvents (ether/hexane) for washing the filtered product. |
| Product Fails to Crystallize | 1. The crude product is too oily due to impurities. 2. The chosen anti-solvent is not effective. | 1. Attempt purification by flash column chromatography (silica gel) before crystallization. 2. Try a different anti-solvent (e.g., pentane or hexane). Ensure sufficient volume is used and cool the mixture thoroughly to 0°C. |
| Product is Dark Brown/Red | 1. Reaction was overheated or heated for too long. 2. Impurities in the 3-acetylpyridine starting material. | 1. Reduce the reaction temperature slightly and monitor carefully by TLC to stop the reaction immediately upon completion. 2. Consider purifying the 3-acetylpyridine (e.g., by distillation) before use. A charcoal treatment of the product solution before crystallization can sometimes remove color impurities. |
| Final Product Purity is Low | 1. Incomplete reaction, leaving unreacted 3-acetylpyridine. 2. Formation of side-products. | 1. Increase the molar equivalent of DMF-DMA to 1.5 eq. and ensure the reaction has gone to completion via TLC. 2. Perform a careful recrystallization. If impurities persist, purification via column chromatography is the most effective method. |
Scale-Up Considerations
Transitioning from lab-scale (grams) to pilot-scale (kilograms) production introduces new challenges that must be addressed for a safe, efficient, and reproducible process.
-
Heat Management: The condensation reaction is exothermic. On a large scale, this heat must be managed effectively to prevent a runaway reaction and maintain a consistent internal temperature. This requires a reactor with an efficient cooling jacket and potentially a controlled rate of reagent addition.
-
Mass Transfer and Mixing: Ensuring homogenous mixing in a large reactor is critical. Inadequate agitation can lead to localized "hot spots" or areas of high reagent concentration, promoting side reactions and reducing yield and purity. The choice of impeller and stirring speed must be optimized for the reactor geometry and reaction volume.
-
Solid Handling: At a larger scale, filtering and drying kilograms of product requires specialized equipment like a filter press or a centrifugal filter, followed by drying in a large vacuum oven. The physical properties of the crystals (size, shape) become important for ease of handling.
-
Process Safety: A thorough safety review is essential before scaling up. This includes understanding the thermal hazards of the reaction (e.g., via reaction calorimetry), the toxicity of all materials, and implementing appropriate engineering controls and personal protective equipment (PPE).[6][7][8] The use of flammable solvents like toluene and diethyl ether at scale requires explosion-proof equipment and facilities.
-
Alternative Reagents: For industrial-scale synthesis, alternatives to DMF-DMA such as Gold's reagent may be considered to facilitate easier handling and potentially simpler purification processes.[5][9]
Safety and Handling
All work with this compound and its synthetic precursors should be conducted with appropriate safety precautions.
-
Hazard Profile: The product is classified as harmful if swallowed and may cause skin, eye, and respiratory irritation.[6][8][10]
-
Personal Protective Equipment (PPE): Always wear safety glasses with side-shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.[6][7]
-
Handling: Conduct all operations in a well-ventilated fume hood. Avoid creating and inhaling dust.[7]
-
Storage: Store the compound in a tightly sealed container in a cool, dry place away from direct sunlight and oxidizing agents.[4]
-
Disposal: Dispose of all chemical waste in accordance with institutional and local environmental regulations. Do not discharge into drains.[7]
References
-
MSDS of this compound - Capot Chemical. [Link]
- CN102276518B - Method for preparing 1-(3-pyridyl)
-
This compound - JIGS Chemical Limited. [Link]
-
Scalable synthesis of enaminones utilizing Gold's reagents - PubMed. [Link]
-
This compound, 97% | 55314-16-4 - J&K Scientific. [Link]
-
High-Purity this compound: Synthesis, Applications, and Key Intermediate for Pharmaceutical Production - NINGBO INNO PHARMCHEM CO.,LTD. [Link]
Sources
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- 2. nbinno.com [nbinno.com]
- 3. Page loading... [guidechem.com]
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- 5. CN102276518B - Method for preparing 1-(3-pyridyl)-3-dimethylamino-2-propen-1-one - Google Patents [patents.google.com]
- 6. capotchem.com [capotchem.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. echemi.com [echemi.com]
- 9. Scalable synthesis of enaminones utilizing Gold's reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. (2E)-3-(Dimethylamino)-1-(3-pyridinyl)-2-propen-1-one AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
Validation & Comparative
A Comparative Guide to the Synthesis of 1-(3-Pyridyl)-3-(dimethylamino)-2-propen-1-one: An Essential Pharmaceutical Intermediate
Introduction
1-(3-Pyridyl)-3-(dimethylamino)-2-propen-1-one, a key enaminone derivative (CAS 55314-16-4), serves as a critical building block in the synthesis of numerous pharmaceutical compounds.[1][2][3] Its most notable application lies in the production of groundbreaking anticancer drugs such as Imatinib and Nilotinib, which are tyrosine kinase inhibitors used in targeted cancer therapies.[2][4] The efficiency and scalability of the synthesis of this intermediate are therefore of paramount importance to the pharmaceutical industry. This guide provides an in-depth comparison of the prevalent synthetic methodologies for this compound, offering field-proven insights and detailed experimental protocols to aid researchers and drug development professionals in selecting the most suitable method for their needs.
The Core Reaction: Condensation of 3-Acetylpyridine with DMF-DMA
The primary and most widely employed synthetic route to this compound involves the condensation reaction between 3-acetylpyridine and N,N-dimethylformamide dimethyl acetal (DMF-DMA).[1][5][6] This reaction leverages the electrophilic nature of DMF-DMA, which acts as a one-carbon synthon and an aminomethylenating agent, reacting with the active methylene group of 3-acetylpyridine to form the enaminone product.[5] While the core reactants remain the same, variations in reaction conditions significantly impact the yield, purity, and scalability of the synthesis. This guide will compare four distinct methodologies based on these variations.
Comparative Analysis of Synthesis Methods
The choice of synthetic method is often a trade-off between reaction time, yield, purity, and the use of solvents. The following sections detail four prominent methods for the synthesis of this compound, with their performance data summarized in Table 1.
Method 1: Neat Reflux (Solvent-Free)
This method represents the most straightforward approach, involving the direct reflux of 3-acetylpyridine and DMF-DMA without any solvent.
-
Causality of Experimental Choices: The absence of a solvent simplifies the workup procedure and reduces waste, making it an attractive option from an environmental and cost perspective. The high reaction temperature (100°C) is necessary to drive the reaction to completion in a reasonable timeframe.[7]
Method 2: Xylene as Solvent with Azeotropic Removal of Methanol
This method utilizes a high-boiling point solvent, xylene, and incorporates the continuous removal of the methanol byproduct.
-
Causality of Experimental Choices: Xylene serves as a suitable high-boiling solvent, allowing the reaction to be conducted at an elevated temperature (140°C).[7] The critical aspect of this method is the removal of methanol as it forms. According to Le Chatelier's principle, removing a product shifts the equilibrium towards the formation of more products, thereby driving the reaction to a higher conversion and improving the yield.
Method 3: Ethanol as Solvent
In this approach, ethanol is employed as the reaction solvent.
-
Causality of Experimental Choices: Ethanol is a common, relatively benign, and cost-effective solvent. Refluxing in ethanol provides a controlled reaction temperature. However, the presence of a protic solvent like ethanol can potentially lead to side reactions, which may explain the comparatively lower yield observed in some cases.[7]
Method 4: Toluene as Solvent
Similar to the xylene method, this approach uses an aromatic hydrocarbon as the solvent.
-
Causality of Experimental Choices: Toluene offers a lower boiling point than xylene, which might be preferable for certain experimental setups. The choice between toluene and xylene often comes down to the desired reaction temperature and the efficiency of methanol removal.[7]
Data Presentation
Table 1: Comparison of Synthesis Methods for this compound
| Method | Reactants | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity/Purification |
| Method 1 | 3-Acetylpyridine, DMF-DMA | Neat (Solvent-Free) | 100 | 12 | Not explicitly stated, but crystallization suggests good purity | Crystallization from diethyl ether[7] |
| Method 2 | 3-Acetylpyridine, DMF-DMA | Xylene | 140 | 20 | 92.6 | Recrystallization from xylene[7] |
| Method 3 | 3-Acetylpyridine, DMF-DMA | Ethanol | Reflux | 16 | 50.8 | Filtration and washing with diethyl ether[7] |
| Method 4 | 3-Acetylpyridine, DMF-DMA | Toluene | Reflux | 18 | Not explicitly stated, but concentration and addition of Et2O suggest product precipitation | Concentration and addition of diethyl ether[7] |
Experimental Protocols
The following are detailed, step-by-step methodologies for the synthesis of this compound.
Method 1: Neat Reflux (Solvent-Free)
Caption: Workflow for the neat synthesis of the target compound.
Procedure:
-
Combine 3-acetylpyridine (50 mmol) and N,N-dimethylformamide dimethyl acetal (7.30 mL, 1.1 equivalents) in a round-bottom flask equipped with a reflux condenser.[7]
-
Heat the mixture to reflux at 100°C and maintain for 12 hours.[7]
-
After cooling to room temperature, concentrate the reaction mixture under reduced pressure to remove volatile components.[7]
-
Add diethyl ether to the residue to induce crystallization.[7]
-
Collect the resulting crystals by filtration, wash with cold diethyl ether (2 x 20 mL), and dry under high vacuum to yield the final product.[7]
Method 2: Xylene as Solvent
Caption: Synthesis workflow utilizing xylene as a solvent.
Procedure:
-
To a reaction vessel, add 3-acetylpyridine (11 mL, 0.1 mol), N,N-dimethylformamide dimethyl acetal (27 mL, 0.2 mol), and xylene (35 mL).[7]
-
Heat the reaction mixture to 140°C for 20 hours.[7]
-
During the reaction, distill off the methanol that is formed approximately every 4 hours.[7]
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the starting material is consumed, cool the reaction mixture to room temperature.[7]
-
Add hexane (20 mL) and stir for 20 minutes to precipitate the product.[7]
-
Collect the solid by filtration and wash with hexane.[7]
-
Recrystallize the crude product from xylene to obtain pure this compound.[7]
Method 3: Ethanol as Solvent
Caption: Ethanol-mediated synthesis of the target enaminone.
Procedure:
-
Combine 3-acetylpyridine (10.0 g, 82.56 mmol) and N,N-dimethylformamide dimethyl acetal (12.8 g, 96.00 mmol) in ethanol (40 mL).[7]
-
Reflux the mixture for 16 hours.[7]
-
Cool the reaction to room temperature and concentrate under reduced pressure to obtain a crude mass.[7]
-
Take up the residue in diethyl ether (10 mL), cool to 0°C, and filter to give the crystalline solid product.[7]
Conclusion and Recommendations
The synthesis of this compound is most effectively and commonly achieved through the condensation of 3-acetylpyridine with DMF-DMA. For laboratory-scale synthesis where high yield is the primary objective, Method 2 (Xylene as Solvent) is recommended due to its impressive reported yield of 92.6%. The azeotropic removal of methanol is a key factor in driving the reaction to completion. For larger-scale industrial production, a solvent-free approach like Method 1 (Neat Reflux) could be highly advantageous in terms of process simplification, cost-effectiveness, and reduced environmental impact, provided the yield and purity meet the required specifications. Method 3 (Ethanol as Solvent) offers a simpler setup than Method 2 but at the cost of a significantly lower yield in the reported example. The choice of method will ultimately depend on the specific requirements of the researcher or production chemist, balancing factors such as desired yield, purity, scale, and available equipment.
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A Comparative Guide to the Biological Activity of 1-(3-Pyridyl)-3-(dimethylamino)-2-propen-1-one Derivatives
For Researchers, Scientists, and Drug Development Professionals
The quest for novel therapeutic agents with enhanced efficacy and reduced side effects is a driving force in medicinal chemistry. Among the myriad of heterocyclic scaffolds, the pyridine ring stands out for its prevalence in numerous FDA-approved drugs and its diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] This guide provides an in-depth comparative analysis of the biological activities of a promising class of compounds: 1-(3-Pyridyl)-3-(dimethylamino)-2-propen-1-one and its derivatives. By synthesizing technical data with field-proven insights, this document serves as a valuable resource for researchers engaged in the discovery and development of new therapeutic entities.
The Propenone Backbone: A Versatile Pharmacophore
The core structure, this compound, belongs to the chalcone family, characterized by an α,β-unsaturated ketone system. This propenone moiety is a key pharmacophore that imparts significant biological activity, primarily through its ability to act as a Michael acceptor, allowing for covalent interactions with nucleophilic residues in biological targets like enzymes and proteins.[4] The presence of the pyridine ring and the dimethylamino group further modulates the electronic properties and bioavailability of these molecules, influencing their therapeutic potential.
Anticancer Activity: A Focus on Tyrosine Kinase Inhibition
Derivatives of this compound have emerged as significant precursors in the synthesis of targeted anticancer therapies, most notably tyrosine kinase inhibitors (TKIs).[5] Tyrosine kinases are crucial enzymes in cellular signaling pathways that, when dysregulated, can lead to uncontrolled cell proliferation and cancer.
Mechanism of Action: Targeting BCR-ABL
The primary anticancer mechanism of these derivatives lies in their ability to inhibit the activity of specific tyrosine kinases, such as the BCR-ABL fusion protein found in Chronic Myeloid Leukemia (CML).[6][7] this compound is a key intermediate in the synthesis of Nilotinib, a second-generation TKI that is significantly more potent than its predecessor, Imatinib.[6] Nilotinib binds with high affinity to the ATP-binding site of the BCR-ABL kinase, stabilizing its inactive conformation and thereby blocking downstream signaling pathways that promote cell growth and survival.[7][8]
Signaling Pathway Diagram
Caption: Inhibition of BCR-ABL signaling by a this compound derivative.
Comparative Performance: Pyridyl Propenone Derivatives vs. Standard Anticancer Agents
The efficacy of these compounds is often evaluated against established anticancer drugs. The following table summarizes the in vitro cytotoxic activity (IC50) of representative compounds compared to standard chemotherapeutics.
| Compound/Drug | Cancer Cell Line | IC50 (µM) | Reference |
| Nilotinib | K562 (CML) | < 0.03 | [6] |
| Imatinib | K562 (CML) | 0.2 - 0.3 | [6] |
| Pyrazolo[3,4-b]pyridine derivative (2g) | HepG2 (Liver) | 0.01 | [9] |
| Doxorubicin | HepG2 (Liver) | > 0.01 (less effective than 2g) | [9] |
| Pyridoxine-Doxorubicin derivative (DOX-2) | MCF-7 (Breast) | Selective activity | [10] |
| Doxorubicin | MCF-7 (Breast) | Non-selective | [10] |
Note: IC50 values represent the concentration of a drug that is required for 50% inhibition of cell growth in vitro. Lower IC50 values indicate higher potency.
Experimental Protocol: MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[11][12]
Workflow Diagram
Caption: Step-by-step workflow of the MTT assay for determining cytotoxicity.
Detailed Steps:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and incubate overnight to allow for attachment.[13]
-
Compound Treatment: Treat the cells with a serial dilution of the this compound derivative or a standard drug. Include untreated cells as a control.[14]
-
Incubation: Incubate the plates for a period that allows for the assessment of the compound's effect on cell proliferation (typically 48-72 hours).[5]
-
MTT Addition: Add MTT solution (e.g., 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[11]
-
Formazan Solubilization: Add a solubilizing agent, such as dimethyl sulfoxide (DMSO) or a detergent solution, to dissolve the purple formazan crystals.[14]
-
Absorbance Reading: Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.[11]
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.[14]
Anti-inflammatory Activity: Modulating the Inflammatory Cascade
Inflammation is a complex biological response to harmful stimuli, and chronic inflammation is implicated in numerous diseases. Propenone derivatives have demonstrated significant anti-inflammatory potential.
Mechanism of Action: Inhibition of Pro-inflammatory Mediators
The anti-inflammatory effects of these compounds are often attributed to their ability to inhibit key enzymes in the inflammatory pathway, such as cyclooxygenase-2 (COX-2).[15] By inhibiting COX-2, these derivatives can reduce the production of prostaglandins, which are key mediators of inflammation, pain, and fever.
Comparative Performance: Pyridyl Propenone Derivatives vs. Standard Anti-inflammatory Drugs
The anti-inflammatory efficacy of these derivatives is commonly compared to non-steroidal anti-inflammatory drugs (NSAIDs) like Indomethacin.
| Compound/Drug | Edema Inhibition (%) | Ulcer Index | Reference |
| Indole derivative (4f) | 90.5 | 7.3 | [15] |
| Indomethacin | 86.7 | 20.2 | [15] |
| Indomethacin derivatives | 32 - 85 | Reduced severity | [16][17] |
Note: Higher edema inhibition indicates greater anti-inflammatory activity. A lower ulcer index signifies better gastrointestinal safety.
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
This is a widely used in vivo model to screen for acute anti-inflammatory activity.[4][18]
Workflow Diagram
Caption: Workflow for the carrageenan-induced paw edema assay in rats.
Detailed Steps:
-
Animal Handling: Use healthy adult rats, acclimatized to the laboratory environment.[19]
-
Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.[18]
-
Drug Administration: Administer the test compound or a standard anti-inflammatory drug (e.g., Indomethacin) intraperitoneally or orally.[18][20]
-
Induction of Edema: After a specific time (e.g., 30-60 minutes), inject a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw.[4][21]
-
Paw Volume Measurement: Measure the paw volume at various time points (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.[18]
-
Calculation of Inhibition: Calculate the percentage of inhibition of edema for the treated groups compared to the control group.[18]
Antimicrobial Activity: Combating Pathogenic Microbes
The emergence of antimicrobial resistance necessitates the development of new classes of antimicrobial agents. Pyridine derivatives have shown promise in this area.
Mechanism of Action: Disruption of Microbial Processes
The antimicrobial activity of these compounds is thought to involve multiple mechanisms, including the disruption of microbial cell membranes, inhibition of essential enzymes, and interference with nucleic acid synthesis. The lipophilicity of the molecule, influenced by various substituents, plays a crucial role in its ability to penetrate microbial cell walls.[19]
Comparative Performance: Pyridyl Propenone Derivatives vs. Standard Antibiotics
The antimicrobial efficacy is typically determined by the Minimum Inhibitory Concentration (MIC), the lowest concentration of a drug that inhibits the visible growth of a microorganism.
| Compound/Drug | Microorganism | MIC (µg/mL) | Reference |
| Pyrazolo[3,4-b]pyridine derivative (2g) | S. aureus (MRSA) | 2 | [9] |
| Pyrazolo[3,4-b]pyridine derivative (2g) | E. coli (ESBL) | 4 | [9] |
| Ciprofloxacin | S. aureus | 4 | [9] |
| Ciprofloxacin | E. coli | 8 | [9] |
| Ciprofloxacin-indole hybrid (8b) | S. aureus | 0.0625 | [22] |
| Ciprofloxacin | S. aureus | 0.25 | [22] |
Note: Lower MIC values indicate greater antimicrobial potency.
Experimental Protocol: Broth Microdilution Method for MIC Determination
This is a standard method for determining the MIC of an antimicrobial agent.[23][24]
Workflow Diagram
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.
Detailed Steps:
-
Preparation of Antimicrobial Dilutions: Prepare a series of two-fold dilutions of the test compound in a suitable broth medium in a 96-well microtiter plate.[25]
-
Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., to a 0.5 McFarland standard).[26]
-
Inoculation: Inoculate each well of the microtiter plate with the prepared inoculum.[24]
-
Incubation: Incubate the plate at an appropriate temperature and for a suitable duration (e.g., 37°C for 18-24 hours).[27]
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.[24]
Structure-Activity Relationship (SAR) Insights
The biological activity of this compound derivatives is highly dependent on the nature and position of substituents on both the pyridine and phenyl rings.
-
Anticancer Activity: The presence of specific substituents can enhance the binding affinity to the target kinase. For instance, in Nilotinib, the trifluoromethyl and imidazole groups are crucial for its high potency and selectivity against BCR-ABL.[8]
-
Anti-inflammatory Activity: The introduction of electron-withdrawing groups on the phenyl ring can increase anti-inflammatory activity. Lipophilicity also plays a significant role in the compound's ability to reach its target.[28]
-
Antimicrobial Activity: The nature of the substituents on the pyridine ring and the overall lipophilicity of the molecule are critical for antimicrobial efficacy.[19] Generally, increasing the lipophilicity can enhance the ability of the compound to penetrate bacterial cell membranes.
Conclusion and Future Directions
The this compound scaffold represents a versatile and promising platform for the development of novel therapeutic agents. Derivatives of this core structure have demonstrated significant potential as anticancer, anti-inflammatory, and antimicrobial agents. The comparative data presented in this guide highlights their efficacy, often comparable or superior to existing standard drugs.
Future research should focus on the synthesis and evaluation of new derivatives with diverse substitutions to further explore the structure-activity relationships and optimize the therapeutic index. Detailed mechanistic studies are also warranted to elucidate the precise molecular targets and signaling pathways involved in their biological activities. The continued investigation of these promising compounds holds the potential to deliver next-generation therapies for a range of diseases.
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validation of 1-(3-Pyridyl)-3-(dimethylamino)-2-propen-1-one purity by HPLC
An Expert's Guide to the Validation of 1-(3-Pyridyl)-3-(dimethylamino)-2-propen-1-one Purity by High-Performance Liquid Chromatography (HPLC)
Introduction: The Critical Role of Purity in Drug Development
In the landscape of pharmaceutical research and development, the purity of an active pharmaceutical ingredient (API) or a key intermediate is not merely a quality metric; it is a cornerstone of safety and efficacy. For novel compounds like this compound, a versatile building block in medicinal chemistry, establishing a robust and validated analytical method for purity determination is a critical first step. Impurities, even at trace levels, can introduce unforeseen toxicity, alter pharmacological activity, or compromise the stability of the final drug product.
This guide provides a comprehensive, experience-driven protocol for the validation of a reversed-phase high-performance liquid chromatography (RP-HPLC) method for assessing the purity of this compound. Furthermore, it offers a comparative analysis with alternative analytical techniques, providing researchers with the context needed to select the most appropriate method for their specific needs. The methodologies described herein are grounded in the principles outlined by the International Council for Harmonisation (ICH) Q2(R1) guidelines, ensuring regulatory compliance and scientific rigor.
The Analytical Challenge: Understanding the Analyte
This compound is a polar, UV-active molecule featuring a pyridyl ring, a ketone, and an enamine functional group. This structure presents specific analytical considerations:
-
Solubility: Its polarity suggests good solubility in polar organic solvents like methanol and acetonitrile, making it well-suited for reversed-phase HPLC.
-
Chromophore: The conjugated system of the molecule is expected to exhibit strong UV absorbance, allowing for sensitive detection.
-
Stability: Enaminones can be susceptible to hydrolysis, particularly under strongly acidic or basic conditions. Therefore, the selection of mobile phase pH is a critical parameter to control during method development to prevent on-column degradation.
Part 1: Development and Validation of a Stability-Indicating HPLC Method
A stability-indicating method is one that can accurately quantify the analyte of interest in the presence of its degradation products. This is paramount for assessing the true purity and stability of a compound.
Experimental Protocol: The HPLC Method
The following protocol outlines a starting point for the analysis, which should be optimized and then formally validated.
Instrumentation and Consumables:
-
HPLC System: A quaternary gradient HPLC system with a UV-Vis or Photodiode Array (PDA) detector. A PDA detector is highly recommended as it provides spectral data that can be used to assess peak purity.
-
Column: A C18 stationary phase is the workhorse of reversed-phase chromatography and a suitable starting point. A common choice would be a Waters Symmetry C18 column (4.6 x 150 mm, 3.5 µm) or equivalent.
-
Mobile Phase A: 0.1% Formic Acid in Water. The acidifier helps to protonate silanol groups on the silica support, reducing peak tailing and improving peak shape.
-
Mobile Phase B: Acetonitrile.
-
Sample Diluent: 50:50 (v/v) Acetonitrile:Water.
-
Standard & Sample Preparation:
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of diluent.
-
Working Standard (0.1 mg/mL): Dilute 1 mL of the stock solution to 10 mL with diluent.
-
Sample Solution (0.1 mg/mL): Prepare the test sample in the same manner as the working standard.
-
Chromatographic Conditions:
| Parameter | Condition |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | 254 nm (or optimal wavelength determined by UV scan) |
| Gradient Program | 0-15 min: 10-90% B; 15-18 min: 90% B; 18-18.1 min: 90-10% B; 18.1-25 min: 10% B |
Method Validation: A Self-Validating System
Method validation is the documented proof that an analytical procedure is suitable for its intended purpose. Following the ICH Q2(R1) guideline, the following parameters must be assessed.
Caption: Workflow for HPLC method validation per ICH Q2(R1).
A. Specificity (Forced Degradation)
-
Causality: The goal is to prove the method can separate the main peak from potential impurities and degradation products. Forced degradation studies intentionally stress the sample to generate these potential interferents.
-
Protocol:
-
Prepare solutions of this compound at 1 mg/mL.
-
Expose the solutions to the following conditions:
-
Acid Hydrolysis: 0.1 M HCl at 60 °C for 4 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60 °C for 2 hours.
-
Oxidation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal: Solid sample at 105 °C for 48 hours.
-
Photolytic: Solution exposed to UV light (254 nm) for 24 hours.
-
-
Neutralize the acid and base samples before dilution and injection.
-
Analyze all samples by HPLC, using a PDA detector to assess peak purity of the parent peak.
-
-
Acceptance Criteria: The method is specific if the main peak is resolved from all degradation peaks with a resolution (Rs) > 2. The peak purity index should be close to 1, indicating no co-eluting peaks.
B. Linearity and Range
-
Causality: This confirms that the detector response is directly proportional to the analyte concentration over a specified range.
-
Protocol:
-
Prepare a series of at least five concentrations from the standard stock solution, typically spanning 50% to 150% of the working concentration (e.g., 0.05, 0.075, 0.1, 0.125, 0.15 mg/mL).
-
Inject each concentration in triplicate.
-
Plot a graph of the mean peak area versus concentration.
-
-
Acceptance Criteria: A linear relationship is confirmed by a correlation coefficient (R²) ≥ 0.999.
C. Accuracy (Recovery)
-
Causality: Accuracy demonstrates how close the measured value is to the true value. This is typically assessed by spiking a placebo or blank matrix with a known amount of the analyte.
-
Protocol:
-
Prepare samples by spiking a blank matrix at three concentration levels (e.g., 80%, 100%, and 120% of the working concentration).
-
Prepare each level in triplicate.
-
Analyze the samples and calculate the percentage recovery.
-
-
Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0%.
D. Precision
-
Causality: Precision measures the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is assessed at two levels:
-
Repeatability (Intra-day precision): Analysis performed by one analyst on one instrument over a short period.
-
Intermediate Precision (Inter-day precision): Analysis performed by different analysts, on different days, or with different equipment.
-
-
Protocol:
-
Repeatability: Analyze six replicate preparations of the sample at 100% of the target concentration.
-
Intermediate Precision: Repeat the analysis on a different day with a different analyst.
-
-
Acceptance Criteria: The relative standard deviation (RSD) should be ≤ 2.0% for both repeatability and intermediate precision.
E. Limit of Detection (LOD) and Limit of Quantitation (LOQ)
-
Causality: LOD is the lowest amount of analyte that can be detected but not necessarily quantitated, while LOQ is the lowest amount that can be quantitated with acceptable precision and accuracy.
-
Protocol: These can be determined based on the standard deviation of the response and the slope of the calibration curve:
-
LOD = 3.3 * (Standard Deviation of the Intercept / Slope)
-
LOQ = 10 * (Standard Deviation of the Intercept / Slope)
-
-
Acceptance Criteria: The LOQ should be verified by analyzing samples at this concentration and demonstrating acceptable precision (RSD ≤ 10%).
F. Robustness
-
Causality: Robustness measures the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.
-
Protocol:
-
Vary key parameters one at a time, such as:
-
Flow rate (± 0.1 mL/min)
-
Column temperature (± 2 °C)
-
Mobile phase composition (± 2% organic)
-
-
Analyze the system suitability solution with each change.
-
-
Acceptance Criteria: System suitability parameters (e.g., tailing factor, theoretical plates) should remain within acceptable limits, and the results should not be significantly impacted.
Part 2: Comparative Analysis with Alternative Purity Assessment Techniques
While HPLC is often the gold standard for purity analysis of organic molecules, other techniques offer complementary or, in some cases, superior information. The choice of method depends on the specific question being asked.
Caption: Relationship between primary purity analysis techniques.
Quantitative Nuclear Magnetic Resonance (qNMR)
-
Principle: qNMR is a primary analytical method that provides a direct measurement of the analyte concentration without the need for a specific reference standard of the same compound. It relies on the principle that the signal intensity in an NMR spectrum is directly proportional to the number of atomic nuclei. By integrating the signals of the target compound against a certified internal standard of known purity and concentration, the absolute purity of the sample can be calculated.
-
Advantages over HPLC:
-
Primary Method: Does not require a pre-certified reference standard of this compound, which may not be available in early research stages.
-
Structural Information: Provides structural confirmation of the analyte and can help in identifying unknown impurities if they are present at sufficient concentration.
-
-
Disadvantages:
-
Sensitivity: Generally less sensitive than HPLC, making it difficult to detect and quantify impurities below the 0.1% level.
-
Complexity: Requires careful selection of a non-overlapping internal standard and specific NMR parameters (e.g., long relaxation delays) to ensure accurate quantification.
-
Differential Scanning Calorimetry (DSC)
-
Principle: DSC measures the difference in heat flow into a sample and a reference as a function of temperature. For a highly pure crystalline substance, a sharp melting endotherm is observed. The presence of impurities broadens this peak and lowers the melting point. The Van't Hoff equation can be used to estimate the level of impurities.
-
Advantages over HPLC:
-
Bulk Purity: Measures the purity of the bulk crystalline material.
-
Different Impurity Profile: Sensitive to impurities that form a eutectic mixture with the main component, which may be difficult to resolve by HPLC.
-
-
Disadvantages:
-
Limited Applicability: Only suitable for crystalline solids with high purity (>98.5%). It is not applicable to amorphous materials or for detecting impurities that are structurally very similar to the main compound.
-
Not Specific: Does not provide any information about the identity or number of impurities.
-
Summary Comparison Table
| Feature | RP-HPLC | qNMR | DSC |
| Primary Use | Purity, impurity profiling, stability testing | Absolute purity, structural confirmation | Purity of highly pure crystalline solids |
| Reference Standard | Required | Not required (uses internal standard) | Not required |
| Sensitivity | High (can detect <0.05% levels) | Moderate (typically >0.1%) | Low (best for >98.5% purity) |
| Specificity | High (separates individual impurities) | High (structure-specific) | Low (non-specific) |
| Sample Type | Soluble compounds | Soluble compounds | Crystalline solids |
| Key Output | % Purity relative to a standard, % Impurities | Absolute % Purity (mass/mass) | Mole % Impurity |
Conclusion: An Integrated Approach to Purity Assessment
For the comprehensive purity validation of this compound, a well-validated, stability-indicating RP-HPLC method serves as the cornerstone of quality control. It offers the best combination of sensitivity, specificity, and quantitative power for routine analysis and for tracking the impurity profile over time.
However, relying on a single technique can be misleading. Orthogonal methods like qNMR and DSC provide a more complete picture. In early-stage development, qNMR is invaluable for providing an absolute purity value without a dedicated reference standard. For late-stage material intended for clinical use, DSC can confirm the purity of the final crystalline form. By integrating these techniques, researchers and drug development professionals can build a robust and scientifically sound data package that ensures the quality and safety of their materials.
References
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation. [Link]
-
Analytical Procedures and Methods Validation for Drugs and Biologics. U.S. Food and Drug Administration (FDA). [Link]
-
Purity Determination by Differential Scanning Calorimetry (DSC). Mettler Toledo. [Link]
A Comparative Guide to the Spectroscopic Confirmation of 1-(3-Pyridyl)-3-(dimethylamino)-2-propen-1-one
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Importance of Rigorous Spectroscopic Analysis
1-(3-Pyridyl)-3-(dimethylamino)-2-propen-1-one is a valuable building block in the synthesis of various pharmaceutically active compounds. Its chemical structure, featuring a pyridine ring, an enone system, and a dimethylamino group, gives rise to a unique spectroscopic fingerprint. Accurate characterization of this intermediate is paramount to ensure the identity, purity, and quality of subsequent active pharmaceutical ingredients (APIs). This guide will detail the expected spectroscopic data from ¹H Nuclear Magnetic Resonance (NMR), ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), providing a robust framework for its confirmation.
To underscore the importance of subtle structural differences, this guide will also present a comparative analysis with its isomer, 1-(2-Pyridyl)-3-(dimethylamino)-2-propen-1-one. The shift in the position of the nitrogen atom within the pyridine ring from the 3-position to the 2-position significantly influences the electronic environment of the molecule, leading to distinct and measurable differences in the resulting spectra.
Molecular Structure and Key Spectroscopic Features
The structural characteristics of this compound are pivotal in interpreting its spectroscopic data. The conjugated system extending from the dimethylamino group, across the propenone backbone, to the pyridyl ring dictates the electronic transitions and vibrational modes observed.
Figure 1. Key structural features of this compound.
Experimental Protocols for Spectroscopic Analysis
To ensure data integrity and reproducibility, the following standardized protocols for acquiring spectroscopic data are recommended.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 10-20 mg of the sample in 0.6-0.7 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent. The use of a high-purity solvent is crucial to avoid extraneous signals.
-
¹H NMR Acquisition:
-
Instrument: A 400 MHz or higher field NMR spectrometer.
-
Parameters:
-
Pulse sequence: Standard single-pulse experiment.
-
Number of scans: 16-32, to achieve an adequate signal-to-noise ratio.
-
Relaxation delay: 1-2 seconds.
-
Spectral width: 0-12 ppm.
-
-
-
¹³C NMR Acquisition:
-
Instrument: A 100 MHz or higher field NMR spectrometer.
-
Parameters:
-
Pulse sequence: Proton-decoupled pulse sequence (e.g., zgpg30).
-
Number of scans: 1024 or more, as the natural abundance of ¹³C is low.
-
Relaxation delay: 2-5 seconds.
-
Spectral width: 0-200 ppm.
-
-
Infrared (IR) Spectroscopy
-
Sample Preparation: The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) after dissolving in a volatile solvent and allowing the solvent to evaporate, or as a KBr pellet. For Attenuated Total Reflectance (ATR)-FTIR, the solid sample can be analyzed directly.
-
Instrument: A Fourier Transform Infrared (FTIR) spectrometer.
-
Parameters:
-
Spectral range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of scans: 16-32.
-
Mass Spectrometry (MS)
-
Sample Preparation: Dissolve a small amount of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrument: A mass spectrometer equipped with an Electrospray Ionization (ESI) source.
-
Parameters:
-
Ionization mode: Positive ion mode.
-
Mass range: m/z 50-500.
-
The instrument should be calibrated to ensure accurate mass measurement.
-
Spectroscopic Data and Interpretation for this compound
The following tables summarize the expected spectroscopic data for the target compound.
¹H NMR Data (Predicted)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~2.9-3.1 | s | 6H | -N(CH₃)₂ |
| ~5.6-5.8 | d | 1H | Vinylic H (α to C=O) |
| ~7.5-7.7 | d | 1H | Vinylic H (β to C=O) |
| ~7.3-7.4 | m | 1H | Pyridyl H |
| ~8.2-8.3 | d | 1H | Pyridyl H |
| ~8.6-8.7 | d | 1H | Pyridyl H |
| ~9.0-9.1 | s | 1H | Pyridyl H |
Note: Predicted values are based on standard chemical shift tables and analysis of similar structures. Experimental values may vary slightly depending on the solvent and instrument used.
¹³C NMR Data (Predicted)
| Chemical Shift (δ, ppm) | Assignment |
| ~37.5, 45.0 | -N(CH₃)₂ |
| ~95.0 | Vinylic C (α to C=O) |
| ~123.5 | Pyridyl CH |
| ~133.0 | Pyridyl C |
| ~135.0 | Pyridyl CH |
| ~149.0 | Pyridyl CH |
| ~152.0 | Pyridyl CH |
| ~155.0 | Vinylic C (β to C=O) |
| ~187.0 | Carbonyl C=O |
IR Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3100-3000 | Medium | Aromatic C-H stretch |
| ~2950-2850 | Medium | Aliphatic C-H stretch |
| ~1640-1620 | Strong | C=O stretch (conjugated ketone) |
| ~1600-1580 | Strong | C=C stretch (vinylic and aromatic) |
| ~1550-1530 | Strong | C=N stretch (aromatic) |
| ~1450-1400 | Medium | C-H bend |
| ~1200-1100 | Strong | C-N stretch |
Mass Spectrometry Data
| m/z | Interpretation |
| 177.10 | [M+H]⁺ (Calculated for C₁₀H₁₃N₂O⁺: 177.1028) |
| 176.09 | [M]⁺ (Molecular Ion) |
The high-resolution mass spectrum should be used to confirm the elemental composition.
Comparative Analysis: 1-(3-Pyridyl)- vs. 1-(2-Pyridyl)-3-(dimethylamino)-2-propen-1-one
The position of the nitrogen atom in the pyridyl ring has a notable effect on the spectroscopic properties of the molecule. A direct comparison with the 2-pyridyl isomer highlights these differences and serves as a valuable tool for positive identification.
A publication on (E)-3-Dimethylamino-1-(2-pyridyl)prop-2-en-1-one reports its synthesis from 2-acetylpyridine and N,N-dimethylformamide dimethyl acetal.[1]
Comparative ¹H NMR and ¹³C NMR Chemical Shifts
The electron-withdrawing effect of the nitrogen atom in the 2-position of the pyridine ring is more pronounced on the adjacent carbonyl group compared to the 3-position. This is expected to cause a downfield shift of the carbonyl carbon in the ¹³C NMR spectrum of the 2-pyridyl isomer. Similarly, the protons on the 2-pyridyl ring will exhibit a different splitting pattern and chemical shifts compared to the 3-pyridyl isomer.
Comparative IR Spectroscopy
The position of the C=O stretching frequency in the IR spectrum can also be affected. The increased electron-withdrawing effect of the 2-pyridyl ring may lead to a slight increase in the C=O bond order, resulting in a higher stretching frequency compared to the 3-pyridyl isomer.
Conclusion: A Multi-faceted Approach to Confirmation
The unambiguous confirmation of this compound requires a holistic approach, integrating data from multiple spectroscopic techniques. By carefully analyzing the ¹H NMR, ¹³C NMR, IR, and mass spectra, and by comparing this data with that of closely related isomers, researchers can confidently verify the structure and purity of this important pharmaceutical intermediate. This rigorous analytical approach is fundamental to ensuring the quality and safety of the final drug products.
Figure 2. Workflow for the spectroscopic confirmation of this compound.
References
A Comparative Guide to the Cytotoxicity of 1-(3-Pyridyl)-3-(dimethylamino)-2-propen-1-one Analogs for Anticancer Drug Discovery
This guide provides a comprehensive analysis of the cytotoxic properties of 1-(3-Pyridyl)-3-(dimethylamino)-2-propen-1-one and its structurally related analogs. Intended for researchers, scientists, and professionals in drug development, this document synthesizes experimental data to elucidate structure-activity relationships (SAR) and offers detailed protocols for evaluating cytotoxic potential.
Introduction: The Enaminone Scaffold in Oncology
Enaminones, characterized by a conjugated N-C=C-C=O system, are highly versatile pharmacophores in medicinal chemistry.[1] Their unique electronic and structural properties make them valuable building blocks for synthesizing a wide range of heterocyclic compounds with diverse biological activities, including anticancer, anticonvulsant, and antimicrobial effects.[1][2]
The parent compound, this compound, serves as a key synthetic intermediate in the preparation of established pharmaceuticals, including analogs of the tyrosine kinase inhibitor Imatinib.[3] This connection to proven anticancer agents underscores the therapeutic potential of its structural backbone. This guide aims to dissect the cytotoxic profile of this core molecule and its derivatives, providing a comparative framework to guide the rational design of novel, more potent anticancer agents.
The Core Compound: this compound
Structure and Chemical Profile: This molecule features a pyridyl group at position 1 and a dimethylamino group at position 3 of a propenone backbone.[3] The electron-withdrawing nature of the pyridyl ring and the electron-donating effect of the dimethylamino group create a reactive and versatile chemical entity.[3]
Biological Activity: Initial research has highlighted its potential in both antimicrobial and anticancer domains.[3] The proposed mechanism of action involves the propenone moiety's ability to form covalent bonds with nucleophilic sites on target proteins, while the pyridine ring can engage in π-π stacking interactions, thereby modulating key biochemical pathways.[3] Early screenings have demonstrated its efficacy, with reported IC50 values below 10 µM in the MDA-MB-231 triple-negative breast cancer cell line and below 15 µM in the A549 lung cancer cell line.[3]
Comparative Cytotoxicity Analysis: A Structure-Activity Relationship (SAR) Study
The cytotoxic potency of enaminone-based compounds can be significantly altered by modifying their core structure. The following sections compare analogs based on substitutions at different positions, drawing insights from various research studies.
Modifications of the Aromatic Ring System
Replacing the 3-pyridyl ring with other aromatic systems is a common strategy to modulate activity. The electronic and steric properties of this ring are critical determinants of target binding and overall efficacy.
-
Phenyl and Substituted Phenyl Analogs: A study by Ghorab et al. focused on synthesizing enaminone derivatives bearing 3,4-dimethoxyphenyl and 3,4,5-trimethoxyphenyl moieties.[2][4] These substitutions are known to confer cytotoxic activity. Several of these compounds showed excellent anti-breast cancer activity, with some derivatives demonstrating IC50 values superior to the reference drug doxorubicin.[2][4]
-
Fused Heterocyclic Systems: The synthesis of novel 2-pyridyl hexahydrocyclooctathieno[2,3-d]pyrimidines has yielded compounds with potent anticancer activity across a panel of 60 human tumor cell lines.[5] Specific analogs showed broad-spectrum potency comparable to doxorubicin, highlighting the value of exploring more complex, fused ring systems.[5]
-
Chalcone Derivatives: Chalcones, which share the aryl-propenone-aryl core structure, provide further SAR insights. Pyridyl chalcones with lipophilic A-rings, such as dichloro-phenyl and biphenyl moieties, exhibited potent antitubercular activity and significant cytotoxicity against breast cancer cell lines.[6]
Modifications of the Amino Moiety
The dimethylamino group is a key structural feature, but altering its nature can influence solubility, cell permeability, and target engagement.
-
Alternative Amine Substituents: In a study of related structures, analogs were synthesized where the dimethylamino group was replaced by piperidinyl and pyrrolidinyl moieties.[7] Both analogs demonstrated significant dose-dependent cytotoxicity against MCF-7 breast cancer cells, with LC50 values of 19.7 µM and 17.6 µM, respectively, indicating that cyclic amine substitutions are well-tolerated and can sustain potent activity.[7]
Summary of Cytotoxicity Data
The table below summarizes the cytotoxic activity of this compound and selected analogs across various cancer cell lines. This data is crucial for comparing the potency of different structural modifications.[8]
| Compound/Analog Description | Cell Line(s) | Cytotoxicity Metric (IC50/LC50) | Reference |
| This compound | MDA-MB-231 (Breast) | < 10 µM | [3] |
| A549 (Lung) | < 15 µM | [3] | |
| Enaminone with 3,4,5-trimethoxyphenyl moiety (Cpd 7) | Breast Cancer | 50.49 µM | [2][4] |
| Enaminone with 3,4-dimethoxyphenyl moiety (Cpd 3) | Breast Cancer | 55.2 µM | [2][4] |
| Pyridyl Chalcone (biphenyl-4-yl A-ring) | MDA-468 (Breast) | High Cytotoxicity | [6] |
| Pyrrolidinyl-DES Analog | MCF-7 (Breast) | 17.6 µM | [7] |
| Piperidinyl-DES Analog | MCF-7 (Breast) | 19.7 µM | [7] |
| Pyridine-Urea Analog (Cpd 8e) | MCF-7 (Breast) | 0.11 µM (at 72h) | [9] |
| Pyridine-Urea Analog (Cpd 8n) | MCF-7 (Breast) | 0.80 µM (at 72h) | [9] |
Experimental Design: Protocols for Cytotoxicity Assessment
The evaluation of a compound's cytotoxic potential is a foundational step in anticancer drug discovery.[10] Adherence to robust, validated protocols is essential for generating reproducible and reliable data.
General Workflow for In Vitro Cytotoxicity Screening
The process begins with cell culture and culminates in the determination of the IC50 value—the concentration of a compound required to inhibit the growth of 50% of a cell population.[8] This workflow provides a systematic approach to screening novel chemical entities.
Caption: General workflow for in vitro cytotoxicity testing of a novel compound.[8]
Detailed Protocol: MTT Cytotoxicity Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[10]
Materials:
-
Cancer cell lines (e.g., MCF-7, A549)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
96-well flat-bottom plates
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Microplate reader
Step-by-Step Procedure:
-
Cell Seeding: Harvest logarithmically growing cells and seed them into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.[10]
-
Compound Treatment: Prepare serial dilutions of the test compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with solvent) and a positive control (a known cytotoxic drug).[8][10]
-
Incubation: Incubate the plate for the desired exposure time (e.g., 48 or 72 hours) at 37°C in a 5% CO2 incubator.[8]
-
MTT Addition: After incubation, add 10-20 µL of MTT solution to each well and incubate for an additional 3-4 hours. During this time, viable cells with active mitochondria will metabolize the yellow MTT into purple formazan crystals.[10]
-
Formazan Solubilization: Carefully remove the medium from each well. Add 100-150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 540-570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percent viability against the log of the compound concentration to generate a dose-response curve and determine the IC50 value.[10]
Potential Mechanisms of Action and Signaling Pathways
Understanding the molecular mechanisms by which these compounds exert their cytotoxic effects is critical for their development as targeted therapies. The structural similarity of the parent compound to intermediates for tyrosine kinase inhibitors (TKIs) provides a strong rationale for investigating their impact on cell signaling pathways.[3]
Many pyridine-based anticancer agents function as multi-targeted kinase inhibitors, often targeting pathways crucial for cell proliferation and survival, such as the VEGFR-2 pathway.[9] Cytotoxic agents can induce cancer cell death through the disruption of these signaling cascades.
Caption: Hypothetical inhibition of a receptor tyrosine kinase signaling pathway.
Conclusion and Future Perspectives
The this compound scaffold represents a promising starting point for the development of novel anticancer agents. Comparative analysis reveals that structural modifications, particularly to the aromatic ring system, can significantly enhance cytotoxic potency. Analogs incorporating substituted phenyl rings (e.g., trimethoxyphenyl) or extended urea functionalities have demonstrated superior activity against breast cancer cell lines compared to reference chemotherapeutics.
Future research should focus on:
-
Systematic SAR Studies: Synthesizing and screening a broader library of analogs to further refine the structural requirements for optimal potency and selectivity.
-
Mechanism of Action Elucidation: Moving beyond broad cytotoxicity screening to identify the specific molecular targets and signaling pathways modulated by the most potent compounds.
-
In Vivo Evaluation: Advancing lead compounds from in vitro studies to preclinical animal models to assess their efficacy, pharmacokinetics, and safety profiles.
By integrating rational drug design with robust experimental validation, the therapeutic potential of this versatile chemical class can be fully realized.
References
-
Improving anticancer drug development begins with cell culture: misinformation perpetrated by the misuse of cytotoxicity assays - PMC - NIH. Available at: [Link]
-
In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay - International Journal of Pharmaceutical Research and Applications (IJPRA). Available at: [Link]
-
Enaminones as Building Blocks for the Synthesis of Substituted Pyrazoles with Antitumor and Antimicrobial Activities - PMC - NIH. Available at: [Link]
-
Selective Cytotoxic Activities of Two Novel Synthetic Drugs on Human Breast Carcinoma MCF-7 Cells | Anticancer Research. Available at: [Link]
-
Synthesis and Anticandidosic Activities of Some 3-Imidazo[1,2-a]Pyridinyl-1-Arylpropenone Derivatives - Scirp.org. Available at: [Link]
-
Enaminones as Building Blocks in Heterocyclic Synthesis: Novel Routs for Synthesis of Coumarin Analogs and Study their Anticancer Activities: Polycyclic Aromatic Compounds. Available at: [Link]
-
Design and Synthesis of Pyridyl and 2-Hydroxyphenyl Chalcones with Antitubercular Activity. Available at: [Link]
-
Synthesis, Crystal Structure and Anti-Breast Cancer Activity of Some Enaminone Derivatives | Asian Journal of Chemistry. Available at: [Link]
-
Synthesis, Crystal Structure and Anti-Breast Cancer Activity of Some Enaminone Derivatives | Request PDF - ResearchGate. Available at: [Link]
-
Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evaluation. Available at: [Link]
-
(E)-3-(Dimethylamino)-1-(pyridin-3-yl)prop-2-en-1-one | Pharmaffiliates. Available at: [Link]
-
Synthesis and anticancer activity of novel 2-pyridyl hexahyrocyclooctathieno[2,3-d]pyrimidine derivatives - PubMed. Available at: [Link]
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A Comparative Guide to the Anticancer Efficacy of 1-(3-Pyridyl)-3-(dimethylamino)-2-propen-1-one
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Promising Scaffold in Oncology Research
1-(3-Pyridyl)-3-(dimethylamino)-2-propen-1-one is a synthetic organic compound that has garnered significant interest in medicinal chemistry. Structurally, it features a pyridine ring linked to a dimethylamino propenone moiety. While it has demonstrated a range of biological activities, its primary recognition in the field of oncology stems from its crucial role as a key intermediate in the synthesis of highly successful tyrosine kinase inhibitors (TKIs), such as Imatinib and Nilotinib.[1] These drugs have revolutionized the treatment of specific cancers, particularly chronic myeloid leukemia (CML).
This guide provides a comprehensive comparison of the anticancer efficacy of this compound, exploring its direct cytotoxic effects against various cancer cell lines and contextualizing its performance against established chemotherapeutic agents. We will delve into its mechanism of action, provide detailed experimental protocols for its evaluation, and visualize the key signaling pathways it influences.
Comparative Efficacy Against Cancer Cell Lines
While this compound is predominantly known as a precursor, studies have indicated its own intrinsic anticancer properties. Research has demonstrated that this compound exhibits inhibitory effects on cell proliferation across different cancer cell lines, with reported half-maximal inhibitory concentration (IC50) values ranging from 0.07 µM to 6.39 µM.[1]
To provide a clear comparative landscape, the following tables summarize the available data on the efficacy of this compound and contrasts it with standard-of-care chemotherapeutic agents in representative cancer cell lines.
Table 1: Efficacy Against Colon Cancer Cell Line (HCT116)
| Compound | IC50 (µM) | Notes |
| This compound | Data not available | General efficacy range of 0.07-6.39 µM against various cancer cell lines.[1] |
| 5-Fluorouracil | ~1.39 - 11.3 µM | A commonly used chemotherapeutic for colon cancer. IC50 can vary based on experimental conditions.[2][3][4] |
Table 2: Efficacy Against Prostate Cancer Cell Line (PC-3)
| Compound | IC50 (µM) | Notes |
| This compound | Data not available | General efficacy range of 0.07-6.39 µM against various cancer cell lines.[1] |
| Docetaxel | ~0.00372 - 0.117 µM | A standard chemotherapeutic for prostate cancer.[5][6] |
Table 3: Efficacy Against Leukemia Cell Line (K-562)
| Compound | IC50 (µM) | Notes |
| This compound | Data not available | General efficacy range of 0.07-6.39 µM against various cancer cell lines.[1] |
| Imatinib | ~0.213 - 0.75 µM | A targeted therapy for which the topic compound is a precursor, highly effective against Bcr-Abl positive CML.[7][8] |
Note: The lack of specific IC50 values for this compound against these specific cell lines highlights a gap in the current publicly available research. The provided range suggests potent activity, warranting further direct comparative studies.
Mechanism of Action: A Gateway to Tyrosine Kinase Inhibition
The primary anticancer relevance of this compound lies in its role as a building block for tyrosine kinase inhibitors. Tyrosine kinases are enzymes that play a pivotal role in cell signaling pathways that regulate cell growth, proliferation, differentiation, and survival. In many cancers, these kinases are constitutively activated, leading to uncontrolled cell division.
TKIs, synthesized from compounds like this compound, function by binding to the ATP-binding site of the tyrosine kinase. This competitive inhibition prevents the phosphorylation of downstream substrates, effectively blocking the signaling cascade that drives tumor growth.
A prime example is the Bcr-Abl fusion protein found in chronic myeloid leukemia. Imatinib and Nilotinib, both derived from the this compound scaffold, specifically target the Bcr-Abl tyrosine kinase, leading to high rates of remission in CML patients.
The intrinsic activity of this compound itself may be attributed to its ability to interact with various intracellular targets, though this is less well-characterized than its role as a synthetic intermediate.
Signaling Pathway of Tyrosine Kinase Inhibition
The following diagram illustrates the general mechanism of action of a tyrosine kinase inhibitor.
Caption: General signaling pathway of a Receptor Tyrosine Kinase and its inhibition by a TKI.
Experimental Protocol: MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability and the cytotoxic effects of a compound. The principle of the assay is based on the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.
Step-by-Step Methodology
-
Cell Seeding:
-
Culture the desired cancer cell line (e.g., HCT116, PC-3, or K-562) in appropriate culture medium until they reach approximately 80% confluency.
-
Trypsinize the cells (for adherent cells), count them using a hemocytometer, and adjust the cell suspension to a concentration of 5 x 10⁴ cells/mL.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate and incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the stock solution in culture medium to obtain a range of desired concentrations.
-
After 24 hours of incubation, carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and a negative control (medium only).
-
Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for another 4 hours at 37°C. During this time, viable cells will convert the MTT into formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT from each well.
-
Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution of the formazan.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration using the following formula: % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
Plot the percentage of cell viability against the compound concentration to generate a dose-response curve.
-
Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth, from the dose-response curve.
-
Workflow Diagram
Caption: Step-by-step workflow of the MTT assay for determining cell viability.
Conclusion and Future Directions
This compound represents a valuable chemical scaffold in the development of anticancer therapeutics. Its primary significance lies in its role as a key precursor to potent tyrosine kinase inhibitors that have transformed the treatment landscape for certain malignancies. While direct and extensive comparative data on its intrinsic anticancer activity is still emerging, the available information suggests a promising potential for this compound and its derivatives.
Future research should focus on a more comprehensive evaluation of the direct cytotoxic effects of this compound against a broader panel of cancer cell lines. Direct head-to-head comparisons with standard chemotherapeutic agents will be crucial in elucidating its potential as a standalone therapeutic agent or as a lead compound for the development of new, more potent anticancer drugs. Furthermore, a deeper investigation into its specific molecular targets and mechanisms of action beyond its role as a TKI precursor could unveil novel therapeutic avenues.
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A Comparative Guide to the Antimicrobial Spectrum of 1-(3-Pyridyl)-3-(dimethylamino)-2-propen-1-one
Introduction: Unveiling the Potential of a Novel Enaminone
In the relentless pursuit of novel antimicrobial agents to combat the growing threat of drug-resistant pathogens, the exploration of diverse chemical scaffolds is paramount. 1-(3-Pyridyl)-3-(dimethylamino)-2-propen-1-one, a member of the enaminone class of compounds, presents a compelling case for investigation.[1][2] Structurally, it features a pyridyl group, a common motif in many bioactive molecules, and a propenone backbone, characteristic of enaminones and chalcones, which are known for their broad biological activities.[3][4][5] While direct experimental data on the antimicrobial spectrum of this compound is not extensively documented in publicly available literature, its structural attributes suggest a significant potential for antimicrobial efficacy. This guide provides a comprehensive framework for evaluating its antimicrobial spectrum, offering a comparative analysis with related compounds and detailing the requisite experimental protocols for a thorough investigation.
This compound is a known synthetic intermediate in the pharmaceutical industry, notably in the preparation of imatinib analogs and other potential cytotoxic agents.[1][6] Its synthesis is well-established, typically involving the Claisen-Schmidt condensation of 1-(3-pyridyl)ethanone with dimethylformamide dimethylacetal (DMF-DMA).[1][7] The ease of synthesis and the presence of functionalities amenable to further chemical modification make it an attractive candidate for drug discovery programs.
Postulated Antimicrobial Spectrum: An Evidence-Based Hypothesis
The antimicrobial potential of this compound can be inferred from the activities of structurally analogous compounds. Enaminones, pyridyl ketones, and chalcones have all demonstrated varying degrees of antimicrobial activity.
-
Enaminones : This class of compounds has been explored for the synthesis of heterocyclic systems with potential biological activities.[8] Some enaminones have shown antibacterial properties, although in some cases, their activity is significantly enhanced upon chelation with metal ions.[9][10]
-
Pyridyl Ketones and Pyridine Derivatives : The pyridine nucleus is a key component of many antimicrobial drugs.[5] Pyridine derivatives have shown bioactivity against both Gram-positive and Gram-negative bacteria.[5][11] Specifically, some 4-hydroxy-4-(pyridyl)alk-3-en-2-ones have exhibited weak antimicrobial activity.[12]
-
Chalcones : These aromatic ketones are precursors to flavonoids and are known to possess a wide range of biological activities, including potent antimicrobial effects.[3][4][13] Certain chalcone derivatives have shown higher efficacy than conventional antibiotics like vancomycin and tetracycline against multidrug-resistant strains.[3][14]
Based on this evidence, it is hypothesized that this compound may exhibit a broad spectrum of activity, potentially encompassing both Gram-positive and Gram-negative bacteria. The presence of the pyridyl moiety could contribute to its interaction with bacterial targets, while the enaminone scaffold might be involved in mechanisms such as membrane disruption or enzyme inhibition.
Comparative Analysis with Standard Antimicrobials
To establish the clinical relevance of any new antimicrobial candidate, a direct comparison with existing antibiotics is essential. The following table outlines a proposed panel of comparator drugs for the evaluation of this compound.
| Antimicrobial Agent | Class | Primary Spectrum of Activity | Mechanism of Action |
| Vancomycin | Glycopeptide | Gram-positive bacteria (including MRSA) | Inhibits cell wall synthesis |
| Ciprofloxacin | Fluoroquinolone | Broad-spectrum (Gram-positive and Gram-negative) | Inhibits DNA gyrase and topoisomerase IV |
| Gentamicin | Aminoglycoside | Broad-spectrum (primarily Gram-negative) | Inhibits protein synthesis by binding to the 30S ribosomal subunit |
| Amoxicillin | β-lactam (Penicillin) | Broad-spectrum | Inhibits cell wall synthesis |
| Fluconazole | Azole | Fungi (yeasts and molds) | Inhibits ergosterol synthesis, disrupting the fungal cell membrane |
Experimental Protocols for Determining the Antimicrobial Spectrum
A rigorous and standardized approach is crucial for obtaining reliable and reproducible data on the antimicrobial activity of a novel compound. The following protocols are based on guidelines from the Clinical and Laboratory Standards Institute (CLSI).[15][16][17][18][19]
Disk Diffusion Susceptibility Test (Kirby-Bauer Method)
This method provides a qualitative assessment of antimicrobial susceptibility.[20][21][22][23][24]
Objective: To determine the sensitivity or resistance of pathogenic bacteria to this compound.[21]
Materials:
-
Mueller-Hinton agar (MHA) plates
-
Sterile paper disks (6 mm diameter)
-
This compound stock solution of known concentration
-
Bacterial cultures (e.g., Staphylococcus aureus, Escherichia coli) adjusted to 0.5 McFarland turbidity standard
-
Sterile cotton swabs
-
Incubator (35 ± 2°C)
-
Calipers or ruler
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and sterilize by filtration.
-
Impregnate sterile paper disks with a defined amount of the compound solution. Allow the solvent to evaporate completely.
-
Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard.
-
Using a sterile cotton swab, evenly inoculate the entire surface of an MHA plate to create a confluent lawn of bacteria.[21]
-
Aseptically place the impregnated disks onto the agar surface, ensuring firm contact.
-
Incubate the plates at 35 ± 2°C for 16-20 hours.
-
Measure the diameter of the zone of inhibition (in mm) around each disk.
Interpretation: The size of the inhibition zone correlates with the susceptibility of the microorganism to the compound.[20] Interpretive standards for novel compounds need to be established through further testing.
Caption: Workflow for the Disk Diffusion Susceptibility Test.
Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This quantitative method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[25][26][27][28]
Objective: To quantitatively determine the MIC of this compound against a panel of microorganisms.
Materials:
-
Sterile 96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
This compound stock solution
-
Bacterial cultures adjusted to 0.5 McFarland standard and then diluted
-
Multichannel pipette
-
Plate reader (optional)
Procedure:
-
Dispense 50 µL of sterile CAMHB into wells 2 through 12 of a 96-well plate.
-
Add 100 µL of the test compound at twice the highest desired final concentration to well 1.
-
Perform serial two-fold dilutions by transferring 50 µL from well 1 to well 2, mixing, and continuing this process through well 10. Discard 50 µL from well 10.
-
Well 11 will serve as the growth control (no compound), and well 12 as the sterility control (no bacteria).
-
Prepare a bacterial inoculum to a final concentration of approximately 5 x 10^5 CFU/mL in CAMHB.
-
Add 50 µL of the diluted bacterial suspension to wells 1 through 11. The final volume in each well will be 100 µL.
-
Incubate the plate at 35 ± 2°C for 16-20 hours.
-
Determine the MIC by visually inspecting for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.[27]
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structure-activity relationship of 1-(3-Pyridyl)-3-(dimethylamino)-2-propen-1-one
Beginning Investigation
I'm starting by meticulously researching the SAR of 1-(3-Pyridyl)-3-(dimethylamino)-2-propen-1- one and related analogs. Google searches are underway to collect data on their biological activities. Parallel to this, I'm identifying compounds that could potentially bind to similar biological targets. This exploration will help me map out the broader chemical space.
Gathering Data Deeply
I'm now diving deep into SAR of the target compound and its analogs. I'm focusing on experimental data like IC50/EC50 values, binding affinities, and study results to understand key structural features. Simultaneously, I'm identifying related compounds for comparison and searching for established experimental protocols. I'm starting to structure my comparison guide, with plans for SAR analysis, a comparative section, and an experimental protocols section, along with Graphviz diagrams.
Refining the Approach
I'm now expanding my search to include alternative compounds, searching for experimental data and protocols to assess compound activity. I've begun to synthesize the information to discern the crucial structural features for activity. I've started the outline of the comparison guide, focusing on SAR analysis, comparative data, and experimental protocols. I plan to use Graphviz diagrams to visualize SAR, workflows, and pathways.
Investigating Compound Properties
I've made headway in understanding the compound's structure-activity relationship (SAR). It seems promising as a synthetic intermediate, especially for tyrosine kinase inhibitors, like Nilotinib. Additionally, initial findings suggest potential antimicrobial activity, which is definitely worth exploring further.
Gathering Detailed SAR Data
I'm now focusing on gathering more specific structure-activity relationship (SAR) data for 1-(3-Pyridyl)-3-(dimethylamino)-2-propen-1-one. I've uncovered initial information about its role as a synthetic intermediate, particularly for tyrosine kinase inhibitors, and potential antimicrobial and anticancer activity. Now, I am digging deeper to identify structural modifications and their effect on biological activity. I'm also actively searching for concrete experimental data and analogs that have reported biological activities for a more robust comparison, and detailed experimental protocols.
Pinpointing Biological Activity
I've been immersed in the literature, meticulously examining the SAR of this compound. The evidence strongly supports its use as a precursor for kinase inhibitors, and potential anticancer and antimicrobial activity is increasingly clear. Specific IC50 values are starting to emerge, and they look promising for further investigation.
Developing a Comparative Framework
I'm now focused on organizing the wealth of data I've uncovered on the SAR of this compound. My primary goal is to create a structured framework for comparing the lead compound with its analogues. I'm carefully selecting the most relevant compounds for a direct, meaningful comparison, concentrating on key structural features that influence activity. Furthermore, I've started drafting the experimental protocols gleaned from the literature, which will be incorporated into the final comparison guide. Data tables are being prepared as well, and I will begin the diagrams soon.
Refining Comparison Parameters
I'm now fully immersed in the process of refining the comparison parameters for my guide on this compound. Gathering data on the structure-activity relationship is complete; I have a full picture of its role as a precursor and its potential in cancer and antimicrobial treatments. I've compiled IC50 and MIC values, as well as MTT, kinase inhibition, and antimicrobial protocols. Now, the task is defining the crucial structural features influencing activity for targeted analog comparisons. I'm focusing on creating structured data tables and translating the protocols into clear instructions, which will support the final Graphviz diagrams.
The Synthetic Chemist's Guide to Enaminone Derivatives: A Comparative Analysis in Drug Synthesis
Welcome to a comprehensive exploration of enaminone derivatives, a class of compounds whose unique electronic and structural features have established them as indispensable building blocks in modern drug synthesis. This guide moves beyond a simple recitation of protocols to provide a comparative analysis of synthetic methodologies and a detailed look at their application in the construction of medicinally relevant scaffolds. The insights presented herein are grounded in established literature and aim to equip researchers, scientists, and drug development professionals with the knowledge to make informed decisions in their synthetic endeavors.
Introduction: The Power and Versatility of the Enaminone Scaffold
Enaminones are characterized by a conjugated system comprising an amino group, a carbon-carbon double bond, and a carbonyl group (N-C=C-C=O). This arrangement bestows upon them a dual reactivity profile; they can act as both nucleophiles and electrophiles, making them exceptionally versatile intermediates.[1][2][3] Their stability, ease of preparation, and multiple reactive sites have made them popular starting materials for the synthesis of a wide array of heterocyclic compounds, which form the core of many marketed drugs.[4][5][6] The enaminone motif itself is also a key pharmacophore in various biologically active molecules, exhibiting activities such as anticancer, anti-inflammatory, antimicrobial, and anticonvulsant properties.[2][5][6][7]
This guide will dissect the primary methods for enaminone synthesis, offering a comparative look at their advantages and limitations. We will then delve into their application in the synthesis of specific, biologically active heterocyclic systems, providing concrete examples and detailed experimental protocols.
A Comparative Analysis of Enaminone Synthesis Methodologies
The selection of a synthetic route to an enaminone derivative is a critical decision that can significantly impact the overall efficiency of a drug synthesis campaign. Key considerations include yield, reaction conditions, substrate scope, and environmental impact. Below, we compare some of the most common and innovative methods.
Classical Condensation Reactions
The most traditional and widely used method for synthesizing enaminones is the condensation of a 1,3-dicarbonyl compound with a primary or secondary amine.[8] This reaction is often carried out with azeotropic removal of water.
Causality Behind Experimental Choices: The use of refluxing toluene or xylene with a Dean-Stark trap is a classic approach to drive the equilibrium towards the product by removing the water byproduct. The choice of solvent is dictated by its boiling point, which needs to be high enough to facilitate the reaction and effectively remove water.
Limitations: This method can require harsh conditions, long reaction times, and may not be suitable for sensitive substrates.
Microwave-Assisted Synthesis
Microwave irradiation has emerged as a powerful tool to accelerate organic reactions. In the context of enaminone synthesis, it offers significant advantages over conventional heating.[9]
Causality Behind Experimental Choices: Microwaves directly and efficiently heat the reaction mixture, leading to a rapid increase in temperature and significantly reduced reaction times. This can also lead to higher yields and cleaner reactions by minimizing the formation of side products that can occur with prolonged heating. Solvent-free conditions are often possible, aligning with the principles of green chemistry.
Multicomponent Reactions (MCRs)
MCRs, where three or more reactants combine in a single pot to form a product that incorporates substantial parts of all the reactants, have gained prominence for their efficiency and atom economy.[1] Enaminones are excellent substrates for and products of MCRs.
Causality Behind Experimental Choices: MCRs are designed for synthetic efficiency. By combining multiple steps into one, they reduce the need for purification of intermediates, save time, and minimize solvent waste. The choice of components is dictated by the desired final structure, with the enaminone often acting as a key nucleophilic or electrophilic partner.
Modern Catalytic Approaches
Recent years have seen the development of various catalytic systems to improve the synthesis of enaminones, including the use of Lewis acids, transition metals, and photocatalysis.[10][11]
Causality Behind Experimental Choices: Catalysts lower the activation energy of the reaction, allowing it to proceed under milder conditions and often with higher selectivity. For example, Lewis acids like Sc(OTf)₃ can activate the carbonyl group of the 1,3-dicarbonyl compound, making it more susceptible to nucleophilic attack by the amine.[11] Visible light photoredox catalysis offers a green and efficient alternative, enabling reactions to occur at room temperature under the irradiation of light.[10]
Table 1: Comparative Overview of Enaminone Synthesis Methods
| Method | Typical Reactants | Typical Conditions | Advantages | Disadvantages |
| Classical Condensation | 1,3-Dicarbonyl, Amine | Reflux in toluene/xylene with Dean-Stark | Well-established, simple | Harsh conditions, long reaction times |
| Microwave-Assisted | 1,3-Dicarbonyl, Amine | Microwave irradiation, often solvent-free | Rapid, high yields, green | Requires specialized equipment |
| Multicomponent Reactions | Varies (e.g., aldehyde, amine, 1,3-dicarbonyl) | Often one-pot, mild conditions | High efficiency, atom economy, diversity | Can be complex to optimize |
| Catalytic Methods | 1,3-Dicarbonyl, Amine | Catalyst (e.g., Lewis acid, photocatalyst), mild conditions | Mild conditions, high selectivity, broad scope | Catalyst cost and removal can be an issue |
Application of Enaminone Derivatives in the Synthesis of Bioactive Heterocycles
The true power of enaminones lies in their ability to serve as versatile precursors for a vast array of heterocyclic systems. Their multiple reactive sites allow for a variety of cyclization strategies, leading to the efficient construction of complex molecular architectures.
Synthesis of Pyridine and Pyrimidine Derivatives
Enaminones are excellent precursors for the synthesis of substituted pyridines and pyrimidines, which are prevalent scaffolds in many drugs.
The following workflow illustrates the use of an enaminone in a Hantzsch-like pyridine synthesis.
Caption: Workflow for the synthesis of dihydropyridine derivatives.
This protocol is adapted from a reported synthesis utilizing an enaminone derivative.[9]
-
A solution of the enaminone (0.01 mol), an aldehyde (e.g., benzaldehyde, 0.01 mol), and urea (0.01 mol) in acetic acid (10 mL) is prepared.
-
The reaction mixture is heated under reflux for 3 hours, with the reaction progress monitored by Thin Layer Chromatography (TLC).
-
The precipitate that forms upon cooling is collected by filtration.
-
The solid is washed with water and then crystallized from acetic acid to yield the pure tetrahydropyrimidine derivative.
Synthesis of Pyrazole and Isoxazole Derivatives
The reaction of enaminones with hydrazine derivatives or hydroxylamine provides a straightforward route to pyrazoles and isoxazoles, respectively. These five-membered heterocycles are key components of numerous pharmaceuticals, including anti-inflammatory drugs and kinase inhibitors.[12]
The following diagram illustrates the general mechanism for the formation of a pyrazole from an enaminone and hydrazine.
Caption: General workflow for synthesizing coumarin derivatives.
Conclusion and Future Outlook
Enaminone derivatives have firmly established their place as powerful and versatile tools in the arsenal of the modern synthetic chemist, particularly in the realm of drug discovery and development. Their unique reactivity, coupled with the development of increasingly efficient and sustainable synthetic methodologies, ensures their continued importance. The ability to readily access a diverse range of complex heterocyclic structures from simple and accessible starting materials makes enaminones attractive intermediates for the construction of novel therapeutic agents.
Future research in this area will likely focus on the development of even more selective and environmentally benign catalytic systems for enaminone synthesis and their subsequent transformations. The exploration of enaminones in asymmetric synthesis to generate chiral drug candidates is also a promising and rapidly developing field. As our understanding of the biological roles of various heterocyclic scaffolds continues to grow, the demand for efficient and flexible synthetic routes, such as those offered by enaminone chemistry, will undoubtedly increase.
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Li, W., et al. (2022). Recent Advances in Reactions Using Enaminone in Water or Aqueous Medium. Chinese Journal of Organic Chemistry. [Link]
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Ghorab, M. M., et al. (2014). Enaminones as Building Blocks for the Synthesis of Substituted Pyrazoles with Antitumor and Antimicrobial Activities. Molecules. [Link]
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da Silva, G. G., et al. (2022). Enaminones as building blocks in drug development: Recent advances in their chemistry, synthesis, and biological properties. Journal of Advanced Research. [Link]
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Farghaly, T. A., et al. (2024). The most Recent Compilation of Reactions of Enaminone Derivatives with various Amine Derivatives to Generate Biologically Active Compounds. Mini Reviews in Medicinal Chemistry. [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 1-(3-Pyridyl)-3-(dimethylamino)-2-propen-1-one
As researchers and developers, our focus is often on the synthesis and application of novel compounds like 1-(3-Pyridyl)-3-(dimethylamino)-2-propen-1-one. However, the life cycle of a chemical does not end with the experiment. Responsible management of its waste is a critical component of laboratory safety, environmental stewardship, and regulatory compliance. This guide provides a comprehensive, step-by-step framework for the proper disposal of this specific pyridine derivative, grounding every recommendation in established safety protocols and regulatory standards. Our goal is to empower you with the knowledge to manage this waste stream confidently and safely.
The Foundation of Safe Disposal: Hazard Identification
Proper disposal begins with a thorough understanding of the chemical's intrinsic hazards. This compound is not a benign substance; its hazard profile dictates that it must be treated as regulated hazardous waste.[1][2] Under the guidelines of the Environmental Protection Agency (EPA) and the Resource Conservation and Recovery Act (RCRA), improper disposal can lead to significant environmental contamination and legal penalties.[1]
The Globally Harmonized System (GHS) classification for this compound, as found on its Safety Data Sheet (SDS), provides the necessary data for our disposal plan.[3][4]
| Hazard Statement | GHS Classification | Practical Implication for Disposal |
| H302: Harmful if swallowed | Acute Toxicity, Oral (Category 4) | The compound is poisonous.[5] Waste must be securely contained to prevent accidental ingestion by personnel or release into the environment where it could harm wildlife.[3][4] |
| H317: May cause an allergic skin reaction | Skin Sensitization (Category 1) | Direct skin contact must be avoided. This informs the selection of Personal Protective Equipment (PPE) and highlights the need to manage contaminated materials (e.g., gloves, weigh boats) as hazardous waste.[3][4] |
| H373: May cause damage to organs through prolonged or repeated exposure | Specific Target Organ Toxicity, Repeated Exposure (Category 2) | Chronic exposure is a significant health risk. Disposal procedures must minimize the generation of dust and ensure complete containment.[3][4] |
| H412: Harmful to aquatic life with long lasting effects | Hazardous to the Aquatic Environment, Long-Term Hazard (Category 3) | This classification expressly forbids disposal down the drain.[6][7] The compound's persistence and toxicity in water necessitate disposal methods that ensure its complete destruction, such as incineration.[3][4] |
Due to these characteristics, this chemical waste is prohibited from disposal in regular trash or sewer systems.[1][2]
Essential Preparations: Engineering Controls & Personal Protective Equipment (PPE)
Before handling the waste, it is imperative to establish a safe working environment as mandated by the Occupational Safety and Health Administration (OSHA) Laboratory Standard (29 CFR 1910.1450).[8][9]
-
Engineering Control: All handling of this compound, including waste consolidation, must be performed within a properly functioning chemical fume hood.[6] This is the primary method to prevent the inhalation of fine powder.
-
Personal Protective Equipment (PPE): Your PPE is the final barrier between you and the chemical. The following are mandatory:
-
Eye Protection: Chemical safety goggles are required to protect from potential splashes or airborne dust.[7]
-
Hand Protection: Wear chemically resistant gloves. While nitrile gloves are commonly used, it is best practice to consult the manufacturer's compatibility chart for the specific glove model you are using.[7] Contaminated gloves must be disposed of as hazardous waste.[6]
-
Body Protection: A fully buttoned laboratory coat must be worn to prevent skin contact.[7]
-
Step-by-Step Waste Collection and Containment Protocol
The following protocol ensures that waste is collected, stored, and prepared for final disposal in a manner that is safe and compliant with EPA and OSHA regulations.[1][8]
Step 1: Select the Proper Waste Container Choose a container that is chemically compatible with the waste. For solid this compound, a high-density polyethylene (HDPE) or glass container with a secure, screw-top lid is appropriate.[7][10] The container must be in good condition, free of cracks or deterioration.[10] Never use foodstuff containers for hazardous waste.[10]
Step 2: Label the Container Correctly The moment waste is first added, the container must be labeled. EPA regulations require specific information to be clearly visible.[11][12]
-
The full chemical name: "this compound" . Do not use abbreviations or chemical formulas.[10]
-
A clear indication of the associated hazards (e.g., "Toxic," "Environmental Hazard") or the corresponding GHS pictograms.[11][12]
Step 3: Segregate Incompatible Waste Streams Store the waste container for this compound with other toxic organic solids. It must be stored separately from incompatible materials, particularly strong oxidizing agents and strong acids, to prevent dangerous chemical reactions.[10]
Step 4: Store in a Designated Satellite Accumulation Area (SAA) The labeled, sealed waste container must be kept in a designated SAA, which is a location at or near the point of waste generation and under the control of laboratory personnel.[10][11][13] This could be a specific cabinet or a designated area within the fume hood.[10] The SAA must be inspected weekly for any signs of leakage.[10]
Disposal Workflow and Decision Process
The following diagram illustrates the logical flow from waste generation to its final, compliant disposal. It serves as a quick-reference guide to reinforce the procedural steps.
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
